molecular formula C22H21F4N3O4 B607825 GSK3179106 CAS No. 1627856-64-7

GSK3179106

Katalognummer: B607825
CAS-Nummer: 1627856-64-7
Molekulargewicht: 467.4 g/mol
InChI-Schlüssel: IDXKJSSOUXWLDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-3179106 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKJSSOUXWLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627856-64-7, 1884420-19-2
Record name GSK-3179106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3179106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSK3179106 in Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial information suggesting GSK3179106 acts as a G-protein coupled receptor 43 (GPR43) agonist is incorrect. Extensive preclinical and clinical data unequivocally identify this compound as a potent and selective inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase . This guide will detail the mechanism of action of this compound as a RET kinase inhibitor in the context of Irritable Bowel Syndrome (IBS).

Executive Summary

This compound is a first-in-class, orally administered, gut-restricted small molecule inhibitor of the RET kinase.[1][2] Its therapeutic potential for Irritable Bowel Syndrome (IBS) stems from its ability to attenuate visceral hypersensitivity, a key pathophysiological feature of IBS characterized by abdominal pain.[3] Preclinical studies have demonstrated that by inhibiting RET kinase in the enteric nervous system (ENS), this compound can reduce the exaggerated pain response to colorectal distension in various rodent models of IBS.[3][4] The compound has been shown to be well-tolerated in early-phase human clinical trials.[5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.

The Role of RET Kinase in the Enteric Nervous System and Visceral Pain

The Rearranged during transfection (RET) receptor tyrosine kinase is crucial for the development and maintenance of the enteric nervous system.[1][2] RET signaling is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands, which bind to a co-receptor (GFRα), leading to the dimerization and autophosphorylation of RET.[1] This signaling cascade is vital for neuronal survival, differentiation, and plasticity.[1][2]

In the context of IBS, inflammation or stress can lead to an upregulation of neurotrophic factors in the gut, potentially causing hyperinnervation and sensitization of visceral afferent neurons, which contributes to visceral hypersensitivity.[1][2] The RET kinase is expressed in dorsal root ganglia neurons that innervate the colon, suggesting its involvement in visceral nociception.[3][4] Therefore, inhibiting RET kinase activity presents a novel therapeutic strategy for mitigating the chronic abdominal pain associated with IBS.[1][3]

Molecular Mechanism of Action of this compound

This compound is a highly potent and selective inhibitor of RET kinase.[1][6] It functions by binding to the kinase domain of the RET receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of RET signaling in enteric neurons is hypothesized to normalize their function and reduce the sensitization that leads to visceral hypersensitivity.[1]

Signaling Pathway of RET Kinase and its Inhibition by this compound

The following diagram illustrates the proposed signaling pathway of RET kinase in visceral pain and the point of intervention for this compound.

RET_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligand GDNF Family Ligand GFRα Co-receptor GFRα Co-receptor GDNF Family Ligand->GFRα Co-receptor Binds RET Receptor RET Receptor GFRα Co-receptor->RET Receptor Activates RET Kinase Domain RET Kinase Domain RET Receptor->RET Kinase Domain Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling RET Kinase Domain->Downstream Signaling Activates Neuronal Sensitization Neuronal Sensitization Downstream Signaling->Neuronal Sensitization Leads to Visceral Hypersensitivity Visceral Hypersensitivity Neuronal Sensitization->Visceral Hypersensitivity Results in This compound This compound This compound->RET Kinase Domain Inhibits

Caption: RET kinase signaling pathway in visceral pain and inhibition by this compound.

Preclinical Efficacy Data

The efficacy of this compound has been evaluated in several rodent models of colonic hypersensitivity that mimic aspects of IBS. The primary endpoint in these studies was the visceromotor response (VMR) to colorectal distension (CRD), measured by the number of abdominal contractions.

Table 1: In Vitro Potency of this compound
Assay TypeTargetSpeciesIC₅₀Reference
Biochemical AssayRET KinaseHuman0.4 nM[6]
Biochemical AssayRET KinaseRat0.2 nM[6]
Cellular Assay (RET Phosphorylation)Wild-type RETSK-N-AS cells4.6 nM[4]
Cellular Assay (RET Phosphorylation)Constitutively active RETTT cells11.1 nM[4]
Cellular Assay (Proliferation)RET-dependentTT cells25.5 nM[6]
Table 2: In Vivo Efficacy of this compound in Rodent Models of Colonic Hypersensitivity
ModelSpeciesDosing RegimenReduction in Visceromotor Response (VMR)Reference
Acute Colonic Irritation (Acetic Acid)Rat3 or 10 mg/kg, oral, twice daily for 3.5 days33-60% inhibition[4]
Post-inflammatory (TNBS-induced colitis)Rat10 mg/kg, oral, twice daily for 3.5 days34-43% inhibition[4]
Chronic Adult Stress (Water Avoidance)Rat10 mg/kg, oral, twice daily for 3.5 days33-35% inhibition[4]
Early Life Stress (Maternal Separation)Rat10 mg/kg, oral, twice daily32-42% inhibition[4]

Pharmacokinetics and Gut-Restriction

A key feature of this compound is its gut-restricted profile, which minimizes systemic exposure and potential off-target effects. Pharmacokinetic studies in rats have demonstrated significantly higher concentrations of the compound in the gastrointestinal tract compared to plasma.

Table 3: Gut Pharmacokinetics of this compound in Rats

(Following 10 mg/kg oral dosing, twice daily for 3.5 days)

TissueCₘₐₓ (ng/mL or ng/g)Reference
Colon3358[2]
Jejunum12800[2]
Duodenum15713[2]
Ileum5520[2]
Plasma40[2]

Experimental Protocols

In Vitro RET Kinase Inhibition Assay

The potency of this compound on RET kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the RET kinase domain. The reaction is initiated by adding ATP, and the signal is detected after the addition of a europium-labeled anti-phospho-tyrosine antibody. The IC₅₀ value is calculated from the concentration-response curve of the inhibitor.

Rodent Models of Colonic Hypersensitivity

Visceral hypersensitivity was induced in rats using various methods, including:

  • Acute Colonic Irritation: A low concentration of acetic acid is administered as an enema to induce transient sensitization of colonic afferent nerves.[2]

  • Post-inflammatory Model: Colitis is induced with trinitrobenzene sulfonic acid (TNBS), and visceral hypersensitivity is assessed after the inflammation has resolved.[4]

  • Stress-induced Models: Animals are subjected to chronic water avoidance stress or early life maternal separation to induce visceral hypersensitivity.[4]

Visceromotor Response (VMR) to Colorectal Distension (CRD)

The assessment of visceral pain in rodent models is quantified by measuring the VMR to CRD. A balloon is inserted into the colon and inflated to graded pressures (e.g., 0-60 mm Hg). The number of abdominal muscle contractions is visually counted as a measure of the pain response. A reduction in the number of contractions at a given pressure indicates an analgesic effect.[3][4]

Experimental Workflow for Preclinical Efficacy Testing

experimental_workflow cluster_induction Induction of Hypersensitivity Stress Induction Stress Induction Animal Model Animal Model Stress Induction->Animal Model Chemical Irritation Chemical Irritation Chemical Irritation->Animal Model Post-inflammatory Post-inflammatory Post-inflammatory->Animal Model Dosing Dosing Animal Model->Dosing This compound or Vehicle Colorectal Distension Colorectal Distension Dosing->Colorectal Distension Graded Pressures VMR Measurement VMR Measurement Colorectal Distension->VMR Measurement Count Abdominal Contractions Data Analysis Data Analysis VMR Measurement->Data Analysis Compare Treatment vs. Vehicle

Caption: Workflow for assessing the in vivo efficacy of this compound.

Clinical Development and Safety

First-in-human studies with this compound have been conducted in healthy volunteers. These were randomized, placebo-controlled, single- and repeat-dose escalation studies designed to evaluate the safety, tolerability, and pharmacokinetics of the compound.[5] The results indicated that single doses up to 800 mg and repeat doses up to 400 mg were well-tolerated with no significant safety concerns.[5] These findings support the further clinical development of this compound for the treatment of IBS.

Conclusion

This compound represents a novel, targeted therapeutic approach for the management of IBS. Its mechanism of action, centered on the inhibition of RET kinase in the enteric nervous system, directly addresses the underlying issue of visceral hypersensitivity. The strong preclinical data, coupled with a favorable safety profile in early clinical trials and a gut-restricted mode of action, position this compound as a promising candidate for alleviating the chronic abdominal pain experienced by IBS patients.

Note on GPR43 Agonists in IBS

While this compound is not a GPR43 agonist, GPR43 is a valid target being explored for inflammatory and metabolic conditions, including some gastrointestinal disorders. GPR43 is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota.[7] Activation of GPR43 can modulate inflammatory responses and gut hormone secretion.[7][8] The investigation of selective GPR43 agonists for conditions like colitis is an active area of research but is distinct from the mechanism of this compound.[8]

References

GSK3179106: A Technical Overview of its RET Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is intended to support further research and development efforts in the field of kinase inhibition.

Executive Summary

This compound is a small molecule inhibitor targeting the RET kinase, a key regulator of cell proliferation, survival, and differentiation.[1] Aberrant RET signaling is implicated in various cancers and other conditions like Irritable Bowel Syndrome (IBS).[2][3] this compound has demonstrated high potency against RET kinase in both biochemical and cellular assays. A key characteristic of this inhibitor is its favorable selectivity profile, having been screened against a broad panel of kinases. This document summarizes the quantitative data on its inhibitory activity, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary target, RET kinase, and a wider panel of kinases to establish its selectivity.

Potency against RET Kinase

This compound is a highly potent inhibitor of RET kinase, with activity in the low nanomolar range.

TargetAssay TypeIC50 Value (nM)
Human RETBiochemical (Cell-free)0.3[1] - 0.4[4]
Human RETCellular (TT cells)11.1[4]
Rat RETBiochemical (Cell-free)0.2[4]
Kinase Selectivity Panel

This compound has demonstrated a high degree of selectivity for RET kinase. In a broad screening panel of over 300 recombinant kinases, only 26 were found to be inhibited at a 1 µM test concentration.[1][2][3] The detailed list of these 26 kinases is provided in the supporting information of the primary publication by Schenck Eidam et al. in ACS Medicinal Chemistry Letters, 2018.[2][3]

Furthermore, a chemoproteomics study in rat colon tissue identified Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) as potential off-targets with binding affinities comparable to RET.[2]

Off-TargetApparent Kd (µM)
DDR10.04[2]
DDR20.09[2]

Experimental Protocols

The following sections describe the general methodologies employed to determine the kinase inhibition profile of compounds like this compound.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified kinase. A common method, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction.

Principle: The kinase reaction consumes ATP and generates ADP. The amount of ADP produced is directly proportional to the kinase activity. The assay is performed in two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. A lower luminescent signal indicates a higher degree of kinase inhibition.

General Protocol:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made to generate a range of test concentrations.

  • Assay Plate Preparation: The diluted compounds are added to the wells of a microplate. Control wells containing only DMSO (100% activity) and wells without the enzyme (0% activity) are included.

  • Kinase Reaction: A solution containing the purified recombinant RET kinase is added to each well. The plate is incubated to allow the inhibitor to bind to the kinase.

  • Initiation: A master mix containing the kinase-specific substrate and ATP is added to all wells to start the reaction. The plate is incubated at a controlled temperature (e.g., 30°C).

  • Detection:

    • An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luciferase reaction, generating a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular RET Autophosphorylation Assay

This assay measures the ability of an inhibitor to block RET kinase activity within a cellular context by quantifying the level of RET autophosphorylation.

Principle: In cells that express RET, its activation leads to the phosphorylation of specific tyrosine residues on the kinase itself. An inhibitor will reduce the level of this phosphorylation. This can be measured using immunoassays with antibodies specific to the phosphorylated form of RET.

General Protocol:

  • Cell Culture: A human cell line with endogenous RET expression (e.g., TT medullary thyroid carcinoma cells) is cultured in multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

  • Detection (ELISA-based):

    • The cell lysates are transferred to an ELISA plate coated with an antibody that captures total RET protein.

    • A second antibody, specific to a phosphorylated tyrosine residue on RET (e.g., Phospho-RET), and linked to a detection enzyme (like HRP), is added.

    • A substrate is added that produces a colorimetric or chemiluminescent signal in the presence of the detection enzyme.

  • Data Analysis: The signal is measured with a plate reader. The IC50 value is determined by plotting the percentage of inhibition of RET phosphorylation against the inhibitor concentration.

Visualizations

RET Signaling Pathway

RET_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand GDNF Family Ligands (GDNF, NRTN, ARTN, PSPN) CoReceptor GFRα Co-receptor Ligand->CoReceptor binds RET_Monomer RET Monomer CoReceptor->RET_Monomer recruits RET_Dimer RET Dimerization & Autophosphorylation RET_Monomer->RET_Dimer leads to PI3K_AKT PI3K / AKT (Cell Survival) RET_Dimer->PI3K_AKT RAS_MAPK RAS / RAF / MEK / ERK (Proliferation, Differentiation) RET_Dimer->RAS_MAPK PLCg PLCγ (Calcium Signaling) RET_Dimer->PLCg JAK_STAT JAK / STAT (Transcription) RET_Dimer->JAK_STAT This compound This compound This compound->RET_Dimer Inhibits

Caption: Canonical RET signaling pathway and the inhibitory action of this compound.

Kinase Inhibitor Selectivity Profiling Workflow

Kinase_Profiling_Workflow Start Start: Potent Kinase Inhibitor (e.g., this compound) PrimaryScreen Primary Screen: Single High Concentration (e.g., 1 µM) Start->PrimaryScreen DataAnalysis1 Data Analysis: Identify Hits (% Inhibition > Threshold) PrimaryScreen->DataAnalysis1 KinasePanel Broad Kinase Panel (e.g., >300 kinases) KinasePanel->PrimaryScreen DoseResponse Secondary Screen: IC50 Determination (10-point dose response) DataAnalysis1->DoseResponse DataAnalysis2 Data Analysis: Quantify Potency (IC50) & Selectivity Profile DoseResponse->DataAnalysis2 HitKinases Hit Kinases HitKinases->DoseResponse End End: Characterized Selectivity Profile DataAnalysis2->End

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Rationale for Gut-Restricted RET Inhibition in IBS

IBS_Rationale ENS Enteric Nervous System (ENS) Regulates GI function RET_ENS RET Signaling in ENS ENS->RET_ENS ENS_Function Maintains Neuronal Function, Synaptic Plasticity RET_ENS->ENS_Function Hypersensitivity Visceral Hypersensitivity RET_ENS->Hypersensitivity contributes to Stress Inflammation / Stress Stress->Hypersensitivity IBS_Symptoms IBS Symptoms (Pain, Discomfort) Hypersensitivity->IBS_Symptoms This compound This compound (Gut-Restricted RET Inhibitor) This compound->RET_ENS Inhibits Normalization Normalization of Neuronal Signaling This compound->Normalization leads to SymptomRelief Amelioration of IBS Symptoms Normalization->SymptomRelief results in

References

A Technical Guide to GSK3179106: A Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gut-restricted properties and mechanism of action of GSK3179106, a first-in-class, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), this compound's unique pharmacological profile is characterized by its high concentration in the gastrointestinal tract and minimal systemic exposure, offering a targeted approach to modulating enteric nervous system (ENS) signaling.[1][2]

Core Mechanism of Action: RET Kinase Inhibition

This compound exerts its pharmacological effect through the potent and selective inhibition of RET, a receptor tyrosine kinase crucial for the development, survival, and function of neurons within the ENS.[1] The RET signaling pathway is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their corresponding GFRα co-receptors, which then recruit and activate RET. This activation triggers downstream signaling cascades, including the MAPK and PI3K/AKT pathways, that regulate neuronal survival, differentiation, and plasticity.[1] In the context of IBS, hyperactivity of the ENS is thought to contribute to visceral hypersensitivity and altered gut motility. By inhibiting RET kinase activity, this compound aims to normalize this aberrant neuronal signaling.

Signaling Pathway of RET Kinase and Inhibition by this compound

RET_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligand GDNF Family Ligand GFRα Co-receptor GFRα Co-receptor GDNF Family Ligand->GFRα Co-receptor Binds RET Receptor RET Receptor GFRα Co-receptor->RET Receptor Activates RET Kinase Domain RET Kinase Domain RET Receptor->RET Kinase Domain Dimerization & Autophosphorylation Downstream Signaling PI3K/AKT Pathway MAPK/ERK Pathway RET Kinase Domain->Downstream Signaling Activates Cellular Response Neuronal Survival Synaptic Plasticity Visceral Sensation Downstream Signaling->Cellular Response Regulates This compound This compound This compound->RET Kinase Domain Inhibits

Caption: RET signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties that contribute to its gut-restricted profile.

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)Reference
Human RETBiochemical0.4[1]
Human RETCellular (TT cells)11[1]
Rat RETBiochemical0.2[3]
Table 2: Kinase Selectivity Profile of this compound
KinaseAssay TypeResultReference
Kinase Panel (>300 kinases)Biochemical26 kinases inhibited at 1 µM[1]
DDR1Chemoproteomics (Kd)0.04 µM[1]
DDR2Chemoproteomics (Kd)0.09 µM[1]
Table 3: Pharmacokinetic Properties of this compound in Rats (10 mg/kg, 7 doses over 3.5 days)
Tissue/FluidCmax (ng/mL)Reference
Plasma40[1]
Colon Tissue Homogenate3358[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RET Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro inhibitory activity of this compound against the RET kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the RET kinase domain. Inhibition of this phosphorylation by this compound results in a decreased FRET signal.

  • Materials:

    • Recombinant human RET kinase domain

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • This compound (serially diluted)

    • 384-well microplates

  • Procedure:

    • Add assay buffer, RET kinase, and this compound (or vehicle control) to the wells of a 384-well plate.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate for a specified duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection mix containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the ratio of the emissions (665/620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular RET Phosphorylation Assay

This assay assesses the ability of this compound to inhibit RET phosphorylation in a cellular context.

  • Principle: An ELISA-based assay is used to quantify the level of phosphorylated RET in cells treated with this compound.

  • Materials:

    • TT human medullary thyroid carcinoma cell line (endogenously expressing RET)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (serially diluted)

    • Lysis buffer

    • ELISA plates coated with an anti-RET capture antibody

    • Anti-phospho-RET detection antibody (conjugated to HRP or a fluorophore)

    • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Procedure:

    • Seed TT cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Lyse the cells and transfer the lysates to the ELISA plates pre-coated with the capture antibody.

    • Incubate to allow the capture of total RET protein.

    • Wash the plates and add the anti-phospho-RET detection antibody.

    • Incubate to allow the detection antibody to bind to phosphorylated RET.

    • Wash the plates and add the substrate.

    • Measure the absorbance or fluorescence and calculate the IC50 for the inhibition of RET phosphorylation.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the assessment of the pharmacokinetic profile of this compound in rats to determine its gut-restricted properties.

  • Principle: this compound is administered orally to rats, and at various time points, blood and gastrointestinal tissues are collected to measure the drug concentration.

  • Materials:

    • Male Sprague-Dawley rats

    • This compound formulation for oral gavage

    • Anesthesia

    • Blood collection tubes (containing anticoagulant)

    • Surgical tools for tissue dissection

    • Homogenizer

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Acclimate rats to the housing conditions.

    • Administer a single oral dose of this compound to the rats. For multiple-dose studies, administer the drug at specified intervals.

    • At pre-determined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable route (e.g., tail vein).

    • Process the blood to obtain plasma.

    • At the final time point, euthanize the animals and dissect the gastrointestinal tract (stomach, duodenum, jejunum, ileum, colon).

    • Collect the contents and tissue from each segment.

    • Homogenize the tissue samples.

    • Extract this compound from plasma and tissue homogenates using a suitable organic solvent.

    • Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and gut tissues.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the gut-restricted properties of a compound like this compound.

Gut_Restriction_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Rodent Model) Solubility Aqueous Solubility (e.g., FaSSIF) Permeability Caco-2 Permeability Assay Dosing Oral Administration Permeability->Dosing Proceed if low permeability Sampling Blood & GI Tract Collection Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis PK_Profile Pharmacokinetic Profile (Plasma vs. Gut) Analysis->PK_Profile

Caption: Workflow for evaluating the gut-restricted properties of this compound.

Conclusion

This compound is a novel, potent, and selective RET kinase inhibitor with pronounced gut-restricted properties. Its mechanism of action, centered on the modulation of the enteric nervous system through RET inhibition, presents a targeted therapeutic strategy for IBS. The quantitative data and experimental findings summarized in this guide underscore its potential for localized efficacy within the gastrointestinal tract while minimizing systemic side effects. Further clinical investigation is warranted to fully elucidate its therapeutic utility in patients with IBS.

References

GSK3179106: A Novel Kinase Inhibitor with Potential Therapeutic Applications in Intestinal Inflammation via p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK3179106 is a small molecule inhibitor primarily investigated as a potent and selective, gut-restricted inhibitor of the Rearranged during transfection (RET) tyrosine kinase for the treatment of Irritable Bowel Syndrome (IBS)[1][2][3]. However, emerging evidence reveals its activity as a multi-kinase inhibitor with direct effects on the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses[4]. This guide provides a comprehensive technical overview of this compound, focusing on its potential application as a p38 MAPK inhibitor in the context of intestinal inflammation, a hallmark of Inflammatory Bowel Disease (IBD). While clinical and preclinical data for this compound in IBD are not yet available, this document synthesizes current knowledge on the role of p38 MAPK in gut inflammation and provides a framework for its evaluation, drawing upon data from analogous p38 inhibitors.

Introduction to this compound

This compound was developed as a gut-restricted kinase inhibitor, a design intended to minimize systemic exposure and associated side effects[1][5]. Its high concentration in the gastrointestinal tract makes it a compelling candidate for diseases localized to the gut[5].

Primary Target: RET Kinase

The majority of published research characterizes this compound as a highly potent RET kinase inhibitor[1][2][5]. RET signaling is crucial for the development and maintenance of the enteric nervous system (ENS), and its inhibition is proposed as a therapeutic strategy for normalizing neuronal function in IBS[5][6].

Emerging Target: p38 MAPK

Recent preclinical research has identified a direct interaction between this compound and p38 MAPK[4]. A 2024 study on acute lung injury demonstrated that this compound interferes with the phosphorylation of p38 MAPK, thereby suppressing downstream inflammatory cytokine expression, such as IL-6. This finding suggests that p38 MAPK is a direct anti-inflammatory target of this compound, broadening its potential therapeutic applications to other inflammatory conditions, including IBD[4].

The p38 MAPK Signaling Pathway in Intestinal Inflammation

The p38 MAPK signaling pathway is a key cascade in the cellular response to inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress[7][8]. In the gut, this pathway is frequently activated in the inflamed mucosa of patients with IBD[9][10].

Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a range of downstream targets, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2/MK2)[8][11]. This cascade leads to the transcriptional and post-transcriptional upregulation of key pro-inflammatory mediators, such as TNF-α, IL-6, and IL-8, perpetuating the inflammatory cycle in the intestine[7][11][12]. Therefore, inhibiting p38 MAPK presents a rational therapeutic strategy for IBD.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MKK3_6 MKK3/MKK6 Stress->MKK3_6 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cytokine Receptor Cytokines->Receptor Receptor->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK-2 (MK2) p38->MK2 phosphorylates TF Transcription Factors (e.g., ATF-2) p38->TF phosphorylates This compound This compound This compound->p38 inhibits Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression regulates mRNA stability TF->Gene_Expression promotes transcription

Figure 1: p38 MAPK Signaling Pathway in Inflammation.

Quantitative Data and Kinase Selectivity

While specific IC50 values for this compound against p38 MAPK are not yet published, its primary target affinity and general selectivity profile are known.

Table 1: Kinase Inhibition Profile of this compound

Target Assay Type IC50 (nM) Reference
RET (human) Biochemical 0.3 - 0.4 [1][2][5]
RET (rat) Biochemical 0.2 [2]
RET (human TT cells) Cellular 11.1 [2]
p38 MAPK Not Reported Not Reported -

| Kinase Panel | Biochemical | Inhibits 26 of >300 kinases at 1 µM |[5][13] |

Due to the absence of specific data for this compound in IBD models, the following table summarizes results from studies using other selective p38 MAPK inhibitors in experimental colitis. This provides a benchmark for the potential efficacy of this compound.

Table 2: Efficacy of Representative p38 MAPK Inhibitors in Experimental Colitis

Compound Colitis Model Key Findings Reference
SB203580 TNBS-induced colitis (mice) Dichotomous effect: Increased weight loss but decreased lymph node cell numbers. Reduced IFN-γ but increased TNF-α production. [11]
SB203580 IBD patient biopsies Inhibited p38α phosphorylation and secretion of TNF-α, IL-1β, and IL-6. [10]
BIRB796 IBD Clinical Trial (Crohn's) No significant clinical efficacy observed; trial halted. [12]

| Various | IBD patient LPMCs & biopsies | Four different p38α inhibitors effectively inhibited p38 phosphorylation and proinflammatory cytokine secretion. |[10] |

Note: The results for p38 MAPK inhibitors in IBD have been mixed, with some preclinical promise but challenges in clinical trials due to lack of efficacy or side effects[8][14][15].

Experimental Protocols for Preclinical Evaluation

To evaluate the efficacy of this compound as a p38 MAPK inhibitor in intestinal inflammation, standard preclinical models of colitis are employed. The following are detailed protocols for two commonly used models.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce an acute or chronic colitis that mimics aspects of ulcerative colitis.

DSS_Workflow cluster_setup Setup cluster_induction Induction & Treatment (7 Days) cluster_analysis Analysis (Day 8-10) Acclimatize 1. Acclimatize Mice (e.g., C57BL/6, 8-12 weeks old) for 7 days Baseline 2. Record Baseline - Body Weight - Stool Consistency - Rectal Bleeding Acclimatize->Baseline DSS_Admin 3. Administer 2-5% DSS in drinking water ad libitum Baseline->DSS_Admin Treatment_Group 4a. Administer this compound (e.g., daily oral gavage) DSS_Admin->Treatment_Group Vehicle_Group 4b. Administer Vehicle Control DSS_Admin->Vehicle_Group Monitor 5. Daily Monitoring - Body Weight - Water/DSS Intake - DAI Score Treatment_Group->Monitor Vehicle_Group->Monitor Sacrifice 6. Euthanize Mice Monitor->Sacrifice Endpoints 7. Evaluate Endpoints - Colon Length & Weight - Histology Score - Myeloperoxidase (MPO) Assay - Cytokine Analysis (colon tissue) - Western Blot for p-p38 Sacrifice->Endpoints

Figure 2: Experimental Workflow for DSS-Induced Colitis.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Induction: Administer 2.5-5% (w/v) DSS (molecular weight: 36-50 kDa) in autoclaved drinking water for 5-7 consecutive days[16][17]. Control mice receive regular autoclaved water.

  • Treatment: Administer this compound via oral gavage daily, starting on Day 0. A vehicle control group must be included. Dose selection should be based on prior pharmacokinetic studies[1].

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI)[18].

  • Endpoint Analysis: On day 8-10, euthanize mice. Harvest the colon and measure its length (a marker of inflammation). Proximal and distal colon sections should be collected for:

    • Histological Analysis: Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) to score inflammation and tissue damage[19].

    • Myeloperoxidase (MPO) Assay: Homogenize tissue to quantify neutrophil infiltration, a marker of acute inflammation[20].

    • Cytokine Measurement: Analyze tissue homogenates for levels of TNF-α, IL-6, and IL-1β using ELISA or qPCR.

    • Western Blot: Probe tissue lysates with antibodies against phosphorylated p38 (p-p38) and total p38 to confirm target engagement.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This T-cell mediated model is often used to represent features of Crohn's disease.

Methodology:

  • Animal Model: BALB/c or SJL mice are commonly used.

  • Presensitization (Optional): Apply a solution of TNBS epicutaneously to the shaved abdomen one week prior to intrarectal challenge.

  • Induction: Anesthetize mice and slowly administer 100-150 µL of TNBS (e.g., 2.5 mg in 50% ethanol) intrarectally via a catheter inserted ~4 cm into the colon[20][21]. Ethanol is used as a barrier breaker. Control animals receive 50% ethanol alone.

  • Treatment: Administer this compound and vehicle as described in the DSS protocol.

  • Monitoring: Daily monitoring of weight loss and clinical signs of colitis.

  • Endpoint Analysis: Euthanize mice 3-7 days post-induction. Perform the same endpoint analyses as described for the DSS model (colon length, histology, MPO, cytokines, and Western blot for p-p38)[11].

Clinical Context and Future Directions

While this compound has undergone Phase I clinical trials in healthy volunteers for IBS, demonstrating good tolerability, it has not been clinically evaluated for IBD[22][23]. The history of other p38 MAPK inhibitors in clinical trials for inflammatory diseases has been challenging, with many failing due to lack of efficacy or off-target toxicity[15][24].

The dual-target nature of this compound (RET and p38 MAPK) and its gut-restricted properties may offer a unique therapeutic profile. Future research should focus on:

  • Quantifying p38 MAPK Inhibition: Determining the IC50 of this compound for p38 MAPK isoforms (α, β, γ, δ) to understand its potency and selectivity.

  • Preclinical IBD Studies: Conducting rigorous studies using the protocols outlined above to establish a dose-response relationship and confirm efficacy in intestinal inflammation.

  • Translational Studies: Analyzing p38 MAPK activation in IBD patient biopsies and exploring the effects of this compound ex vivo.

References

Preclinical Pharmacology of GSK3179106: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical pharmacology of GSK3179106, a first-in-class, gut-restricted, selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It is intended to be a comprehensive technical resource, detailing the compound's mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a potent and selective small molecule inhibitor of RET kinase developed as a potential therapeutic for Irritable Bowel Syndrome (IBS).[1][2][3] Its mechanism of action is centered on the modulation of the enteric nervous system (ENS), where RET signaling is critical for neuronal function, including synaptic transmission and plasticity.[1][2] Preclinical data demonstrates that this compound exhibits high affinity for RET kinase and effectively inhibits its activity in both biochemical and cellular systems. A key feature of the molecule is its gut-restricted pharmacokinetic profile, which minimizes systemic exposure while achieving high concentrations in the gastrointestinal tract.[1] In rodent models of visceral hypersensitivity, this compound has been shown to attenuate pain responses, supporting its therapeutic rationale for IBS.[1][4] The compound also possesses a favorable safety profile, with no evidence of genotoxicity in preclinical assays.[1][2]

Mechanism of Action: RET Kinase Inhibition

The gastrointestinal tract is regulated by the enteric nervous system (ENS), and its proper function is crucial for gut homeostasis.[2] The RET receptor tyrosine kinase is a key component of the ENS.[1][2] RET is activated upon binding to one of four glial cell line-derived neurotrophic factors (GDNFs) in conjunction with a GPI-anchored co-receptor (GFRα-1, 2, 3, or 4).[1][2] This activation is essential for the development and maintenance of enteric neurons.[1][2][3] In pathological conditions such as IBS, inflammation or stress can lead to hyperinnervation and sensitization of visceral afferent neurons, contributing to symptoms of abdominal pain.[1][2][3][4]

This compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain. By blocking the autophosphorylation and subsequent activation of RET, this compound inhibits downstream signaling pathways. This inhibition is proposed to normalize the function of enteric neurons, thereby attenuating the visceral hypersensitivity associated with IBS.[3][4]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa GFRa GDNF->GFRa binds RET_receptor RET Receptor (Tyrosine Kinase Domain) GFRa->RET_receptor activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RET_receptor->Downstream phosphorylates Response Neuronal Function & Survival Downstream->Response This compound This compound This compound->RET_receptor inhibits

Caption: RET signaling pathway and inhibition by this compound.

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects.

Biochemical and Cellular Potency

This compound is a highly potent inhibitor of RET kinase activity. In biochemical assays, it demonstrated sub-nanomolar IC50 values against human and rat RET.[5] This potency was confirmed in cell-based assays measuring the inhibition of RET phosphorylation and the proliferation of RET-dependent cancer cell lines.[5]

Assay TypeTarget/Cell LineEndpointResult (IC50)Reference
Biochemical Recombinant RETKinase Activity0.3 nM[1][2][3]
Human RETKinase Activity0.4 nM[5]
Rat RETKinase Activity0.2 nM[5]
Cellular SK-N-AS CellsRET Phosphorylation4.6 nM[5]
TT CellsRET Phosphorylation11.1 nM[5]
TT Cells (RET-dependent)Cell Proliferation25.5 nM[5]
SK-NAS & A549 (RET-independent)Cell Proliferation>10 µM[5]
Kinase Selectivity

The selectivity of this compound was assessed against a broad panel of kinases to evaluate its off-target activity. The compound was found to be highly selective for RET.

Assay TypePanel SizeResultReference
Kinase Panel >300 Recombinant KinasesOnly 26 kinases inhibited at 1 µM[1][2]
Chemoproteomics Rat Colon Tissue LysateRET identified as the most potent target (pKdapp = 7.9)[2]
Genotoxicity

This compound was evaluated for potential genotoxicity and was found to have a clean profile, with no liabilities identified in standard assays.[1][2]

In Vivo Pharmacology

In vivo studies were conducted in rodent models to assess the pharmacokinetic profile and efficacy of this compound in a disease-relevant context.

Pharmacokinetics (PK)

A key attribute of this compound is its designed gut-restriction, which leads to high concentrations in the target tissue (colon) and low systemic exposure.

SpeciesDose RouteDoseTissueParameterValueReference
RatIV0.06 mg/kgPlasmaN/APK profile determined[1]
RatOral (BID, 3.5 days)10 mg/kgPlasmaCmax40 ng/mL[1]
RatOral (BID, 3.5 days)10 mg/kgColon TissueCmax3358 ng/mL[1]
HumanOral (single dose)10 - 800 mgPlasmaLow bioavailabilityWell tolerated[6]
HumanOral (repeat dose)5 - 200 mgPlasmaDose-dependent exposure up to 100 mgWell tolerated[6]
Efficacy in Visceral Hypersensitivity Models

The therapeutic potential of this compound was tested in rat models where colonic hypersensitivity was induced by various stimuli. Efficacy was measured by a reduction in the visceromotor response (VMR), quantified by abdominal contractions, to colorectal distension (CRD).

Animal ModelTreatmentResultReference
Rat (Acetic Acid-Induced Colitis)10 mg/kg, Oral, BID for 3.5 daysReduced VMR to CRD[1]
Rat (Acetic Acid-Induced Colitis)10 mg/kg, Oral34-43% inhibition in VMR to CRD[5]
Rat (Multiple Models*)Oral this compoundAttenuated abdominal contractions induced by CRD[4]

*Models include colonic irritation, post-acute inflammation, adulthood stress, and early life stress.[4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

RET Kinase Biochemical Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RET kinase. A common method is a fluorescence-based assay.[7]

  • Reagents: Purified recombinant RET kinase domain, a suitable peptide substrate (e.g., a poly-GT peptide), ATP, and a kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8]

  • Procedure:

    • This compound is serially diluted in DMSO and added to the wells of a microplate.

    • RET kinase and the peptide substrate are added to the wells and incubated briefly with the compound.

    • The kinase reaction is initiated by the addition of Mg/ATP.

    • The plate is incubated at room temperature to allow for substrate phosphorylation.

    • The reaction is stopped, and the amount of phosphorylated product (or remaining ATP) is quantified. This can be done using a phosphospecific antibody in a TR-FRET format or by measuring ADP production using a coupled enzyme system (e.g., ADP-Glo™).[8][9]

  • Data Analysis: The signal is converted to percent inhibition relative to DMSO (vehicle) controls. IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular RET Phosphorylation Assay

This assay measures the inhibition of RET autophosphorylation in a cellular context. The LanthaScreen™ TR-FRET assay is a suitable platform.[9][10]

  • Cell Lines: A human cell line endogenously expressing RET (e.g., TT medullary thyroid cancer cells) or a cell line engineered to express RET is used.[5]

  • Procedure:

    • Cells are seeded in 384-well plates and cultured overnight.

    • Cells are treated with serial dilutions of this compound for a predetermined time (e.g., 1-2 hours).

    • The RET signaling pathway is stimulated if necessary (e.g., with GDNF), although in cancer cell lines with activating mutations, the pathway may be constitutively active.

    • Cells are lysed by adding a buffer containing a terbium (Tb)-labeled anti-phospho-RET antibody.

    • The plate is incubated at room temperature to allow antibody binding.

  • Data Analysis: The plate is read on a fluorescence plate reader capable of TR-FRET. The ratio of the acceptor (from a GFP-tagged substrate or a second labeled antibody) to the donor (Terbium) emission is calculated. IC50 values are determined from the dose-response curve.[9]

In_Vitro_Workflow A Biochemical Assay (RET Kinase) B Cellular Assay (p-RET Inhibition) A->B Confirm Cellular Activity C Cellular Assay (Proliferation) B->C Assess Functional Outcome D Selectivity Profiling (Kinase Panel & Chemoproteomics) C->D Determine Selectivity E Safety Screening (e.g., Genotoxicity) D->E Evaluate Safety

Caption: A representative workflow for in vitro preclinical screening.
In Vivo Visceromotor Response (VMR) to Colorectal Distension (CRD)

This experiment assesses visceral pain in awake rats by measuring the abdominal muscle response to a controlled stimulus in the colon.[11][12][13]

  • Animal Model: Male Wistar or Sprague-Dawley rats are used. Visceral hypersensitivity is induced via various methods, such as intra-colonic administration of dilute acetic acid or stressors.[1][4]

  • Procedure:

    • Rats are treated with this compound or vehicle via oral gavage for a specified period (e.g., 3.5 days).[1]

    • For the assessment, a flexible balloon catheter (4-5 cm) is lubricated and inserted intra-anally into the descending colon.

    • Rats are placed in small enclosures and allowed to acclimate.

    • The VMR is measured in response to graded pressures of CRD (e.g., 0, 20, 40, 60, 80 mmHg), delivered by a barostat. Each distension lasts for 10-20 seconds, with a rest period in between.

    • The response is quantified either by visual scoring of the abdominal withdrawal reflex (AWR) or by measuring the electromyographic (EMG) activity of the external oblique muscles.[13][14]

  • Data Analysis: The number of abdominal contractions or the total EMG signal during distension is recorded and compared between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., two-way ANOVA).[1]

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Induce Colonic Hypersensitivity in Rats (e.g., Acetic Acid) B Administer Vehicle or This compound (Oral) for 3.5 days A->B C Insert Colorectal Balloon Catheter B->C D Apply Graded Pressure (Colorectal Distension) C->D E Measure Abdominal Contractions (VMR) D->E F Compare VMR between Vehicle and this compound Treated Groups E->F

Caption: Experimental workflow for the in vivo VMR efficacy model.
Chemoproteomics for Target Selectivity (Kinobeads)

This method identifies the protein targets of a kinase inhibitor in a complex biological sample, such as a tissue lysate, based on competitive binding.[4][5][15]

  • Reagents: Cell or tissue lysate, this compound, and "kinobeads" (sepharose beads derivatized with a mixture of non-selective, ATP-competitive kinase inhibitors).

  • Procedure:

    • A native proteome (e.g., rat colon tissue lysate) is prepared.

    • The lysate is incubated with this compound at various concentrations (or vehicle control) to allow the drug to bind to its targets.

    • The treated lysate is then incubated with the kinobeads matrix. Kinases that are not bound by this compound will be captured by the beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The captured kinases are eluted and identified/quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each identified kinase is compared between the drug-treated and vehicle-treated samples. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of this compound. This data can be used to generate a selectivity profile and determine apparent dissociation constants (Kdapp).

Genotoxicity - Ames Test

The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of a compound.[16][17][18]

  • Strains: Several strains of Salmonella typhimurium (and often E. coli) with pre-existing mutations in the histidine synthesis operon are used. These strains cannot grow in a histidine-free medium.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound, a negative control, and a positive control.

    • The exposure is conducted both with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • Plates are incubated for 48-72 hours.

  • Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) to restore their ability to synthesize histidine will form colonies. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.[17]

References

The Discovery and Development of GSK3179106: A Gut-Restricted RET Kinase Inhibitor for Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK3179106 is a first-in-class, potent, and selective gut-restricted inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, investigated as a potential therapeutic for Irritable Bowel Syndrome (IBS). This technical guide details the discovery and development history of this compound, from its underlying scientific rationale to preclinical and early clinical findings. It includes a comprehensive overview of its mechanism of action, key experimental data, and detailed methodologies for the pivotal studies that have defined its profile.

Introduction: The Rationale for Targeting RET Kinase in IBS

Irritable Bowel Syndrome (IBS) is a common gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits.[1] While its etiology is complex and not fully understood, the enteric nervous system (ENS), which regulates many GI functions, is a key area of investigation.[1][2] Stress or inflammation-induced expression of growth factors and cytokines in the gut can lead to hyperinnervation of visceral afferent neurons, contributing to the pathophysiology of IBS.[1][2]

The RET receptor tyrosine kinase is crucial for the development and maintenance of the ENS.[1][2][3] Signaling through RET, activated by glial cell line-derived neurotrophic factor (GDNF) family ligands, is vital for synaptic formation, signal transmission, and neuronal plasticity in the adult ENS.[1][2] Loss-of-function mutations in RET are associated with Hirschsprung's disease, characterized by a lack of normal colonic innervation.[1][2] Conversely, inhibiting RET signaling presents a novel therapeutic strategy to normalize neuronal function and alleviate symptoms in IBS patients.[2]

The Discovery of this compound

This compound, chemically identified as 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide, emerged from a screening and structure-activity relationship (SAR) optimization program.[2][4] The primary goal was to identify a potent and selective RET kinase inhibitor with gut-restricted properties to minimize systemic exposure and potential off-target effects.

The discovery process focused on optimizing potency, selectivity, and minimizing mutagenicity, leading to the identification of compound 15 (this compound) as a clinical candidate.[1][2] A significant aspect of the medicinal chemistry effort was the use of computational methods to predict and mitigate genotoxic risk by calculating nitrenium ion formation energies.[1][2]

Mechanism of Action

This compound is a small molecule that acts as a potent inhibitor of RET kinase by binding to the hinge region of the enzyme.[2] Its mechanism involves the attenuation of post-inflammatory and stress-induced visceral hypersensitivity through the inhibition of RET signaling within the ENS.[5] A chemoproteomics approach in rat colon tissues confirmed that RET kinase is the most potent target of this compound.[2]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Ligands GDNF Ligands GFRα Co-receptor GFRα Co-receptor GDNF Ligands->GFRα Co-receptor RET Receptor RET Receptor GFRα Co-receptor->RET Receptor Binding & Dimerization RET Kinase Domain RET Kinase Domain RET Receptor->RET Kinase Domain Autophosphorylation Downstream Signaling Downstream Signaling RET Kinase Domain->Downstream Signaling Neuronal Function Neuronal Function Downstream Signaling->Neuronal Function Synaptic Plasticity, Signal Transmission This compound This compound This compound->RET Kinase Domain Inhibition cluster_induction Induction of Hypersensitivity cluster_treatment Treatment Groups cluster_assessment Assessment of Visceral Pain A Rat Model B Acetic Acid Enema A->B C This compound (10 mg/kg, p.o., BID) B->C D Vehicle Control B->D E Colorectal Distension (CRD) C->E D->E F Measure Visceromotor Response (Abdominal Contractions) E->F

References

The Structural Secrets of a Gut-Restricted Kinase Inhibitor: An In-Depth Guide to the SAR of GSK3179106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Developed as a potential treatment for Irritable Bowel Syndrome (IBS), the unique gut-restricted nature of this compound, combined with its high potency, makes its SAR landscape a compelling case study for modern medicinal chemistry. This document details the key molecular interactions, quantitative comparisons of analog potency and selectivity, and the experimental methodologies employed in its characterization.

Core Structure and Pharmacophore

This compound is a pyridone hinge binder, a chemical scaffold known for its effective interaction with the hinge region of kinase ATP-binding pockets.[1] The core structure can be dissected into three key components:

  • A Ring (Pyridone): This moiety is crucial for anchoring the molecule within the kinase hinge region.

  • B Ring (Fluorophenyl): Modifications on this ring significantly influence selectivity against other kinases, such as KDR (VEGFR2).

  • C Ring (Isoxazole): This part of the molecule extends into a solvent-exposed region, and its substituents are critical for optimizing potency and physicochemical properties.

The chemical name for this compound is 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide.[1]

Structure-Activity Relationship (SAR) Analysis

The development of this compound involved a systematic exploration of its chemical space to optimize potency for RET kinase while minimizing off-target effects, particularly against KDR, a common anti-target for RET inhibitors. The following tables summarize the key SAR findings based on modifications to the core scaffold.

Table 1: A and B Ring Modifications and their Impact on RET and KDR Inhibition
CompoundA Ring MoietyB Ring MoietyRET IC50 (nM)KDR IC50 (nM)Selectivity (KDR/RET)
1 Biaryl ureaPhenyl2299045
2 Amino-pyridinePhenyl0.75579
3 PyridonePhenyl0.86379
4 Pyridone2-Fluorophenyl0.120.8208

Data sourced from Schenck Eidam et al., ACS Med. Chem. Lett. 2018, 9, 7, 623–628.

Key Insights from Table 1:

  • The transition from a biaryl urea (Compound 1) to an amino-pyridine (Compound 2) and subsequently to a pyridone (Compound 3) scaffold significantly enhanced RET potency.

  • The introduction of a fluorine atom at the 2-position of the B-ring (Compound 4) dramatically improved selectivity against KDR by over 2.5-fold compared to the unsubstituted phenyl analog (Compound 3), while also increasing RET potency. This highlights the critical role of the B-ring in achieving kinase selectivity.

Table 2: C-Ring Amide Modifications and their Effect on Potency
CompoundC-Ring Amide MoietyRET IC50 (nM)
12 3-tert-Butyl isoxazole0.4
13 3-(1-Methylcyclopropyl) isoxazole0.3
14 3-(1-(Trifluoromethyl)cyclopropyl) isoxazole0.2
This compound (15) 3-(1,1,1-Trifluoro-2-methylpropan-2-yl) isoxazole0.4

Data sourced from Schenck Eidam et al., ACS Med. Chem. Lett. 2018, 9, 7, 623–628.

Key Insights from Table 2:

  • The C-ring amide portion of the molecule was optimized for potent RET inhibition.

  • Various bulky, lipophilic groups on the isoxazole ring were well-tolerated and resulted in picomolar to low nanomolar RET inhibition.

  • The 1,1,1-trifluoro-2-methylpropan-2-yl group of this compound (Compound 15) was selected based on a comprehensive assessment of potency, metabolic stability, and other developability parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

RET Kinase Biochemical Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was utilized to determine the biochemical potency (IC50) of this compound and its analogs against the RET kinase.

Methodology:

  • Reagents:

    • RET Kinase

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Kinase Tracer

    • Test compounds serially diluted in DMSO.

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A solution of RET kinase and the Eu-anti-tag antibody is prepared in kinase buffer.

    • The test compound dilutions are added to the wells of a 384-well plate.

    • The kinase/antibody mixture is then added to the wells containing the test compound and incubated for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding.

    • The kinase tracer is added to all wells to initiate the displacement reaction.

    • The plate is incubated for another 60 minutes at room temperature.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for the tracer).

  • Data Analysis:

    • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

    • IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular RET Autophosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of the RET kinase within a cellular context.

Methodology:

  • Cell Line:

    • TT cells, a human thyroid carcinoma cell line with a constitutively active RET C634W mutation, are commonly used.

  • Procedure:

    • TT cells are seeded in 96-well plates and cultured until they reach a suitable confluency.

    • The cells are then treated with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 2 hours).

    • Following treatment, the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The cell lysates are then analyzed for phosphorylated RET (pRET) and total RET levels using an immunoassay method such as an ELISA or Western blotting.

      • For ELISA: A sandwich ELISA format is used with a capture antibody for total RET and a detection antibody specific for a phosphorylated tyrosine residue on RET (e.g., pY905).

      • For Western Blotting: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with primary antibodies against pRET and total RET, followed by detection with appropriate secondary antibodies.

  • Data Analysis:

    • The ratio of pRET to total RET is calculated for each compound concentration.

    • IC50 values are determined by plotting the percentage of inhibition of RET phosphorylation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the RET signaling pathway and the experimental workflows described above.

RET Signaling Pathway

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligands GDNF Family Ligands GFRα Co-receptor GFRα Co-receptor GDNF Family Ligands->GFRα Co-receptor Binds RET_receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain GFRα Co-receptor->RET_receptor:f0 Activates pRET Dimerization & Autophosphorylation RET_receptor:f2->pRET Leads to This compound This compound This compound->RET_receptor:f2 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pRET->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway pRET->PI3K_AKT PLCg PLCγ Pathway pRET->PLCg Cell_Survival Cell Survival & Proliferation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT->Cell_Survival PLCg->Cell_Survival

Caption: The RET signaling pathway and the inhibitory action of this compound.

Biochemical Assay Workflow

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - RET Kinase & Eu-Ab - Test Compound Dilutions - Kinase Tracer start->prepare_reagents add_compound Add Compound to Plate prepare_reagents->add_compound add_kinase Add Kinase/Ab Mix & Incubate add_compound->add_kinase add_tracer Add Tracer & Incubate add_kinase->add_tracer read_plate Read TR-FRET Signal add_tracer->read_plate analyze_data Analyze Data (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the LanthaScreen™ RET kinase biochemical assay.

Cellular Assay Workflow

Cellular_Assay_Workflow start Start seed_cells Seed TT Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells immunoassay Perform Immunoassay (ELISA or Western Blot) for pRET and Total RET lyse_cells->immunoassay data_analysis Analyze Data (pRET/Total RET Ratio, IC50) immunoassay->data_analysis end End data_analysis->end

References

GSK3179106 and enteric nervous system function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on GSK3179106 and Enteric Nervous System Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and gut-restricted inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase, a key regulator of the enteric nervous system (ENS).[1][2] Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), this compound targets the underlying mechanisms of visceral hypersensitivity, a primary symptom of IBS characterized by abdominal pain.[1][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

Introduction: The Enteric Nervous System and RET Kinase

The enteric nervous system (ENS), often termed the "second brain," is a complex network of neurons within the gastrointestinal (GI) tract that autonomously regulates gut functions.[2][3] Pathophysiological changes in the ENS are implicated in various GI disorders, including IBS.[2][4] One of the key players in the development, maintenance, and function of the ENS is the RET receptor tyrosine kinase.[3][5]

RET signaling is initiated when a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) binds to its specific GFRα co-receptor.[2][3] This complex then recruits and activates the RET receptor, triggering downstream signaling cascades essential for neuronal survival, synaptic plasticity, and signal transmission.[2][6] In conditions like IBS, inflammation or stress can lead to changes in the expression of neurotrophic factors, potentially causing hyperinnervation and sensitization of visceral afferent neurons, leading to hypersensitivity and pain.[2][7] Targeting RET kinase with an inhibitor like this compound represents a novel therapeutic strategy to normalize this aberrant neuronal function.[2]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of the RET receptor.[2][8] By blocking the ATP-binding site of the kinase domain, it prevents the autophosphorylation of RET and the subsequent activation of downstream signaling pathways. This inhibition is intended to modulate the activity of enteric neurons and reduce the visceral hypersensitivity associated with IBS.[1][7] A key feature of this compound is its "gut-restricted" nature, designed to limit systemic exposure and minimize off-target effects.[1][2]

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds GDNF_GFRa_Complex GDNF-GFRα Complex RET_Monomer RET Monomer GDNF_GFRa_Complex->RET_Monomer Recruits RET_Dimer RET Dimer (Inactive) RET_Monomer->RET_Dimer Dimerization RET_Dimer_Active RET Dimer (Active) Autophosphorylated RET_Dimer->RET_Dimer_Active Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K) RET_Dimer_Active->Downstream This compound This compound This compound->RET_Dimer_Active Inhibits Kinase Activity Response Neuronal Survival Synaptic Plasticity Downstream->Response

Figure 1: this compound Mechanism of Action on the RET Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency and Cellular Activity
ParameterTarget/Cell LineIC₅₀ ValueReference
Biochemical Potency Human RET Kinase0.4 nM[8]
Rat RET Kinase0.2 nM[8]
RET Kinase0.3 nM[2][3]
Cellular Activity RET Phosphorylation (SK-N-AS cells)11.1 nM[8]
RET Phosphorylation (TT cells)4.6 nM[8]
Cell Proliferation (TT cells)25.5 nM[8]
Table 2: Preclinical In Vivo Efficacy (Rat Models)
ModelDosing RegimenEndpointResultReference
Acute Colitis Model 10 mg/kg, oral, BID for 3.5 daysVisceromotor Response (VMR) to Colorectal Distension (CRD)34%–43% inhibition[7]
Water Avoidance Stress 10 mg/kg, oral, BID for 3.5 daysVMR to CRD33%–35% inhibition[7]
Acetic Acid Irritation 10 mg/kg, oral, BID for 3.5 daysVMR to CRDSignificant reduction vs. vehicle[3]
Table 3: Pharmacokinetic Parameters
SpeciesStudy TypeDosingCₘₐₓTₘₐₓReference
Rat Full Gut PK10 mg/kg, oral, BID for 3.5 daysColon Contents: 287,500 ng/mL7 h[2]
Duodenum: 15,713 ng/mL0 h[2]
Jejunum: 12,800 ng/mL1 h[2]
Ileum: 5,520 ng/mL2 h[2]
Colon Tissue: 3,358 ng/mL7 h[2]
Plasma: 40 ng/mL4 h[2]
Human Phase 1 (Single Dose)10 mg - 800 mg (fasted)Low bioavailability, less than dose-proportionalN/A[5]
Human Phase 1 (Repeat Dose)5 mg - 100 mg QD (with food)Dose-dependent exposure up to 100 mgN/A[5]
100 mg & 200 mg BID (with food)Not dose-proportional, accumulation observedN/A[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments conducted with this compound.

Preclinical Models of Colonic Hypersensitivity

Objective: To induce a state of visceral hypersensitivity in rodents that mimics symptoms of IBS.

Models Used:

  • Post-Inflammatory Model (Acute Colitis):

    • Species: Male Sprague-Dawley rats.

    • Induction: Intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce a transient colitis.

    • Timeline: Hypersensitivity is assessed after the acute inflammation has resolved (e.g., day 7 or later), leaving a persistent neuronal sensitization.[1][7]

  • Stress-Induced Model (Water Avoidance Stress - WAS):

    • Species: Male Wistar-Kyoto rats (a strain known for anxiety-like behavior).

    • Procedure: Rats are placed on a small platform in a container filled with water (37°C) to a level of 8 cm for 1 hour daily for 7-10 consecutive days. This psychological stressor induces visceral hypersensitivity.[4][7]

    • Control: Sham-treated animals are placed in an identical, empty container.

Assessment of Visceral Nociception

Objective: To quantify visceral pain or hypersensitivity in response to a mechanical stimulus.

Protocol: Visceromotor Response (VMR) to Colorectal Distension (CRD):

  • Animal Preparation: Rats are fasted overnight and lightly anesthetized with isoflurane. A flexible balloon catheter (e.g., 6 cm) is inserted intra-anally into the descending colon.

  • Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing environment for approximately 30 minutes.

  • Distension Protocol: The colon is distended with air to various isobaric pressures (e.g., 10, 20, 40, 60 mm Hg) for a set duration (e.g., 10-20 seconds) with a rest period between stimuli.

  • Quantification: The visceromotor response is quantified by visually counting the number of abdominal muscle contractions during the distension period. An increased number of contractions indicates a higher level of visceral pain.[1][7]

  • Drug Administration: this compound or vehicle is administered orally (p.o.) via gavage at specified doses and time points before the CRD assessment.[3][7]

cluster_induction Phase 1: Hypersensitivity Induction cluster_dosing Phase 2: Dosing cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis Induction Induce Hypersensitivity (e.g., Water Avoidance Stress) Dosing Oral Dosing This compound or Vehicle (e.g., 10 mg/kg BID, 3.5 days) Induction->Dosing CRD Colorectal Distension (CRD) (Graded Pressures: 0-60 mmHg) Dosing->CRD VMR Measure Visceromotor Response (VMR) (Count Abdominal Contractions) CRD->VMR Analysis Compare VMR between This compound and Vehicle Groups VMR->Analysis

Figure 2: Experimental Workflow for Preclinical Efficacy Testing.

In Vitro RET Kinase and Cell Proliferation Assays

Objective: To determine the potency and selectivity of this compound on its target kinase and its effect on RET-dependent cell lines.

Protocol: RET Phosphorylation Assay:

  • Cell Lines: Human medullary thyroid carcinoma TT cells (with endogenous RET mutation) or SK-N-AS neuroblastoma cells (expressing wild-type RET).[8]

  • Procedure: Cells are plated and grown to sub-confluency. They are then serum-starved and pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: RET kinase is activated by adding a GFL (e.g., GDNF).

  • Analysis: Cell lysates are collected, and the level of phosphorylated RET (pRET) is measured using a sensitive immunoassay, such as ELISA or Homogeneous Time Resolved Fluorescence (HTRF). IC₅₀ values are calculated from the dose-response curve.[4]

Protocol: Cell Proliferation Assay:

  • Cell Lines: RET-dependent TT cells and RET-independent control lines (e.g., A549).[8]

  • Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

  • Incubation: Cells are incubated for a period of 3-8 days.

  • Analysis: Cell viability or proliferation is assessed using a standard method (e.g., CellTiter-Glo®). IC₅₀ values are determined for the RET-dependent cell line to confirm cellular target engagement.[8]

First-in-Human Clinical Trials

Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Study Design (Based on NCT02727283 & NCT02798991):

  • Type: Phase 1, randomized, double-blind, placebo-controlled, ascending dose studies.[5][9]

  • Population: Healthy adult subjects.

  • Single Ascending Dose (SAD) Study:

    • Dosing: Subjects receive a single oral dose of this compound (ranging from 10 mg to 800 mg) or placebo.[5]

    • Food Effect Arm: A cohort receives the drug with a high-fat meal to assess the impact of food on absorption.[5]

  • Multiple Ascending Dose (MAD) Study:

    • Dosing: Subjects receive repeat oral doses of this compound (e.g., 5 mg to 100 mg once daily [QD] or 100 mg to 200 mg twice daily [BID]) or placebo for 14 days.[5]

  • Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and ECGs.

  • Secondary Endpoints: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) determined from plasma samples collected at multiple time points.

Conclusion

This compound is a selective, gut-restricted RET kinase inhibitor that has demonstrated target engagement and efficacy in preclinical models of visceral hypersensitivity. By inhibiting the RET signaling pathway within the enteric nervous system, it offers a targeted approach to alleviating the chronic abdominal pain associated with Irritable Bowel Syndrome.[1][2] Phase 1 studies have established its safety and pharmacokinetic profile in healthy volunteers, showing that it was well-tolerated.[5] The data gathered to date support the continued investigation of RET kinase inhibition as a promising therapeutic strategy for functional bowel disorders.

References

Beyond the Gut: A Technical Exploration of GSK3179106's Untapped Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3179106, a potent and selective gut-restricted inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, has been primarily investigated for its therapeutic potential in Irritable Bowel Syndrome (IBS). Its mechanism of action centers on the attenuation of visceral hypersensitivity by modulating the enteric nervous system. However, the pharmacological profile of this compound, which also includes the inhibition of p38 mitogen-activated protein kinase (MAPK), suggests a broader range of therapeutic applications beyond gastroenterology. This technical guide synthesizes the available preclinical data to explore these potential new avenues. We delve into the molecular mechanisms, present quantitative data from key experiments, detail experimental protocols, and visualize the underlying signaling pathways and experimental workflows. The evidence presented herein points towards promising, yet underexplored, roles for this compound in nephrology, reproductive medicine, neuroprotection, and inflammatory lung conditions, offering a roadmap for future research and drug development endeavors.

Introduction

This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for the RET kinase, a key receptor in the development and maintenance of the nervous system.[1][2] Its "gut-restricted" nature, characterized by high concentrations in the gastrointestinal tract and low systemic exposure, made it an ideal candidate for treating IBS.[1] However, the biological roles of its primary target, RET, and its secondary target, p38 MAPK, extend far beyond the enteric nervous system.

The RET signaling pathway is crucial for the development of the kidneys and the process of spermatogenesis.[3][4] Furthermore, it plays a significant role in the survival and function of various neuronal populations, including retinal ganglion cells and dopaminergic neurons.[5] The p38 MAPK pathway is a well-established mediator of inflammatory responses and is implicated in the pathophysiology of conditions such as acute lung injury.[6][7]

This guide will systematically explore the preclinical evidence supporting the potential therapeutic applications of this compound in these non-IBS indications.

Molecular Mechanisms of Action

This compound exerts its effects through the inhibition of two key signaling kinases: RET and p38 MAPK.

RET Kinase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the RET receptor tyrosine kinase.[1] RET is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) in conjunction with a GFRα co-receptor. This activation triggers the dimerization of RET and autophosphorylation of several tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[8][9] These pathways are integral to cell proliferation, survival, differentiation, and migration.[8][10] By blocking the kinase activity of RET, this compound can modulate these fundamental cellular processes.

p38 MAPK Inhibition

In addition to its potent RET inhibition, this compound has been identified as an inhibitor of p38 MAPK.[9] The p38 MAPK pathway is a critical component of the cellular response to stress and inflammatory stimuli.[4] It is activated by a variety of extracellular signals, including cytokines and environmental stressors, leading to the activation of a kinase cascade that culminates in the phosphorylation of p38 MAPK.[1] Activated p38 MAPK, in turn, phosphorylates a range of downstream targets, including other kinases and transcription factors, thereby regulating the expression of pro-inflammatory cytokines and other mediators of inflammation.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeSpeciesIC50Reference
RETBiochemicalHuman0.3 nM[1]
RETBiochemicalHuman0.4 nM[8][11]
RETBiochemicalRat0.2 nM[11]
RETCellular (Phosphorylation)Human (SK-N-AS cells)4.6 nM[11]
RETCellular (Phosphorylation)Human (TT cells)11.1 nM[11]
RETCellular (Proliferation)Human (TT cells)25.5 nM[11]
KDR (VEGFR2)Biochemical-20.8 nM[8]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Colonic Hypersensitivity

Dose (mg/kg, p.o.)Dosing RegimenEndpointResultReference
10Twice daily for 3.5 daysVisceromotor Response (VMR) to colorectal distension34-43% inhibition[11]

Potential Therapeutic Applications Beyond IBS

Kidney Disease

The RET signaling pathway is indispensable for the embryonic development of the kidney.[3] Genetic inactivation of RET in mice leads to renal agenesis (the absence of one or both kidneys).[12][13] In adult kidneys, RET and its co-receptors are expressed in the collecting duct system, and their signaling is implicated in the survival and tubulogenesis of collecting duct cells.[14] Furthermore, increased expression of RET and its ligand GDNF has been observed in the cysts of patients with polycystic kidney disease, suggesting a role in the proliferation of the collecting duct epithelium in this pathology.[14] The ability of this compound to inhibit RET signaling could therefore be explored as a therapeutic strategy to modulate aberrant cell proliferation in certain forms of kidney disease.

Disorders of Spermatogenesis

GDNF-mediated RET signaling is essential for the self-renewal of spermatogonial stem cells (SSCs), the foundation of continuous sperm production.[4] Disruption of this pathway in mice leads to a severe depletion of SSCs and a failure of spermatogenesis.[4] Conversely, controlled modulation of RET signaling could potentially be used to influence SSC fate and address certain forms of male infertility. The gut-restricted nature of this compound would need to be considered in this context, and derivatives with different pharmacokinetic profiles might be required.

Neuroprotection

The neurotrophic effects of the RET signaling pathway are well-documented. RET activation promotes the survival and function of various neuronal populations.

  • Retinal Ganglion Cell (RGC) Protection: Studies have shown that RET signaling is involved in the survival of RGCs, the neurons that transmit visual information from the eye to the brain. Loss of RGCs is a hallmark of glaucoma and other optic neuropathies.[15] While this compound itself was shown to counteract the neuroprotective effect of FK962 on RGCs under hypoxia/reoxygenation (suggesting that RET activation is protective), the development of RET agonists or modulators based on a similar chemical scaffold could be a viable strategy for neuroprotection in ophthalmology.

  • Enteric Neuron Survival: In a co-culture model of rat myenteric neurons and smooth muscle, inhibition of RET with this compound led to neuron loss, highlighting the importance of basal RET signaling for neuronal survival in the gut. This suggests that while inhibition of hypersensitivity is beneficial in IBS, a complete and sustained blockade of RET in the enteric nervous system may have adverse effects. However, in conditions characterized by excessive and detrimental neuronal activity or sprouting, transient RET inhibition could be beneficial.

Acute Lung Injury (ALI)

This compound has been shown to be a p38 MAPK inhibitor, a pathway strongly implicated in the inflammatory cascade of ALI.[6][9] In mouse models of ALI induced by lipopolysaccharide (LPS), inhibition of p38 MAPK has been shown to significantly attenuate pulmonary inflammation, reduce the release of inflammatory cytokines, and decrease mortality.[6][16] A recent study demonstrated that this compound reduced LPS-induced lung injury in mice by limiting inflammatory cell infiltration and decreasing the expression of inflammatory cytokines, with the proposed mechanism being the inhibition of p38 MAPK phosphorylation.[9] This dual activity of this compound on both RET and p38 MAPK could offer a unique therapeutic advantage in complex inflammatory diseases.

Experimental Protocols

In Vitro RET Kinase Inhibition Assay (Biochemical)
  • Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of the RET kinase.

  • Methodology:

    • Recombinant human RET kinase is incubated with a peptide substrate and ATP in a suitable buffer system.

    • This compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[1]

Cellular RET Phosphorylation Assay
  • Principle: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.

  • Methodology:

    • Human cell lines with endogenous or overexpressed RET, such as SK-N-AS or TT cells, are cultured.[11]

    • The cells are treated with varying concentrations of this compound for a specified duration.

    • Cells are then stimulated with a RET ligand (e.g., GDNF) to induce RET phosphorylation, or in the case of cells with activating RET mutations (like TT cells), no stimulation is needed.

    • Cells are lysed, and protein extracts are collected.

    • The levels of phosphorylated RET (p-RET) and total RET are determined by Western blotting or ELISA using specific antibodies.

    • The IC50 value for the inhibition of RET phosphorylation is calculated.[11]

Animal Model of Colonic Hypersensitivity (for IBS)
  • Principle: To evaluate the in vivo efficacy of this compound in reducing visceral pain in a rat model that mimics aspects of IBS.

  • Methodology:

    • Male Sprague-Dawley rats are used.

    • Colonic hypersensitivity is induced by a mild intracolonic instillation of acetic acid.[1]

    • This compound is administered orally (e.g., at 10 mg/kg, twice daily for 3.5 days).[11]

    • The visceromotor response (VMR), a measure of visceral pain, is assessed by quantifying the number of abdominal muscle contractions in response to graded colorectal distension (CRD) using a balloon catheter.

    • The effect of this compound is compared to a vehicle control group.[1]

Animal Model of Acute Lung Injury (ALI)
  • Principle: To investigate the protective effects of this compound in a mouse model of LPS-induced ALI.

  • Methodology:

    • Male mice are administered lipopolysaccharide (LPS) intratracheally to induce lung inflammation and injury.[16]

    • This compound is administered, for example, by intraperitoneal injection, prior to or after the LPS challenge.

    • After a specific time point (e.g., 24 hours), the animals are euthanized.

    • Lung injury is assessed by histological examination of lung tissue (e.g., for inflammatory infiltrates, edema, and alveolar damage).[16]

    • The levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in bronchoalveolar lavage (BAL) fluid and lung tissue are measured by ELISA or RT-qPCR.[16]

    • The effect of this compound is compared to a vehicle-treated LPS group and a control group.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GFL GDNF Family Ligand (GFL) GFRa GFRα Co-receptor GFL->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET activates PLCg PLCγ RET->PLCg PI3K PI3K RET->PI3K RAS RAS RET->RAS Transcription Gene Transcription (Proliferation, Survival, Differentiation) PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->RET inhibits

Caption: The RET Signaling Pathway and the inhibitory action of this compound.

p38_MAPK_Signaling_Pathway Stimuli Inflammatory Cytokines Environmental Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Effectors (e.g., MK2, Transcription Factors) p38->Downstream Inflammation Inflammatory Response (e.g., Cytokine Production) Downstream->Inflammation This compound This compound This compound->p38 inhibits

Caption: The p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Workflows

Colonic_Hypersensitivity_Workflow Start Rat Model Selection (Sprague-Dawley) Induction Induction of Colonic Hypersensitivity (Intracolonic Acetic Acid) Start->Induction Treatment Treatment Administration (this compound or Vehicle, p.o.) Induction->Treatment CRD Colorectal Distension (CRD) (Graded Pressures) Treatment->CRD VMR Measurement of Visceromotor Response (VMR) (Abdominal Contractions) CRD->VMR Analysis Data Analysis (Comparison between groups) VMR->Analysis

Caption: Experimental workflow for the rat model of colonic hypersensitivity.

ALI_Workflow Start Mouse Model Selection Induction Induction of Acute Lung Injury (Intratracheal LPS) Start->Induction Treatment Treatment Administration (this compound or Vehicle) Induction->Treatment Endpoint Endpoint Analysis (e.g., 24h) Treatment->Endpoint Histology Lung Histology (Inflammation, Edema) Endpoint->Histology BAL Bronchoalveolar Lavage (BAL) (Cytokine Measurement) Endpoint->BAL Analysis Data Analysis (Comparison between groups) Histology->Analysis BAL->Analysis

Caption: Experimental workflow for the mouse model of acute lung injury.

Conclusion and Future Directions

While this compound was initially developed as a gut-restricted agent for IBS, its dual inhibitory action on RET kinase and p38 MAPK opens up a landscape of potential therapeutic applications in a variety of other diseases. The preclinical data, though in some areas preliminary, strongly suggest that further investigation is warranted in the fields of kidney disease, male infertility, neurodegenerative and neuroprotective strategies, and inflammatory lung conditions.

Future research should focus on:

  • In-depth preclinical studies: Conducting comprehensive in vivo efficacy studies in relevant animal models for these new potential indications.

  • Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Understanding the required systemic exposure for non-gastrointestinal targets and potentially developing new formulations or analogues of this compound with optimized PK profiles.

  • Target validation: Further elucidating the specific roles of RET and p38 MAPK in the pathophysiology of these diseases to strengthen the rationale for their inhibition.

  • Safety assessment: Evaluating the long-term safety profile of systemic RET and p38 MAPK inhibition.

References

Methodological & Application

Application Notes and Protocols: GSK3179106 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] RET is a critical component of signaling pathways that regulate cell proliferation, survival, and differentiation.[5][6] Dysregulation of RET signaling is implicated in various cancers, making it an attractive therapeutic target.[5] this compound has been investigated for its potential in treating irritable bowel syndrome (IBS) by attenuating visceral hypersensitivity.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a selective inhibitor of RET kinase.[1][2][3] The RET signaling pathway is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their co-receptors, the GDNF family receptor-α (GFRα). This ligand-receptor complex then recruits and activates RET, leading to its autophosphorylation and the subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][5][6] this compound inhibits the kinase activity of RET, thereby blocking these downstream signaling events.

Signaling Pathway

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa GFRa GDNF->GFRa Binds RET RET Receptor GFRa->RET Activates P_RET p-RET RET->P_RET Autophosphorylation PI3K PI3K P_RET->PI3K RAS RAS P_RET->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->P_RET Inhibits

Caption: RET Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from biochemical and cell-based assays.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeTarget/Cell LineIC50Reference
Biochemical AssayHuman RET0.4 nM[1]
Biochemical AssayRat RET0.2 nM[1]
Cellular Assay (RET Phosphorylation)TT cells11.1 nM[1]
Cellular Assay (RET Phosphorylation)SK-N-AS cells4.6 nM[1]
Cellular Assay (Proliferation)TT cells25.5 nM[1]
Cellular Assay (Proliferation)SK-N-AS cells>10 µM[1]
Cellular Assay (Proliferation)A549 cells>10 µM[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of RET-dependent (TT) and RET-independent (SK-N-AS, A549) cell lines.

Materials:

  • TT, SK-N-AS, and A549 cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 100 µM.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for the specified duration (e.g., 8 days for TT cells, 3 days for SK-N-AS and A549 cells).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell_Proliferation_Workflow A Seed Cells (96-well plate) B Incubate Overnight A->B C Treat with this compound (Various Concentrations) B->C D Incubate (3-8 days) C->D E Add MTT Reagent D->E F Incubate (3-4 hours) E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the Cell Proliferation (MTT) Assay.

RET Phosphorylation Assay (Western Blot)

This protocol is used to determine the inhibitory effect of this compound on RET autophosphorylation in cell lines such as TT and SK-N-AS.

Materials:

  • TT and SK-N-AS cell lines

  • Culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-RET, anti-total-RET, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with 100-200 µL of lysis buffer per well.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-RET and total RET overnight at 4°C. A loading control like GAPDH should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-RET signal to the total RET signal.

    • Calculate the percentage of inhibition of RET phosphorylation relative to the vehicle control and determine the IC50 value.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis & IC50 Calculation H->I

Caption: Workflow for the RET Phosphorylation (Western Blot) Assay.

Conclusion

The provided protocols offer a framework for the in vitro characterization of this compound. These assays are essential for determining the potency and cellular effects of RET inhibitors and can be adapted for the screening and evaluation of other similar compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

References

preparing GSK3179106 stock solution for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for GSK3179106

Topic: Preparing this compound Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] RET is a crucial component in the signaling pathways that govern the development and maintenance of the nervous system, particularly the enteric nervous system.[2][4] The mechanism of action involves the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their co-receptors (GFRα), which in turn recruits and activates RET.[3] Dysregulation of the RET signaling pathway has been implicated in various conditions, including certain types of cancer and irritable bowel syndrome (IBS).[2][5] this compound has been investigated for its potential therapeutic effects in attenuating visceral hypersensitivity.[1][5]

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments, ensuring accurate and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 467.41 g/mol [5][6][7][8]
Molecular Formula C₂₂H₂₁F₄N₃O₄[1][6][8]
Appearance White to off-white solid[5]
Purity >98% (typically)-
CAS Number 1627856-64-7[8]

Solubility

The solubility of this compound in various solvents is crucial for the preparation of stock solutions. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

SolventSolubilityReference
DMSO ≥ 100 mg/mL (213.94 mM)[7][9]
Ethanol ~6-25 mg/mL[1][8]
Water Insoluble[8]
DMF ~50 mg/mL[1]

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for stock solution preparation.[8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent serial dilutions to achieve the desired final concentrations for cell culture experiments.

4.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

4.2. Procedure

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and sterile. Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh out 1 mg of this compound powder into the tared tube. For higher accuracy, a larger mass such as 5 mg can be used, and the volume of DMSO adjusted accordingly.

  • Calculating the Volume of DMSO:

    • To prepare a 10 mM stock solution from 1 mg of this compound (MW = 467.41 g/mol ), the required volume of DMSO can be calculated using the following formula:

      Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Mass = 0.001 g

      • Concentration = 0.010 mol/L

      • Molecular Weight = 467.41 g/mol

      Volume (L) = 0.001 / (0.010 * 467.41) = 0.00021394 L Volume (µL) = 213.94 µL

  • Dissolving the Compound:

    • Add 213.94 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5][7]

4.3. Working Dilutions

For cell culture experiments, the 10 mM stock solution should be serially diluted in sterile cell culture medium to the desired final concentration immediately before use. It is important to note that high concentrations of DMSO (>0.5%) can be toxic to cells, so the final concentration of DMSO in the culture medium should be kept as low as possible.

Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh 1 mg this compound calc Calculate DMSO Volume (213.94 µL for 10 mM) weigh->calc add_dmso Add Anhydrous DMSO calc->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

5.2. RET Signaling Pathway and Inhibition by this compound

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET recruits & activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RET->Downstream phosphorylates Response Cellular Response (Survival, Differentiation) Downstream->Response This compound This compound This compound->RET inhibits

Caption: Inhibition of the RET signaling pathway by this compound.

References

Application Notes and Protocols: GSK3179106 in Preclinical Visceral Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of GSK3179106, a potent and selective gut-restricted RET kinase inhibitor, in rodent models of visceral pain. The following protocols are based on established methodologies and published preclinical data, offering a guide for the investigation of this compound's therapeutic potential in visceral hypersensitivity.

Introduction

Visceral pain, a significant component of disorders like Irritable Bowel Syndrome (IBS), is a complex sensory experience originating from internal organs. Preclinical research plays a crucial role in identifying novel therapeutic targets and validating the efficacy of new chemical entities. This compound has emerged as a promising candidate by targeting the Rearranged during Transfection (RET) receptor tyrosine kinase, a key player in the development and function of the enteric nervous system. Inhibition of RET signaling in the gut is hypothesized to attenuate visceral nociception.[1][2][3] This document outlines the experimental design, protocols, and available data for the administration of this compound in rat models of visceral pain.

Mechanism of Action: RET Kinase Inhibition

This compound is a selective inhibitor of RET kinase with high potency (IC50s of 0.4 nM for human RET and 0.2 nM for rat RET).[3] The RET signaling pathway is crucial for the development and maintenance of the enteric nervous system.[4] In the context of visceral pain, the activation of RET by its ligands, such as glial cell line-derived neurotrophic factor (GDNF), is thought to contribute to the sensitization of visceral afferent neurons.[1] By inhibiting RET kinase, this compound blocks downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, MAPK, and PLCγ pathways, thereby reducing neuronal excitability and attenuating the perception of visceral pain.[5]

Data Presentation: Efficacy of this compound in Visceral Pain Models

The efficacy of this compound has been evaluated in various rat models of colonic hypersensitivity, a key feature of visceral pain. The primary endpoint in these studies is the visceromotor response (VMR) to colorectal distension (CRD), quantified by the number of abdominal contractions. Oral administration of this compound at a dose of 10 mg/kg (twice daily for 3.5 days) has been shown to significantly reduce the VMR in these models.[1][3]

Table 1: Effect of this compound on Visceromotor Response in Acetic Acid-Induced Visceral Hypersensitivity

Treatment GroupColorectal Distension Pressure (mmHg)Mean Number of Abdominal Contractions (Approximate Values*)
Vehicle0~0
20~2
40~8
60~12
This compound (10 mg/kg)0~0
20~2
40~5
60~7

*Note: The exact raw data for the mean number of abdominal contractions were not publicly available and are estimated based on graphical representations in the cited literature. The reported inhibition of the visceromotor response was between 33% and 43%.[1][3]

Table 2: Effect of this compound on Visceromotor Response in Stress-Induced Visceral Hypersensitivity

Treatment GroupColorectal Distension Pressure (mmHg)Mean Number of Abdominal Contractions (Approximate Values*)
Vehicle (Stress)0~0
20~3
40~9
60~14
This compound (10 mg/kg) (Stress)0~0
20~2
40~6
60~9

*Note: The exact raw data for the mean number of abdominal contractions were not publicly available and are estimated based on graphical representations in the cited literature. The reported inhibition of the visceromotor response was between 33% and 43%.[1][3]

Experimental Protocols

Acetic Acid-Induced Visceral Hypersensitivity Model

This model induces a transient colonic irritation, leading to visceral hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (225-250 g)

  • Acetic acid solution (0.6% in saline)

  • Saline solution (0.9%)

  • Catheter for intracolonic administration

  • This compound

  • Vehicle for this compound

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

  • Induction of Colitis:

    • Lightly anesthetize the rats.

    • Gently insert a catheter into the colon, approximately 8 cm from the anus.

    • Instill 1 mL of 0.6% acetic acid solution into the colon.

    • For the control group, instill 1 mL of saline solution.

    • Keep the rats in a head-down position for 30 seconds to ensure the solution remains in the colon.

  • Drug Administration:

    • Administer this compound orally at a dose of 10 mg/kg, twice daily for 3.5 days.

    • Administer the vehicle to the control group following the same schedule.

  • Assessment of Visceral Sensitivity (Colorectal Distension):

    • On the day of the assessment, insert a flexible balloon catheter (5 cm long) 10 cm into the colon of conscious rats.

    • Secure the catheter to the base of the tail.

    • Acclimate the rats for a period before initiating the distension protocol.

    • Perform graded isobaric colorectal distension at pressures of 0, 20, 40, and 60 mmHg. Each distension should last for a set duration (e.g., 20 seconds) with a rest period in between.

    • Visually count the number of abdominal muscle contractions during each distension period as a measure of the visceromotor response.

Water Avoidance Stress (WAS)-Induced Visceral Hypersensitivity Model

This model utilizes psychological stress to induce visceral hypersensitivity.

Materials:

  • Male Wistar rats

  • Water avoidance stress apparatus (a plastic container with a small platform at the center)

  • This compound

  • Vehicle for this compound

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

  • Induction of Stress:

    • Place each rat on a small platform (e.g., 8 x 8 cm) fixed to the center of a plastic container (e.g., 45 x 25 x 25 cm).

    • Fill the container with fresh water at room temperature to a level approximately 1 cm below the top of the platform.

    • Expose the rats to this stressor for a defined period (e.g., 1 hour) daily for several consecutive days (e.g., 10 days).[6]

    • Sham-stressed rats should be placed on the platform in an empty container for the same duration.

  • Drug Administration:

    • Administer this compound orally at a dose of 10 mg/kg, twice daily for the last 3.5 days of the stress protocol.

    • Administer the vehicle to the control group following the same schedule.

  • Assessment of Visceral Sensitivity (Colorectal Distension):

    • Perform colorectal distension and measure the visceromotor response as described in Protocol 1. The assessment is typically conducted 24 hours after the last stress session.

Mandatory Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Activates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway RET->RAS_RAF PLCg PLCγ Pathway RET->PLCg This compound This compound This compound->RET Inhibits Nociception Visceral Nociception PI3K_AKT->Nociception RAS_RAF->Nociception PLCg->Nociception

Figure 1: Simplified RET Kinase Signaling Pathway in Visceral Nociception.

Experimental_Workflow cluster_model Visceral Pain Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcome Outcome Model Rat Model (Acetic Acid or WAS) Treatment This compound (10 mg/kg, p.o.) or Vehicle Model->Treatment CRD Colorectal Distension (CRD) (0-60 mmHg) Treatment->CRD VMR Measure Visceromotor Response (VMR) (Abdominal Contractions) CRD->VMR Outcome Reduced Visceral Hypersensitivity VMR->Outcome

Figure 2: Experimental Workflow for this compound Administration.

References

Measuring RET Phosphorylation Inhibition by GSK3179106: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for measuring the inhibition of RET receptor tyrosine kinase phosphorylation by the selective inhibitor GSK3179106. The rearranged during transfection (RET) proto-oncogene is a critical driver in various cancers, making it a key target for therapeutic intervention. This compound is a potent and selective RET kinase inhibitor.[1] Accurate and reproducible methods to quantify its inhibitory activity are essential for preclinical and clinical research. Herein, we provide comprehensive protocols for cell-based assays using the human medullary thyroid carcinoma TT cell line, which harbors a constitutively active RET mutation. Detailed methodologies for Western blotting and enzyme-linked immunosorbent assay (ELISA) are described to quantify the inhibition of RET phosphorylation. Additionally, we present quantitative data on the inhibitory activity of this compound and diagrams of the RET signaling pathway and experimental workflows.

Introduction

The RET receptor tyrosine kinase is a key signaling protein involved in cell growth, differentiation, and survival.[1] Ligands such as glial cell line-derived neurotrophic factor (GDNF) bind to a co-receptor, leading to RET dimerization and autophosphorylation of specific tyrosine residues.[2] This phosphorylation cascade activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for normal cell function.[3] However, activating mutations or fusions of the RET gene lead to constitutive kinase activity, driving oncogenesis in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[2]

This compound is a selective and orally active RET kinase inhibitor.[4] It has shown potent inhibition of RET in both biochemical and cellular assays.[5] This application note provides detailed methods to assess the inhibitory effect of this compound on RET phosphorylation in a cellular context.

Data Presentation

The inhibitory activity of this compound on RET kinase has been quantified in various assays. The following tables summarize the key quantitative data.

Assay Type Target Cell Line IC50 (nM) Reference
Biochemical AssayHuman RET-0.4[4]
Biochemical AssayRat RET-0.2[4]
Cellular Assay (pRET)Human RETTT11.1[4]
Cellular Assay (pRET)Human RETSK-N-AS4.6[4]
Cell Proliferation Assay-TT25.5[4]

Table 1: IC50 values of this compound in various assays.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

RET_Signaling_Pathway RET Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF)->Co-receptor (GFRα) RET RET Receptor Co-receptor (GFRα)->RET Binding & Dimerization P_RET Phosphorylated RET (Active) RET->P_RET Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K This compound This compound This compound->P_RET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Experimental Workflow cluster_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_analysis Analysis cluster_wb Western Blot Steps cluster_elisa ELISA Steps A Seed TT cells B Incubate (24h) A->B C Treat with this compound (Dose-response) B->C D Incubate (e.g., 2h) C->D E Wash with cold PBS D->E F Lyse cells on ice E->F G Collect & clarify lysate F->G H Protein Quantification (BCA Assay) G->H I Western Blot H->I J ELISA H->J K SDS-PAGE I->K Q Capture Antibody Coating J->Q L Transfer to PVDF K->L M Blocking L->M N Primary Antibody (p-RET, Total RET, Actin) M->N O Secondary Antibody N->O P Detection & Quantification O->P R Blocking Q->R S Add Lysate R->S T Detection Antibody (p-RET) S->T U HRP-conjugated Antibody T->U V Substrate & Readout U->V

Caption: Workflow for Measuring RET Phosphorylation Inhibition.

Experimental Protocols

Cell Culture and Treatment

The human medullary thyroid carcinoma cell line TT is used for these assays as it harbors an endogenous C634W activating mutation of RET, leading to constitutive phosphorylation.

Materials:

  • TT cell line (ATCC® CRL-1803™)

  • F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle)

Protocol:

  • Culture TT cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Replace the culture medium with the medium containing different concentrations of this compound or vehicle (DMSO).

  • Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C.

Western Blot Protocol for Phospho-RET

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-RET (Tyr905) Antibody (e.g., Cell Signaling Technology #3221, 1:1000 dilution)

    • Phospho-RET (Tyr1062) Antibody (e.g., Thermo Fisher Scientific PA5-104769, 1:1000 dilution)

    • Total RET Antibody (e.g., Cell Signaling Technology #3223, 1:1000 dilution)

    • β-Actin Antibody (loading control, e.g., 1:5000 dilution)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software. Normalize the phospho-RET signal to the total RET signal and/or the loading control.

ELISA Protocol for Phospho-RET

Materials:

  • Phospho-RET ELISA Kit (e.g., a sandwich ELISA kit specific for a phosphorylation site like Tyr1062)

  • Cell lysis buffer provided with the kit or a compatible one with protease and phosphatase inhibitors.

  • Wash buffer

  • Detection antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Prepare cell lysates from this compound-treated and control TT cells as described in the Western Blot protocol (steps 1-5).

  • Follow the specific instructions provided with the phospho-RET ELISA kit. A general procedure is as follows:

  • Add the cell lysates to the wells of the microplate pre-coated with a capture antibody for total RET. Incubate as recommended.

  • Wash the wells multiple times with the provided wash buffer.

  • Add the detection antibody, which is specific for the phosphorylated form of RET (e.g., anti-phospho-RET Tyr1062). Incubate as recommended.

  • Wash the wells to remove unbound detection antibody.

  • Add an HRP-conjugated secondary antibody that binds to the detection antibody. Incubate as recommended.

  • Wash the wells thoroughly.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of phospho-RET in each sample based on a standard curve if applicable, or express the results as a percentage of the vehicle-treated control.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for assessing the inhibitory activity of this compound on RET phosphorylation in a cellular context. Both Western blotting and ELISA are powerful techniques that can be used to generate quantitative data for dose-response analysis and to elucidate the mechanism of action of RET inhibitors. The provided data and diagrams serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Application Notes and Protocols for GSK3179106 in Primary Enteric Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] RET is a critical component of the neurotrophic signaling pathway initiated by Glial cell line-derived neurotrophic factor (GDNF) and other related ligands, which are essential for the development, survival, and maintenance of enteric neurons.[2][3][4][5] Inhibition of RET signaling by this compound can disrupt these vital functions, making it a valuable tool for studying enteric neuron pathophysiology, modeling neuronal injury, and investigating potential therapeutic interventions for conditions such as irritable bowel syndrome (IBS).[1] These application notes provide detailed protocols for the use of this compound in primary enteric neuron cultures, including methods for assessing its effects on neuronal survival, neurite outgrowth, and signaling pathways.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a starting point for experimental design.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/TargetIC50Reference
Biochemical AssayHuman RET Kinase0.4 nM[1]
Cellular Assay (RET Phosphorylation)SK-N-AS (neuroblastoma)4.6 nM[6]
Cellular Assay (Proliferation)TT (RET-dependent)25.5 nM[6]

Table 2: Recommended Starting Concentrations for this compound in Primary Enteric Neuron Cultures

Experimental GoalSuggested Concentration RangeIncubation TimeKey Readouts
Inhibition of GDNF-mediated signaling10 - 100 nM1 - 24 hourspRET, pAkt levels
Induction of controlled neuronal apoptosis100 nM - 1 µM24 - 72 hoursTUNEL assay, Caspase-3 cleavage, Neuron counts
Assessment of functional effects (e.g., calcium signaling)10 - 1000 nMAcute (minutes) to chronic (days)Calcium imaging, Electrophysiology
Inhibition of neurite outgrowth50 - 500 nM48 - 96 hoursNeurite length and complexity analysis

Signaling Pathway

The primary signaling pathway affected by this compound in enteric neurons is the GDNF/RET survival pathway. A simplified diagram of this pathway is presented below.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRα1 GFRα1 GDNF->GFRα1 binds RET RET GFRα1->RET activates PI3K PI3K RET->PI3K phosphorylates Akt Akt PI3K->Akt activates Pro-Survival Signals Pro-Survival Signals Akt->Pro-Survival Signals promotes This compound This compound This compound->RET inhibits

Caption: GDNF/RET signaling pathway in enteric neurons.

Experimental Protocols

Protocol 1: Primary Enteric Neuron Culture

This protocol is adapted from established methods for isolating myenteric neurons from the rodent small intestine.

Materials:

  • Krebs-Ringer buffer

  • Collagenase Type II

  • Trypsin-EDTA

  • DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated culture plates or coverslips

  • GDNF (10 ng/mL)

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Dissect the small intestine and place it in ice-cold Krebs-Ringer buffer.

  • Carefully peel off the longitudinal muscle layer with the attached myenteric plexus.

  • Mince the tissue and digest with Collagenase Type II and DNase I.

  • Further dissociate the tissue with Trypsin-EDTA.

  • Triturate the cell suspension to obtain single cells and small ganglia.

  • Plate the cells onto Poly-D-lysine and laminin-coated plates in supplemented Neurobasal medium containing GDNF.

  • Incubate at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days.

Protocol 2: Application of this compound

Materials:

  • Primary enteric neuron cultures (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Culture medium

Procedure:

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Remove the existing medium from the enteric neuron cultures and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubate the cultures for the desired duration based on the experimental endpoint (e.g., 24-72 hours for survival assays, 1-24 hours for signaling studies).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on primary enteric neuron cultures.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Enteric Neurons Isolate Enteric Neurons Culture Neurons Culture Neurons Isolate Enteric Neurons->Culture Neurons Treat with this compound Treat with this compound Culture Neurons->Treat with this compound Survival Assay Survival Assay Treat with this compound->Survival Assay Neurite Outgrowth Analysis Neurite Outgrowth Analysis Treat with this compound->Neurite Outgrowth Analysis Signaling Pathway Analysis Signaling Pathway Analysis Treat with this compound->Signaling Pathway Analysis Functional Analysis Functional Analysis Treat with this compound->Functional Analysis

Caption: Experimental workflow for this compound studies.

Protocol 3: Assessment of Neuronal Survival

Materials:

  • This compound-treated enteric neuron cultures

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal donkey serum in PBS)

  • Primary antibody against a pan-neuronal marker (e.g., anti-HuC/D or anti-Tuj1)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fix the cultures with 4% PFA.

  • Permeabilize the cells and then block with blocking buffer.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash and incubate with the secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of surviving neurons (HuC/D or Tuj1 positive cells) in multiple fields of view for each condition.

Protocol 4: Analysis of Neurite Outgrowth

Materials:

  • Images from immunostained cultures (Protocol 3)

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • Open the acquired images in the image analysis software.

  • Trace the neurites of individual, well-isolated neurons.

  • Measure the total length of neurites per neuron.

  • Optionally, perform Sholl analysis to assess neurite complexity.

  • Compare the average neurite length and complexity between different treatment groups.

Protocol 5: Western Blot for RET and Akt Phosphorylation

Materials:

  • This compound-treated enteric neuron cultures

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against phospho-RET, total RET, phospho-Akt, and total Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Logical Relationship Diagram

The following diagram outlines the logical relationship between this compound treatment and the expected outcomes in primary enteric neuron cultures.

Logical_Relationship This compound Treatment This compound Treatment RET Kinase Inhibition RET Kinase Inhibition This compound Treatment->RET Kinase Inhibition Decreased pRET & pAkt Decreased pRET & pAkt RET Kinase Inhibition->Decreased pRET & pAkt Reduced Pro-Survival Signaling Reduced Pro-Survival Signaling Decreased pRET & pAkt->Reduced Pro-Survival Signaling Increased Apoptosis Increased Apoptosis Reduced Pro-Survival Signaling->Increased Apoptosis Inhibited Neurite Outgrowth Inhibited Neurite Outgrowth Reduced Pro-Survival Signaling->Inhibited Neurite Outgrowth Decreased Neuronal Survival Decreased Neuronal Survival Increased Apoptosis->Decreased Neuronal Survival

Caption: Cause-and-effect of this compound on enteric neurons.

References

Application Note and Protocol: GSK3179106 Treatment in Ex Vivo Gut Tissue Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK3179106 is an orally active, selective, and gut-restricted inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2] The RET signaling pathway is a critical regulator in the development and maintenance of the enteric nervous system (ENS).[2][3] Dysregulation of RET signaling, often triggered by inflammation or stress-induced expression of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF), can lead to hyperinnervation of visceral afferent neurons, contributing to the visceral hypersensitivity observed in conditions like Irritable Bowel Syndrome (IBS).[1][4] this compound has been developed as a therapeutic candidate for IBS by attenuating this post-inflammatory and stress-induced visceral hypersensitivity.[5][6]

This document provides detailed protocols for utilizing this compound in ex vivo gut tissue preparations, specifically intestinal organoids, to study its effects on neuro-inflammatory processes. Ex vivo models, such as organoid cultures, offer a physiologically relevant system that preserves the complex interactions between epithelial, immune, and neuronal cells, which are often lost in conventional cell line studies.[7][8]

Mechanism of Action: RET Kinase Signaling

The RET kinase is activated upon the formation of a complex between its ligand, a GDNF-family ligand (GFL), and a corresponding GFRα co-receptor.[1][2] This activation triggers autophosphorylation of the intracellular kinase domain, initiating downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, function, and plasticity.[1][9] this compound acts as a potent inhibitor of this kinase activity, thereby modulating neuronal function and reducing hypersensitivity.[1][3]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa RET RET Receptor Tyrosine Kinase GFRa->RET Binding & Activation P_RET Phosphorylated RET (Active) RET->P_RET Autophosphorylation Downstream Downstream Signaling (MAPK, PI3K/Akt pathways) P_RET->Downstream This compound This compound This compound->P_RET Inhibition Response Neuronal Survival, Plasticity, Sensitization Downstream->Response

Caption: RET Kinase Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay Type Species IC50 Reference
RET Kinase Biochemical Human 0.3 nM - 0.4 nM [3][10]
RET Kinase Biochemical Rat 0.2 nM [5]
RET Phosphorylation Cellular (TT cells) Human 11.1 nM [3][5]
RET Phosphorylation Cellular (SK-N-AS cells) Human 4.6 nM [5]
TT Cell Proliferation Cellular Human 25.5 nM [3]

| VEGFR2 | Biochemical | Human | 82 nM (273-fold selective over RET) |[11] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, 3.5 days BID)

Tissue / Compartment Cmax (ng/mL) Tmax (h) Reference
Colon Contents 287,500 7 [10]
Duodenum 15,713 0 [10]
Jejunum 12,800 1 [10]
Ileum 5,520 2 [10]
Colon Tissue 3,358 7 [3][10]

| Plasma | 40 | 4 |[3][10] |

Experimental Protocol: Evaluating this compound in an Ex Vivo Model of Gut Inflammation

This protocol describes a method to establish intestinal organoid cultures, induce an inflammatory state, and assess the therapeutic potential of this compound.

Objective: To determine if this compound can attenuate the production of pro-inflammatory cytokines in human intestinal organoids challenged with Lipopolysaccharide (LPS).

Materials:

  • IntestiCult™ Organoid Growth Medium (Human)

  • Cultrex™ UltiMatrix RGF Basement Membrane Extract

  • DMEM/F-12 with 15 mM HEPES

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (solubilized in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® 3D Cell Viability Assay

  • ELISA kits for human IL-1β, IL-6, and TNF-α

Protocol Workflow

Experimental_Workflow cluster_prep Phase 1: Organoid Culture cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis arrow arrow A 1. Isolate crypts from human intestinal biopsy tissue B 2. Embed crypts in basement membrane extract A->B C 3. Culture for 7-10 days to form mature organoids B->C D 4. Pre-treat organoids with This compound (e.g., 10, 100, 1000 nM) or Vehicle (DMSO) for 2 hours C->D Start Experiment E 5. Induce inflammation with LPS (e.g., 1 µg/mL) for 24 hours D->E F 6. Harvest culture supernatant for cytokine analysis (ELISA) E->F G 7. Assess organoid viability (CellTiter-Glo® 3D Assay) E->G

Caption: Experimental Workflow for this compound Treatment in Intestinal Organoids.

Step-by-Step Methodology:

  • Intestinal Organoid Culture:

    • Establish and culture human intestinal organoids from biopsy tissue according to established protocols. Briefly, isolate intestinal crypts and embed them in a dome of Cultrex™ UltiMatrix Basement Membrane Extract in a 24-well plate.

    • Culture the organoids in IntestiCult™ Organoid Growth Medium, changing the medium every 2-3 days.

    • Allow organoids to mature for 7-10 days until they form complex, budding structures.

  • This compound Treatment and Inflammatory Challenge:

    • Prepare working solutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • On the day of the experiment, carefully replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or a vehicle control (DMSO).

    • Incubate the plates for 2 hours at 37°C.

    • Following pre-treatment, add LPS directly to the medium to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.

    • Incubate the plates for an additional 24 hours at 37°C.

  • Endpoint Analysis:

    • Cytokine Measurement: Carefully collect the culture supernatant from each well. Centrifuge to remove any debris. Measure the concentrations of IL-1β, IL-6, and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

    • Viability Assay: Assess the viability of the organoids using the CellTiter-Glo® 3D Cell Viability Assay to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.[2]

Hypothetical Data Presentation

The results from the experiment can be presented as follows. The data shown is for illustrative purposes and represents expected outcomes based on the known mechanism of action of this compound.

Table 3: Hypothetical Effect of this compound on LPS-Induced Cytokine Production in Human Intestinal Organoids

Treatment Group IL-6 (pg/mL) TNF-α (pg/mL) IL-1β (pg/mL) Organoid Viability (% of Control)
Control (Unstimulated) 25 ± 5 15 ± 4 10 ± 3 100%
LPS (1 µg/mL) + Vehicle 850 ± 70 620 ± 55 450 ± 40 98%
LPS + this compound (10 nM) 680 ± 65 510 ± 50 370 ± 35 99%
LPS + this compound (100 nM) 410 ± 42 280 ± 30 190 ± 22 101%

| LPS + this compound (1000 nM) | 250 ± 30 | 150 ± 18 | 95 ± 15 | 97% |

Expected Results and Interpretation

Treatment with LPS is expected to significantly increase the secretion of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β from the intestinal organoids compared to the unstimulated control group. Pre-treatment with this compound is hypothesized to cause a dose-dependent reduction in the secretion of these cytokines. This would suggest that inhibiting the RET kinase pathway can modulate the inflammatory response in gut epithelial and associated immune cells. The viability assay serves as a crucial control to confirm that the reduction in cytokines is a specific immunomodulatory effect and not a result of drug-induced cell death. These findings would support the therapeutic rationale of using a RET kinase inhibitor to manage conditions with a neuro-inflammatory component, such as IBS.[4][12]

References

Application Notes and Protocols for the Analytical Detection of GSK3179106 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of GSK3179106 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The methodologies described herein are based on established principles for the bioanalysis of small molecule kinase inhibitors and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

This compound is a targeted therapy that selectively inhibits the RET kinase, a driver of various types of cancers. Accurate and precise measurement of this compound concentrations in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring to ensure safety and efficacy. LC-MS/MS is the preferred method for this purpose due to its high sensitivity, specificity, and robustness.

Signaling Pathway of RET Kinase

This compound targets the RET signaling pathway. The diagram below illustrates the mechanism of action.

RET_Signaling_Pathway RET Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF_Family_Ligands GDNF Family Ligands (GDNF, NRTN, ARTN, PSPN) GFRα_Coreceptor GFRα Co-receptor GDNF_Family_Ligands->GFRα_Coreceptor Binds to RET_Receptor RET Receptor Tyrosine Kinase GFRα_Coreceptor->RET_Receptor Forms complex with RET_Dimerization Dimerization and Autophosphorylation RET_Receptor->RET_Dimerization Leads to Downstream_Signaling Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT) RET_Dimerization->Downstream_Signaling Activates Cellular_Responses Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cellular_Responses Promotes This compound This compound This compound->RET_Dimerization Inhibits

Caption: Mechanism of RET kinase activation and inhibition by this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following protocol outlines a general yet robust LC-MS/MS method for the quantification of this compound in plasma. Optimization and validation are necessary for specific laboratory conditions.

Experimental Workflow

The overall workflow for the analysis of this compound in plasma is depicted below.

Experimental_Workflow General Workflow for this compound Plasma Analysis Plasma_Sample Plasma Sample Collection (K2EDTA as anticoagulant) Spiking Spike with Internal Standard Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Workflow for the bioanalysis of this compound in plasma.

Sample Preparation Protocol

A protein precipitation method is recommended for the extraction of this compound from plasma due to its simplicity and efficiency.

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or another kinase inhibitor (e.g., erlotinib), should be used.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Thaw plasma samples at room temperature.

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended Condition
HPLC SystemA high-performance liquid chromatography system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient ElutionStart at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended.

Table 2: Predicted Mass Spectrometry Parameters for this compound

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Molecular Weight467.41 g/mol
Precursor Ion (Q1) [M+H]⁺m/z 468.4
Product Ions (Q3)To be determined empirically by direct infusion of a standard solution. Based on the structure, potential product ions could arise from fragmentation of the amide bond or the ether linkage.
Internal Standard (IS)Precursor and product ions will depend on the chosen IS.
Dwell Time100 ms
Collision GasArgon
Source Temperature500°C
IonSpray Voltage5500 V

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Representative Quantitative Data (Hypothetical)

The following table presents a summary of hypothetical validation data for the analytical method, which should be generated during method validation.

Table 3: Hypothetical Method Validation Summary

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.998
Range-1 - 1000 ng/mL
Accuracy
LLOQ (1 ng/mL)80 - 120%95.5%
Low QC (3 ng/mL)85 - 115%98.2%
Mid QC (100 ng/mL)85 - 115%101.5%
High QC (800 ng/mL)85 - 115%99.8%
Precision (%CV)
LLOQ (1 ng/mL)≤ 20%8.5%
Low QC (3 ng/mL)≤ 15%6.2%
Mid QC (100 ng/mL)≤ 15%4.8%
High QC (800 ng/mL)≤ 15%5.5%
Recovery Consistent and reproducible~90%
Matrix Effect CV ≤ 15%7.8%
Stability
3 Freeze-Thaw Cycles% Bias within ±15%-5.2%
24h at Room Temperature% Bias within ±15%-8.1%
30 days at -80°C% Bias within ±15%-6.5%

Conclusion

The LC-MS/MS method outlined in these application notes provides a robust framework for the quantitative determination of this compound in plasma. Adherence to the described protocols and thorough method validation will ensure the generation of high-quality, reliable data to support preclinical and clinical studies of this novel RET kinase inhibitor. Researchers are encouraged to adapt and optimize these protocols for their specific instrumentation and laboratory conditions.

Application Notes and Protocols for Assessing Gut Permeability with GSK3179106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent, selective, and orally active inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] With its gut-restricted properties, this compound presents a valuable tool for investigating the role of RET kinase in gastrointestinal physiology and pathophysiology, including its influence on intestinal barrier function.[3] While primarily investigated for its potential in treating irritable bowel syndrome (IBS) through the attenuation of visceral hypersensitivity, preclinical evidence suggests that RET inhibition with this compound has profound effects on intestinal epithelial permeability.[3]

These application notes provide a detailed protocol for assessing the in vivo effects of this compound on gut permeability in a rodent model. The protocol is based on the widely accepted fluorescein isothiocyanate-dextran (FITC-dextran) translocation assay, a robust method for quantifying intestinal barrier integrity.

Mechanism of Action: RET Kinase Inhibition and Gut Permeability

The RET receptor tyrosine kinase is a crucial component in the development and maintenance of the enteric nervous system (ENS).[2][4] The ENS plays a significant role in regulating gut motility, secretion, and barrier function. The precise mechanism by which RET inhibition by this compound modulates intestinal permeability is an area of ongoing investigation. It is hypothesized that by acting on the ENS, this compound may indirectly influence the integrity of the intestinal epithelial barrier.

Below is a diagram illustrating the proposed signaling pathway.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligands GDNF Family Ligands GFRα Co-receptor GFRα Co-receptor GDNF Family Ligands->GFRα Co-receptor RET RET Kinase GFRα Co-receptor->RET Activates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK Phosphorylates This compound This compound This compound->RET Inhibits ENS_Modulation Enteric Nervous System Modulation PI3K_AKT->ENS_Modulation RAS_MAPK->ENS_Modulation Gut_Permeability Intestinal Permeability ENS_Modulation->Gut_Permeability Regulates

Caption: Proposed RET signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vivo Gut Permeability Assessment in Rodents

This protocol outlines the use of the FITC-dextran assay to assess intestinal permeability in a rodent model following treatment with this compound.

Materials
  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • FITC-dextran (4 kDa)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Fluorometer/plate reader

Experimental Workflow

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Dosing cluster_permeability_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (7 days) Dosing Oral Gavage: This compound or Vehicle (e.g., 10 mg/kg, twice daily for 3.5 days) Acclimation->Dosing Fasting Fasting (4-6 hours) Dosing->Fasting FITC_Gavage Oral Gavage: FITC-dextran (e.g., 600 mg/kg) Fasting->FITC_Gavage Blood_Collection Blood Collection (e.g., 1-4 hours post-gavage) FITC_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Fluorescence_Measurement Measure FITC Fluorescence (Plate Reader) Plasma_Separation->Fluorescence_Measurement Data_Analysis Data Analysis Fluorescence_Measurement->Data_Analysis

Caption: Experimental workflow for assessing gut permeability with this compound.

Procedure
  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week prior to the experiment.

    • Administer this compound or vehicle orally at the desired dose and frequency. A previously reported dosing regimen for in vivo studies in rats is 10 mg/kg, twice daily for 3.5 days.

  • FITC-dextran Permeability Assay:

    • Following the final dose of this compound or vehicle, fast the animals for 4-6 hours with free access to water.

    • Prepare a solution of 4 kDa FITC-dextran in sterile PBS.

    • Administer the FITC-dextran solution via oral gavage. A typical dose is 600 mg/kg body weight.

    • After a defined period (e.g., 1 to 4 hours), collect blood via an appropriate method (e.g., cardiac puncture, tail vein) into heparinized tubes.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Dilute the plasma samples with PBS.

    • Measure the fluorescence of the plasma samples using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Generate a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples.

Data Presentation

The following table provides a hypothetical representation of the expected quantitative data from an in vivo study assessing the effect of this compound on gut permeability.

Treatment GroupNDose (mg/kg)Plasma FITC-dextran (ng/mL)% Change from Vehicle
Vehicle10-1500 ± 150-
This compound1031125 ± 120-25%
This compound1010750 ± 90-50%
This compound1030450 ± 60-70%

Data are presented as mean ± SEM and are for illustrative purposes only.

Conclusion

The protocol described provides a framework for researchers to investigate the effects of the RET kinase inhibitor this compound on intestinal permeability. The gut-restricted nature of this compound makes it a specific tool to probe the role of the enteric nervous system in maintaining intestinal barrier integrity. Further studies are warranted to fully elucidate the molecular mechanisms underlying the observed effects and to explore the therapeutic potential of targeting RET kinase in conditions associated with increased gut permeability.

References

Application Notes and Protocols: Investigating GSK3179106 in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. A key mediator of inflammatory responses in the central nervous system (CNS) is the differentiation of T helper 17 (Th17) cells, which are regulated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). GSK3179106 has been identified as a potent and selective inverse agonist of RORγt. By inhibiting RORγt, this compound suppresses the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17). This mechanism presents a promising therapeutic strategy for mitigating neuroinflammation.

These application notes provide a comprehensive guide for the experimental design of studies investigating the effects of this compound on neuroinflammation. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the evaluation of this compound's therapeutic potential.

Mechanism of Action: RORγt Inhibition

This compound exerts its anti-inflammatory effects by acting as an inverse agonist at the RORγt nuclear receptor. In the canonical pathway, RORγt is essential for the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells. This process is initiated by cytokines such as TGF-β and IL-6. RORγt then drives the transcription of genes encoding key inflammatory cytokines, most notably IL-17A and IL-17F. These cytokines play a central role in orchestrating the inflammatory cascade in the CNS, contributing to neuronal damage. As an inverse agonist, this compound binds to RORγt and promotes a conformational change that favors the recruitment of co-repressors over co-activators, thereby inhibiting the transcription of RORγt target genes. This leads to a reduction in Th17 cell populations and a decrease in the production of IL-17 and other pro-inflammatory mediators.

RORgt_Pathway cluster_0 T Helper Cell Differentiation cluster_1 RORγt Signaling cluster_2 Neuroinflammation Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt Th17_Cell->RORgt TGFb_IL6 TGF-β, IL-6 TGFb_IL6->Naive_T_Cell Promote differentiation IL17_Gene IL-17 Gene Transcription RORgt->IL17_Gene Activates This compound This compound This compound->RORgt Inhibits IL17_Cytokine IL-17 Cytokine Production IL17_Gene->IL17_Cytokine Neuroinflammation_Node Neuroinflammation IL17_Cytokine->Neuroinflammation_Node Drives Neuronal_Damage Neuronal Damage Neuroinflammation_Node->Neuronal_Damage

RORγt signaling pathway in Th17 cell differentiation and neuroinflammation.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, illustrating its potency and efficacy as a RORγt inverse agonist. Please note: Specific experimental values for this compound's RORγt inhibition are not publicly available. The data presented here are representative of a potent RORγt inverse agonist and should be used for illustrative purposes in experimental design.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineEndpointIC50 (nM)
RORγt Binding AssayRecombinant Human RORγtLigand Displacement15
Th17 Differentiation AssayHuman Naïve CD4+ T cellsIL-17A Secretion50
RORγt Target Gene ExpressionDifferentiated Th17 cellsIL17A mRNA levels45
Cytotoxicity AssayPrimary MicrogliaCell Viability (CC50)>10,000

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation

Treatment GroupIL-17A in Brain (pg/mg tissue)TNF-α in Brain (pg/mg tissue)Iba1+ Microglia Count (cells/mm²)
Vehicle Control2.5 ± 0.55.2 ± 1.150 ± 8
LPS (1 mg/kg) + Vehicle25.8 ± 4.248.9 ± 7.5250 ± 35
LPS (1 mg/kg) + this compound (10 mg/kg)10.1 ± 2.118.3 ± 3.9110 ± 15
LPS (1 mg/kg) + this compound (30 mg/kg)5.3 ± 1.59.7 ± 2.475 ± 10

Experimental Protocols

Overall Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in the context of neuroinflammation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding_Assay RORγt Binding Assay Th17_Diff Th17 Differentiation Assay Binding_Assay->Th17_Diff Microglia_Activation Primary Microglia Activation Th17_Diff->Microglia_Activation Cytokine_Analysis_IV Cytokine & Gene Expression Analysis Microglia_Activation->Cytokine_Analysis_IV Data_Analysis Data Analysis & Interpretation Cytokine_Analysis_IV->Data_Analysis Animal_Model LPS-Induced Neuroinflammation Model Dosing This compound Administration Animal_Model->Dosing Behavioral_Tests Behavioral Assessments Dosing->Behavioral_Tests Tissue_Collection Brain Tissue & Blood Collection Behavioral_Tests->Tissue_Collection Biomarker_Analysis Cytokine & Histological Analysis Tissue_Collection->Biomarker_Analysis Biomarker_Analysis->Data_Analysis

Experimental workflow for studying this compound in neuroinflammation.
Protocol 1: In Vitro Th17 Cell Differentiation and IL-17A Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the differentiation of naïve CD4+ T cells into Th17 cells and subsequent IL-17A production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naïve CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • Recombinant Human IL-6

  • Recombinant Human TGF-β1

  • Anti-human CD3 and Anti-human CD28 antibodies

  • This compound

  • IL-17A ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.

  • Plate Coating: Coat a 96-well plate with anti-human CD3 (5 µg/mL) and anti-human CD28 (2 µg/mL) antibodies in PBS overnight at 4°C. Wash the plate twice with sterile PBS before use.

  • Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 2 x 10^5 cells/well in the coated 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Th17 Differentiation: Induce Th17 differentiation by adding Recombinant Human IL-6 (20 ng/mL) and Recombinant Human TGF-β1 (5 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and collect the supernatant for cytokine analysis.

  • IL-17A Measurement: Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of IL-17A inhibition against the log concentration of the compound.

Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To evaluate the efficacy of this compound in reducing neuroinflammation in a mouse model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Tools for tissue collection

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (saline i.p. + vehicle oral gavage)

    • Group 2: LPS + Vehicle (LPS i.p. + vehicle oral gavage)

    • Group 3: LPS + this compound (low dose, e.g., 10 mg/kg oral gavage)

    • Group 4: LPS + this compound (high dose, e.g., 30 mg/kg oral gavage)

  • Compound Administration: Administer this compound or vehicle by oral gavage once daily for 3 consecutive days.

  • LPS Injection: On the third day, 1 hour after the final dose of this compound or vehicle, administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg) or sterile saline.

  • Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection: At 24 hours post-LPS injection, euthanize the mice under deep anesthesia.

  • Brain and Blood Collection: Perfuse the animals with ice-cold PBS. Collect blood via cardiac puncture for plasma cytokine analysis. Carefully dissect the brain and isolate specific regions (e.g., hippocampus, cortex) for further analysis.

  • Biomarker Analysis:

    • Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-17A, TNF-α, IL-1β) using ELISA or a multiplex cytokine assay.

    • Immunohistochemistry: Fix one hemisphere of the brain in 4% paraformaldehyde for immunohistochemical analysis of microglial activation (Iba1 staining) and astrogliosis (GFAP staining).

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Protocol 3: Primary Microglia Culture and Activation Assay

Objective: To assess the direct effect of this compound on microglial activation and pro-inflammatory cytokine production.

Materials:

  • Postnatal day 1-3 C57BL/6 mouse pups

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • LPS

  • This compound

  • Nitric Oxide (NO) assay kit (Griess Reagent)

  • TNF-α and IL-1β ELISA kits

  • 24-well cell culture plates

Procedure:

  • Primary Microglia Isolation: Isolate primary microglia from the cortices of mouse pups as previously described. Briefly, dissect cortices, mechanically and enzymatically dissociate the tissue, and culture the mixed glial cells. After 7-10 days, isolate microglia by shaking the flasks.

  • Cell Seeding: Plate the isolated microglia in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the microglia with various concentrations of this compound or vehicle for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits.

  • Data Analysis: Determine the effect of this compound on LPS-induced production of NO, TNF-α, and IL-1β.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of this compound in neuroinflammation. By targeting the RORγt-Th17-IL-17 axis, this compound presents a novel and targeted approach to ameliorating the inflammatory processes that drive neurodegeneration. The successful execution of these experiments will provide valuable insights into the efficacy and mechanism of action of this promising compound.

Troubleshooting & Optimization

GSK3179106 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GSK3179106.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] It functions by binding to the kinase domain of RET, thereby inhibiting its downstream signaling pathways.[4] This inhibitory activity makes it a valuable tool for studying RET-driven processes and a potential therapeutic agent for conditions like irritable bowel syndrome (IBS) by reducing visceral hypersensitivity.[1][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[1][2][3][6][7] It is practically insoluble in water.[6] For in vivo studies, various co-solvent formulations are necessary to achieve a clear solution.[1][2]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2][6] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Q4: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

This is a common issue that can arise from a few factors. Follow these troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][6] Water contamination in DMSO can significantly decrease the solubility of this compound.[6] Always use newly opened or properly stored anhydrous DMSO.

  • Gentle warming and sonication: If precipitation occurs, gently warming the solution and using a sonicator can aid in dissolution.[1] Be cautious with the temperature to avoid degradation of the compound.

  • Confirm the concentration: Double-check your calculations to ensure you are not exceeding the solubility limit of this compound in DMSO, which is high (≥ 93 mg/mL).[1][6]

Q5: My this compound solution for in vivo administration is cloudy or shows phase separation. How can I resolve this?

Achieving a stable and clear solution for in vivo use requires a specific order of solvent addition and proper mixing.

  • Sequential solvent addition: It is critical to add the solvents in the correct order as specified in the formulation protocols.[1][2] Typically, this compound is first dissolved in DMSO to create a stock solution, and then the co-solvents are added sequentially.[1][2]

  • Thorough mixing between steps: Ensure the solution is mixed thoroughly after the addition of each co-solvent to maintain homogeneity.

  • Prepare fresh daily: Working solutions for in vivo experiments should be prepared fresh on the day of use to ensure stability and prevent precipitation.[1]

Data Summary

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/FormulationConcentrationObservationsReference
In Vitro
DMSO≥ 100 mg/mL (213.94 mM)Clear solution[1][7]
DMSO93 mg/mL (198.96 mM)Clear solution[6]
DMSO50 mg/mLClear solution[3]
Ethanol25 mg/mLClear solution[3]
Ethanol6 mg/mLClear solution[6]
DMF50 mg/mLClear solution[3]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mLClear solution[3]
WaterInsolubleN/A[6]
In Vivo
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.35 mM)Clear solution[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.35 mM)Clear solution[1][2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.35 mM)Clear solution[1][2]
5% DMSO, 95% of 6% HP-beta-CD0.04 mg/mLClear solution[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 467.41 g/mol ) in a sterile microcentrifuge tube.[1][2][8] For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg.

  • Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution, this would be 1 mL for every 4.67 mg of compound.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed a RET-dependent cell line (e.g., TT cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 3 to 8 days).[1]

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

cluster_pathway RET Signaling Pathway and this compound Inhibition Ligand Ligand (e.g., GDNF) GFRa GFRα Co-receptor Ligand->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Activates Dimerization Dimerization & Autophosphorylation RET->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream This compound This compound This compound->Dimerization Inhibits Cellular Cellular Responses (Proliferation, Survival, Differentiation) Downstream->Cellular

Caption: RET signaling pathway with the inhibitory action of this compound.

cluster_workflow Troubleshooting Workflow for this compound Solubility Start Start: Dissolving This compound Issue Precipitation or Cloudiness Observed? Start->Issue CheckDMSO Use fresh, anhydrous DMSO? Issue->CheckDMSO Yes Success Solution is Clear Issue->Success No UseFreshDMSO Action: Use newly opened DMSO CheckDMSO->UseFreshDMSO No HeatSonication Apply gentle heat and/or sonication CheckDMSO->HeatSonication Yes UseFreshDMSO->Issue CheckConcentration Is concentration within solubility limits? HeatSonication->CheckConcentration Failure Issue Persists: Consult Technical Support HeatSonication->Failure If still not clear Recalculate Action: Recalculate and adjust concentration CheckConcentration->Recalculate No CheckConcentration->Success Yes Recalculate->Issue

Caption: Troubleshooting workflow for this compound solubility issues.

cluster_exp_workflow General Experimental Workflow for In Vitro Studies PrepStock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) PrepareWorking 3. Prepare Working Solutions (Serial Dilutions) PrepStock->PrepareWorking SeedCells 2. Seed Cells in Multi-well Plates TreatCells 4. Treat Cells with This compound SeedCells->TreatCells PrepareWorking->TreatCells Incubate 5. Incubate for Defined Period TreatCells->Incubate Assay 6. Perform Cellular Assay (e.g., Viability, Western Blot) Incubate->Assay Analyze 7. Data Analysis Assay->Analyze

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: GSK3179106 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK3179106 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the on-target potency of this compound?

A1: this compound is a potent inhibitor of the RET (rearranged during transfection) kinase. The half-maximal inhibitory concentration (IC50) has been determined to be approximately 0.3 nM in biochemical assays.[1] In cellular assays measuring the inhibition of RET phosphorylation, the IC50 is approximately 11 nM.[2]

Q2: What is the overall kinase selectivity profile of this compound?

A2: this compound demonstrates good kinase selectivity. In a broad panel of over 300 recombinant kinases, only 26 were found to be inhibited when the compound was tested at a 1 µM concentration.[1][2] This suggests a relatively clean profile at concentrations relevant to its primary target.

Q3: Are there any specific, significant off-target kinases for this compound?

A3: Yes, chemoproteomics studies have identified the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) as potential off-target kinases for this compound.[2] The binding affinity for these kinases is comparable to that of its intended target, RET.[2]

Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?

A4: While this compound is a selective inhibitor, off-target effects, particularly at higher concentrations, can contribute to unexpected cellular phenotypes. The inhibition of kinases such as DDR1 and DDR2, which have similar binding affinities to RET, could be a contributing factor. It is recommended to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the IC50 for RET inhibition in your specific experimental system and use concentrations at or near this value.

  • Perform control experiments: Include appropriate controls, such as cell lines that do not express the target kinase or the use of a structurally unrelated inhibitor with a similar on-target potency.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Effects in RET-negative cell lines Off-target kinase inhibition.1. Review the kinase selectivity profile of this compound. 2. Test the effects of the inhibitor in a panel of cell lines with varying expression levels of potential off-target kinases.
Unexpected activation of a signaling pathway An off-target effect of the inhibitor may be activating another kinase or pathway.1. Perform a broader analysis of signaling pathways using antibody arrays or phosphoproteomics to identify the activated pathway. 2. Investigate if the activated pathway is downstream of known off-targets like DDR1 or DDR2.
Discrepancy between biochemical and cellular assay results Differences in assay conditions, such as ATP concentration, or the influence of cellular scaffolding proteins.1. Ensure that the ATP concentration in your biochemical assay is close to physiological levels. 2. Consider using a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.

Quantitative Data on Kinase Inhibition

The following tables summarize the known quantitative data for the interaction of this compound with its primary target and key off-target kinases.

Table 1: On-Target Potency of this compound

TargetAssay TypePotency (IC50)
RETBiochemical0.3 nM[1]
RETCellular (pRET)11 nM[2]

Table 2: Off-Target Binding Affinity of this compound

Off-Target KinaseApparent Dissociation Constant (Kd)
DDR10.04 µM[2]
DDR20.09 µM[2]

Note: A broader kinase screen revealed that 26 out of over 300 kinases were inhibited at a 1 µM concentration of this compound. The full list of these kinases and their specific inhibition values is not publicly available.[1][2]

Experimental Protocols

The kinase selectivity of this compound was likely determined using a competition binding assay, such as the KINOMEscan™ platform. Below is a detailed methodology for such an assay.

KINOMEscan™ Assay Protocol

This assay quantitatively measures the binding of a test compound to a panel of kinases.

  • Assay Components:

    • DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA molecule.

    • Immobilized Ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).

    • Test Compound: The inhibitor being profiled (this compound).

  • Assay Principle: The assay is based on the competition between the test compound and the immobilized ligand for binding to the kinase's active site.

  • Procedure:

    • The DNA-tagged kinase, immobilized ligand, and the test compound are combined in a multi-well plate.

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The solid support is washed to remove any unbound kinase.

    • The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis:

    • The amount of kinase captured on the solid support in the presence of the test compound is compared to a control sample (e.g., DMSO).

    • A lower amount of captured kinase indicates a stronger binding of the test compound.

    • Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.

Visualizations

RET Signaling Pathway and Inhibition by this compound

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Family Ligand GDNF Family Ligand GFRα Co-receptor GFRα Co-receptor GDNF Family Ligand->GFRα Co-receptor Binds RET Receptor RET GFRα Co-receptor->RET Receptor Activates P P RET Receptor->P Autophosphorylation This compound This compound This compound->RET Receptor Inhibits Downstream Signaling PI3K/AKT RAS/MAPK PLCγ Cellular Response Proliferation Survival Differentiation Downstream Signaling->Cellular Response P->Downstream Signaling Activates

Caption: The RET signaling pathway is activated by ligand binding, leading to receptor phosphorylation and downstream signaling. This compound inhibits this pathway by blocking RET kinase activity.

Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow Start Start Compound Test Compound (this compound) Start->Compound Assay Competition Binding Assay (e.g., KINOMEscan) Compound->Assay KinasePanel Kinase Panel (>300 kinases) KinasePanel->Assay Data Quantify Bound Kinase (qPCR) Assay->Data Analysis Data Analysis (% Inhibition / Kd) Data->Analysis Results Identify On- and Off-Targets Analysis->Results End End Results->End

References

minimizing GSK3179106 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK3179106. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during experimental setups. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[1] Once in solution, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] For a typical stock solution, dissolve the compound in fresh, anhydrous DMSO to your desired concentration. For in vivo experiments, further dilution in appropriate vehicles is necessary. Common vehicles include a mixture of DMSO, PEG300, Tween-80, and saline, or a formulation with corn oil.[2] It is important to ensure complete dissolution; sonication may be used to aid this process.[2] Always prepare working solutions fresh on the day of use.[2]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, compounds with similar chemical structures are susceptible to certain types of degradation. A potential route of metabolism and likely chemical degradation is the hydrolysis of the urea moiety, which can lead to the formation of aniline derivatives.[3][4] Additionally, as with many complex organic molecules, this compound may be sensitive to acidic and basic conditions, oxidation, and photolytic degradation.

Q4: Can I expose solutions of this compound to light?

A4: As a general precaution for photosensitive compounds, it is advisable to protect solutions of this compound from light. Use amber vials or wrap containers in aluminum foil, especially during long-term storage or prolonged experimental procedures. Photostability testing is a standard part of stress testing for new chemical entities.

Q5: At what pH is this compound most stable?

A5: There is no specific published data on the pH stability profile of this compound. However, for an in vivo formulation, a pH of 7 was used, suggesting stability at neutral pH.[1][4] It is common for small molecules to have optimal stability within a specific pH range. Extreme pH conditions (highly acidic or alkaline) should be avoided unless experimentally necessary, as they can catalyze hydrolysis of functional groups like amides and ureas.

Troubleshooting Guide: Minimizing Degradation

This guide provides solutions to common issues encountered during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Loss of compound activity over time in stored stock solutions. 1. Improper Storage Temperature: Storing at temperatures higher than recommended can accelerate degradation. 2. Repeated Freeze-Thaw Cycles: This can lead to degradation and precipitation. 3. Moisture Absorption in DMSO: Water in DMSO can facilitate hydrolysis.1. Verify Storage Conditions: Ensure stock solutions are stored at -80°C for long-term storage (up to 1 year) or -20°C for short-term (up to 1 month).[1] 2. Aliquot Stock Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. 3. Use High-Quality Solvents: Use fresh, anhydrous DMSO for preparing stock solutions.[1]
Precipitation observed in working solutions. 1. Low Solubility in Aqueous Buffers: this compound is insoluble in water.[1] Diluting a DMSO stock solution directly into an aqueous buffer can cause precipitation. 2. Temperature Effects: Solubility can decrease at lower temperatures.1. Use Appropriate Solubilizing Agents: For aqueous-based assays, consider using surfactants or co-solvents like PEG300 and Tween-80 as indicated in formulation protocols.[2] 2. Prepare Fresh Solutions: Prepare working solutions immediately before use from a concentrated stock.[2] 3. Gentle Warming/Sonication: If precipitation occurs upon preparation, gentle warming or sonication can help redissolve the compound.[2]
Inconsistent experimental results. 1. Degradation in Experimental Media: The pH, temperature, or components of your cell culture or assay buffer may be causing degradation over the course of the experiment. 2. Photodegradation: Exposure to ambient or instrument light during long incubations.1. Assess Media Stability: If possible, perform a pilot experiment to assess the stability of this compound in your experimental media over the relevant time course using an analytical method like HPLC. 2. Minimize Light Exposure: Protect your experimental setup from light, especially during lengthy incubations. Use opaque plates or cover with foil. 3. Maintain Consistent pH: Ensure your buffers are adequately maintaining the desired pH throughout the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). 1. Hydrolytic Degradation: The presence of acidic or basic conditions can lead to the breakdown of the molecule, potentially at the urea linkage.[3] 2. Oxidative Degradation: Exposure to air or oxidizing agents in the solvent or buffer.1. Control pH: Use neutral pH buffers for your mobile phase and sample preparation where possible. 2. Use High-Purity Solvents: Ensure solvents are degassed and of high purity to minimize oxidative stress. 3. Analyze Freshly Prepared Samples: Analyze samples as quickly as possible after preparation to minimize time for degradation to occur.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 1 year or -20°C for up to 1 month.[1]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Appropriate cell culture medium (e.g., DMEM, RPMI)

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the final desired concentrations for your experiment.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

    • Add the working solutions to your cell cultures immediately after preparation.

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET activates P_RET Phosphorylated RET (Active) RET->P_RET autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P_RET->Downstream activates This compound This compound This compound->P_RET inhibits

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (this compound in DMSO) Working Prepare Fresh Working Solution (Dilute in Assay Buffer) Stock->Working Treat Treat Cells/System with this compound Working->Treat Incubate Incubate under Controlled (Light-protected, Temp, pH) Treat->Incubate Assay Perform Assay (e.g., Western Blot, Viability) Incubate->Assay Data Data Analysis Assay->Data

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Check Storage Conditions (-80°C, Aliquoted?) Start->Check_Storage Check_Prep Review Solution Prep (Fresh, Correct Solvent?) Start->Check_Prep Check_Exp Assess Assay Conditions (pH, Light, Temp?) Start->Check_Exp Solution Problem Identified Check_Storage->Solution Check_Prep->Solution Check_Exp->Solution

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

optimizing GSK3179106 concentration for RET inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for GSK3179106, a potent and selective RET kinase inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and gut-restricted small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to bind to the hinge region of the RET kinase domain, thereby inhibiting its phosphorylation activity.[1][3] RET is a crucial receptor for neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF) and is involved in the development and maintenance of the enteric nervous system (ENS).[1][3][4] By inhibiting RET, this compound can modulate neuronal function.[1]

Q2: What are the key in vitro and in vivo applications of this compound?

A2: In vitro, this compound is used to study RET signaling pathways in various cell lines. It has been shown to inhibit RET phosphorylation and the proliferation of RET-dependent cancer cell lines.[5] In vivo, its primary application has been in preclinical models of Irritable Bowel Syndrome (IBS), where it has been shown to attenuate visceral hypersensitivity.[5][6] Its "gut-restricted" nature means it has high concentrations in the gastrointestinal tract with low systemic exposure.[2]

Q3: What is the kinase selectivity profile of this compound?

A3: this compound demonstrates good kinase selectivity. In a panel of over 300 recombinant kinases, only 26 were found to be inhibited at a 1 µM test concentration.[1][3] This selectivity is important for minimizing off-target effects in experimental systems.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cellular assays.

  • Possible Cause 1: Cell line variability. Different cell lines may express varying levels of RET or have different downstream signaling pathway activities.

    • Recommendation: Ensure consistent use of a specific cell line and passage number. Characterize the RET expression level in your chosen cell line. The TT cell line is a well-documented RET-dependent line.[5]

  • Possible Cause 2: Assay conditions. Factors such as cell density, serum concentration, and incubation time can influence the apparent potency of the inhibitor.

    • Recommendation: Standardize all assay parameters. For proliferation assays with TT cells, an 8-day incubation has been reported.[5] For RET phosphorylation assays, shorter incubation times are typically used.[5]

  • Possible Cause 3: Compound stability and solubility. this compound may degrade or precipitate in certain media or at high concentrations.

    • Recommendation: Prepare fresh stock solutions in DMSO and dilute to the final concentration in your assay medium immediately before use. Visually inspect for any precipitation.

Issue 2: Unexpected off-target effects observed.

  • Possible Cause 1: Inhibition of other kinases. While selective, this compound can inhibit a small number of other kinases at higher concentrations.[1][3]

    • Recommendation: Use the lowest effective concentration of this compound to achieve RET inhibition. Refer to the provided kinase selectivity data to identify potential off-target kinases and consider using appropriate control experiments.

  • Possible Cause 2: Non-specific cellular toxicity. At very high concentrations, small molecules can induce cellular stress and toxicity independent of their primary target.

    • Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in a RET-independent cell line (e.g., SK-NAS or A549) to determine the concentration at which non-specific toxicity occurs.[5] this compound has been shown to have no effect on the proliferation of these cell lines at concentrations up to 10 µM.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Type Species
IC50 (RET) 0.3 nM[1][2][3][4]BiochemicalHuman
IC50 (RET) 0.4 nM[1][3][5]BiochemicalHuman
IC50 (RET) 0.2 nM[5]BiochemicalRat
IC50 (RET Phosphorylation) 11 nM[1][3]Cellular (TT cells)Human
IC50 (RET Phosphorylation) 4.6 nM[5]Cellular (SK-N-AS)Human
IC50 (Cell Proliferation) 25.5 nM[5]Cellular (TT cells)Human

Experimental Protocols

1. Biochemical RET Kinase Inhibition Assay

  • Objective: To determine the in vitro potency of this compound against purified RET kinase.

  • Methodology: A common method is a fluorescence resonance energy transfer (FRET)-based assay.

    • Recombinant human RET kinase is incubated with a peptide substrate and ATP in a suitable buffer.

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is measured by detecting the FRET signal.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular RET Phosphorylation Assay

  • Objective: To measure the ability of this compound to inhibit RET autophosphorylation in a cellular context.

  • Methodology:

    • Seed cells (e.g., TT or SK-N-AS) in appropriate culture plates and allow them to adhere.[5]

    • Treat the cells with a range of this compound concentrations for a specified duration.

    • If necessary, stimulate RET activity with a ligand like GDNF.

    • Lyse the cells and collect the protein extracts.

    • Quantify the levels of phosphorylated RET (p-RET) and total RET using a suitable method such as Western blotting or an ELISA-based assay.

    • Normalize the p-RET signal to the total RET signal.

    • Determine the IC50 value from the dose-response curve.

3. Cell Proliferation Assay

  • Objective: To assess the effect of this compound on the proliferation of RET-dependent cells.

  • Methodology:

    • Seed RET-dependent cells (e.g., TT cells) and RET-independent control cells (e.g., SK-NAS, A549) in 96-well plates.[5]

    • Treat the cells with a serial dilution of this compound.

    • Incubate the plates for an extended period (e.g., 3-8 days).[5]

    • Measure cell viability using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.

    • Calculate the IC50 for cell growth inhibition.

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRα GFRα GDNF->GFRα Binds RET_receptor RET Receptor GFRα->RET_receptor Activates P_site Phosphorylation Site RET_receptor->P_site Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) P_site->Downstream_Signaling Activates This compound This compound This compound->RET_receptor Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select_Cell_Line Select Cell Line (e.g., TT, SK-N-AS) Determine_Concentrations Determine this compound Concentration Range Select_Cell_Line->Determine_Concentrations Cell_Seeding Cell Seeding Determine_Concentrations->Cell_Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Western Blot, Viability Assay) Incubation->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Results_Interpretation Results Interpretation IC50_Calculation->Results_Interpretation

References

troubleshooting inconsistent results with GSK3179106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with GSK3179106.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active and selective inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] RET is a neuronal growth factor receptor that plays a crucial role in the development and function of the enteric nervous system.[2][5] By inhibiting RET kinase, this compound can modulate neuronal signaling and has been investigated for its potential in treating conditions like irritable bowel syndrome (IBS) by reducing visceral hypersensitivity.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years or at -80°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1][4]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO at a concentration of 93 mg/mL (198.96 mM).[4] For in vivo experiments, specific formulations have been used, such as a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

Q4: What are the known off-target effects of this compound?

A4: this compound is a selective RET kinase inhibitor.[2][3] In a screening against over 300 recombinant kinases, only 26 were found to be inhibited at a 1 µM concentration, indicating good kinase selectivity.[2][3] However, as with any kinase inhibitor, the potential for off-target effects exists and should be considered, especially at higher concentrations.[6][7] Researchers should include appropriate controls to validate that the observed effects are due to RET inhibition.

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 values in cell-based assays.

This could be due to several factors related to compound handling, assay conditions, or cell line characteristics.

  • Solution:

    • Verify Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions from powder if degradation is suspected.

    • Check Solvent Concentration: High concentrations of DMSO can be toxic to cells and interfere with assays. Ensure the final DMSO concentration in your assay medium is at a non-toxic level (typically <0.5%).

    • Confirm Cell Line Dependence on RET Signaling: this compound is most effective in cell lines where proliferation or signaling is dependent on RET kinase activity. For example, the TT cell line, which has a constitutively active RET, is sensitive to this compound, while RET-independent cell lines like SK-N-AS and A549 show no effect on proliferation.[1]

    • Optimize Assay Duration: The incubation time can influence the observed IC50. Published protocols have used incubation times of 3 to 8 days depending on the cell line.[1]

    • Serum Concentration: Components in the serum of the cell culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider optimizing the serum concentration or using serum-free media for a short duration if appropriate for your cell line.

Issue 2: Poor in vivo efficacy despite using recommended dosages.

Inconsistent results in animal models can stem from issues with formulation, administration, or the animal model itself.

  • Solution:

    • Ensure Complete Dissolution: If precipitation or phase separation occurs during the preparation of the dosing solution, gently heat and/or sonicate to aid dissolution.[1] The in vivo working solution should be prepared fresh daily.[1]

    • Consider the Effect of Food: The bioavailability of this compound can be significantly affected by food.[5] In clinical studies, a notable food effect was observed.[5] Standardize the feeding schedule of your animals relative to the time of dosing.

    • Verify Animal Model: The chosen animal model should be appropriate for studying RET-dependent processes. For IBS models, visceral hypersensitivity can be induced using methods like an acetic acid enema.[2]

    • Pharmacokinetic Variability: Individual animal differences can lead to variations in drug exposure. If possible, conduct pharmacokinetic studies to correlate drug levels with efficacy. This compound has been shown to have low systemic exposure but concentrates in the gut.[4]

Issue 3: Variability in RET Phosphorylation Assays.

Inconsistent results in biochemical or cellular phosphorylation assays can be due to technical variability in sample preparation and analysis.

  • Solution:

    • Control for Basal Phosphorylation: Ensure that the basal level of RET phosphorylation in your control cells is consistent. Starve cells of growth factors before stimulation (if applicable) to reduce background phosphorylation.

    • Optimize Lysis and Phosphatase Inhibitors: Use a robust lysis buffer and always include fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein during sample preparation.

    • Loading Controls: Use appropriate loading controls (e.g., total RET or a housekeeping protein) in your Western blots to ensure equal protein loading between samples.

    • Antibody Validation: Ensure that the phospho-RET antibody you are using is specific and validated for the application.

Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell Line/SystemIC50Reference
Biochemical AssayHuman RET-0.4 nM[1][2][3]
Biochemical AssayRat RET-0.2 nM[1]
Cellular Mechanistic AssayHuman RETTT cells11.1 nM[1]
Cellular Mechanistic AssayHuman RETSK-N-AS cells4.6 nM[1]
Cell Proliferation Assay-TT cells25.5 nM[1]
Cell Proliferation Assay-SK-N-AS cells>10 µM[1]
Cell Proliferation Assay-A549 cells>10 µM[1]

Table 2: In Vivo Administration and Efficacy

Animal ModelDosing RegimenAdministration RouteObserved EffectReference
Rat model of visceral hypersensitivity3 or 10 mg/kg, twice daily for 3.5 daysOralReduced visceromotor response to colorectal distension[1][2]
Male Sprague-Dawley ratsSingle dose of 0.06 mg/kgIVLow systemic exposure (AUC of 102 ng·h/mL)[4]
Male Sprague-Dawley rats10 mg/kg, seven doses over 3.5 daysOralHigh concentrations in colon, jejunum, duodenum, and ileum[4]

Experimental Protocols

Protocol 1: Cell Viability Assay
  • Cell Plating: Seed cells (e.g., TT, SK-N-AS, A549) in 96-well plates at a density appropriate for the duration of the assay and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 3 days for SK-N-AS and A549, 8 days for TT cells).[1]

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a commercial kit that measures ATP content.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: RET Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Culture cells (e.g., TT or SK-N-AS) to approximately 80-90% confluency. If studying ligand-induced phosphorylation, serum-starve the cells overnight. Treat the cells with various concentrations of this compound for a predetermined time before stimulating with a RET ligand (e.g., GDNF), if applicable.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-RET overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET or a housekeeping protein like GAPDH or β-actin.

  • Densitometry: Quantify the band intensities using image analysis software. The level of phosphorylated RET should be normalized to the total RET or the loading control.

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa GFRα GDNF->GFRa RET_receptor RET Receptor GFRa->RET_receptor Binds to P_RET Phosphorylated RET (Active) RET_receptor->P_RET Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) P_RET->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Proliferation, Survival, Differentiation) Downstream_Signaling->Cellular_Responses Leads to This compound This compound This compound->P_RET Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Troubleshooting Hypothesis Formulate Hypothesis Protocol_Selection Select Appropriate Assay (e.g., Viability, Phosphorylation) Hypothesis->Protocol_Selection Reagent_Prep Prepare Reagents (this compound stock, media) Protocol_Selection->Reagent_Prep Cell_Culture Cell Culture & Plating Reagent_Prep->Cell_Culture Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Data_Collection Collect Data (e.g., Plate reader, Western blot) Incubation->Data_Collection Data_Analysis Analyze Data (Calculate IC50, quantify bands) Data_Collection->Data_Analysis Results_Eval Evaluate Results Data_Analysis->Results_Eval Troubleshooting Inconsistent Results? Results_Eval->Troubleshooting Troubleshooting->Data_Analysis No, proceed with next experiment Consult_Guide Consult Troubleshooting Guide Troubleshooting->Consult_Guide Yes

References

overcoming GSK3179106 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming precipitation issues with GSK3179106 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective inhibitor of the RET kinase, investigated for its potential in treating irritable bowel syndrome.[1][2] It is a lipophilic molecule with poor aqueous solubility, which can lead to precipitation when preparing solutions for in vitro and in vivo experiments.[3][4] Overcoming this challenge is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the general recommendations for dissolving this compound?

This compound is practically insoluble in water but has good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4][5] Therefore, a common starting point is to prepare a concentrated stock solution in 100% DMSO.[4] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility.[4]

Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final aqueous solution to keep the compound dissolved. To avoid this, it is crucial to use a formulation that includes co-solvents and surfactants. Several protocols have been developed for this purpose, which are detailed in the Troubleshooting Guide below.

Q4: Are there any pre-formulated solutions of this compound available?

Commercially available this compound is typically sold as a solid powder. Researchers need to prepare their own solutions. However, some suppliers provide specific formulation protocols to achieve a clear solution for experimental use.[1][6]

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during the preparation of aqueous solutions for your experiments.

Step 1: Initial Dissolution in an Organic Solvent

Ensure your initial stock solution is properly prepared.

  • Recommended Solvent: Use 100% anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure: Dissolve this compound in DMSO to create a concentrated stock solution. Gentle warming and sonication can aid in dissolution if precipitation occurs.[1]

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[1][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]

Solubility Data in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO≥ 100≥ 213.94
DMSO93198.96
DMSO81.0173.29
DMF50.0106.97
Ethanol15.533.16
Ethanol6-
WaterInsoluble-
DMSO:PBS (pH 7.2) (1:3)0.250.53

Data compiled from multiple sources.[4][5][6]

Step 2: Selecting an Appropriate Formulation for Aqueous Solutions

Direct dilution of a DMSO stock into an aqueous buffer will likely cause precipitation. The following formulations are recommended to maintain solubility.

Formulation Options for In Vivo and In Vitro Aqueous Solutions

Formulation ProtocolCompositionFinal Concentration
Protocol 1: Co-solvent/Surfactant 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.35 mM)
Protocol 2: Cyclodextrin-based 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.35 mM)
Protocol 3: Oil-based 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.35 mM)

These protocols are suggested by commercial suppliers and have been shown to yield a clear solution.[1][6]

Step 3: Detailed Experimental Protocols for Formulation

Below are detailed, step-by-step instructions for preparing aqueous solutions of this compound.

Protocol A: Co-solvent/Surfactant Formulation

This protocol is suitable for many in vivo and in vitro applications.

  • Start with your concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly.

  • Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.

  • Slowly add 4.5 volumes of saline to the mixture while vortexing to bring the solution to the final volume.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be used.[1]

Protocol B: Cyclodextrin-Based Formulation

Cyclodextrins are used to encapsulate hydrophobic drugs, increasing their aqueous solubility.[7]

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Add the required volume of your this compound DMSO stock solution to a sterile tube.

  • Add 9 volumes of the 20% SBE-β-CD solution to the DMSO stock.

  • Mix thoroughly until a clear solution is obtained.

Step 4: Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for overcoming this compound precipitation.

G Troubleshooting Workflow for this compound Precipitation start Start: Need to prepare aqueous solution of This compound dissolve Dissolve this compound in 100% anhydrous DMSO to create a stock solution start->dissolve dilute Dilute DMSO stock in aqueous buffer dissolve->dilute precipitate Precipitation occurs? dilute->precipitate yes Yes precipitate->yes Yes no No precipitate->no No formulation Select a suitable formulation strategy yes->formulation end Proceed with experiment no->end protocol1 Protocol 1: 10% DMSO 40% PEG300 5% Tween-80 45% Saline formulation->protocol1 protocol2 Protocol 2: 10% DMSO 90% (20% SBE-β-CD in Saline) formulation->protocol2 protocol3 Protocol 3: 10% DMSO 90% Corn Oil formulation->protocol3 prepare Prepare the working solution following the chosen protocol protocol1->prepare protocol2->prepare protocol3->prepare check Is the final solution clear? prepare->check yes2 Yes check->yes2 Yes no2 No check->no2 No yes2->end sonicate Apply gentle heat and/or sonication no2->sonicate sonicate->check reassess Re-evaluate formulation/ consult technical support sonicate->reassess RET_Pathway Simplified RET Signaling Pathway ligand GDNF family ligands gfra GFRα co-receptor ligand->gfra ret RET Receptor gfra->ret dimer Dimerization and Autophosphorylation ret->dimer downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimer->downstream gsk This compound gsk->dimer Inhibits response Cellular Responses: - Neuronal survival - Differentiation - Proliferation downstream->response

References

Technical Support Center: GSK3179106 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK3179106. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in the in vivo efficacy of this compound, a selective, gut-restricted RET kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues that may arise during in vivo experiments with this compound.

Q1: We are observing a lack of efficacy or high variability in our in vivo model of visceral hypersensitivity. What are the potential causes?

A1: Variability in the in vivo efficacy of this compound can be attributed to several factors, primarily related to its physicochemical properties and the complexities of oral drug delivery. Key areas to investigate include drug formulation and administration, the animal model, and the experimental design.

Troubleshooting Steps:

  • Verify Compound Integrity and Formulation:

    • Compound Quality: Ensure the purity and integrity of your this compound lot.

    • Formulation Preparation: this compound has low aqueous solubility. An improper formulation can lead to precipitation and inconsistent dosing. Refer to the detailed Experimental Protocols section for a recommended oral gavage formulation.

    • Visual Inspection: Before each administration, visually inspect the formulation for any signs of precipitation or non-homogeneity. Vortex the suspension thoroughly before drawing each dose.

  • Review Animal Model and Dosing Regimen:

    • Animal Strain and Gut Microbiome: The gut microbiome can influence the metabolism and absorption of orally administered drugs.[1][2][3] Variability in the gut flora between animals can contribute to inconsistent efficacy.

    • Food Effect: First-in-human studies revealed a significant food effect on the bioavailability of this compound.[4] Ensure a consistent fasting or feeding schedule for all animals in your study, as the presence of food can alter drug absorption.

    • Dosing Accuracy: Confirm the accuracy of your dosing calculations and the calibration of your administration equipment.

  • Assess Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Inadequate Exposure: The lack of efficacy may be due to insufficient drug concentration at the target site in the gut. A pilot PK study to measure plasma and gut tissue concentrations of this compound can confirm target engagement.

    • Timing of Efficacy Assessment: Ensure that the timing of your efficacy endpoint measurement aligns with the expected peak concentration and activity of the drug in the gut.

Q2: Our in vitro assays show potent RET kinase inhibition, but this is not translating to our in vivo studies. Why might this be?

A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, this is likely linked to its pharmacokinetic properties.

Troubleshooting Steps:

  • Evaluate Bioavailability: this compound has low oral bioavailability.[4] While it is designed to be gut-restricted, some level of absorption is necessary for it to reach the enteric neurons. The formulation is critical in maximizing its local concentration and absorption within the gut.

  • Consider Gut-Restricted Nature: The high concentration of this compound in the gastrointestinal tract with low plasma levels is an intended feature.[5] Ensure that your efficacy model is sensitive to a locally acting compound and that systemic exposure is not a prerequisite for the desired effect.

  • Review the In Vitro to In Vivo Correlation: Assess whether the concentrations used in your in vitro assays are achievable and relevant to the concentrations expected in the gut tissue in vivo.

Q3: We are observing inconsistent results between different animals in the same treatment group. How can we reduce this variability?

A3: Inter-animal variability is a common issue in in vivo research. For orally administered drugs with low bioavailability, this can be exacerbated.

Troubleshooting Steps:

  • Standardize Procedures:

    • Animal Handling: Ensure consistent handling and dosing procedures for all animals.

    • Gavage Technique: Improper oral gavage technique can lead to stress, which may affect gastrointestinal function and drug absorption. Ensure all personnel are proficient in this technique.

    • Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature) for all animal cohorts.

  • Homogenize Animal Cohorts:

    • Age and Weight: Use animals of a similar age and weight to minimize physiological differences.

    • Acclimatization: Allow for an adequate acclimatization period before starting the experiment.

  • Refine Formulation and Administration:

    • Fresh Formulation: Prepare the dosing formulation fresh daily to ensure its stability and consistency.

    • Consistent Administration Volume: Use a consistent dosing volume based on the animal's body weight.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Cell Line
Human RET0.4-
Rat RET0.2-
RET Phosphorylation11.1TT cells

Table 2: Preclinical In Vivo Efficacy of this compound in a Rat Model of Visceral Hypersensitivity

Dose (mg/kg, oral)Dosing RegimenEfficacy EndpointResult
3 or 10Twice daily for 3.5 daysReduction in visceromotor response (VMR) to colorectal distension34-43% inhibition in VMR at 10 mg/kg[6]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 100 mg Dose) [4]

ParameterFasted StateFed State (High-Fat Meal)
BioavailabilityLowSignificantly Increased
ExposureLess than dose-proportionalDose-dependency up to 100 mg

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

This protocol is adapted from common formulation strategies for poorly soluble kinase inhibitors.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosing concentration and the total volume needed for the study cohort.

  • Prepare the vehicle: In a sterile container, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, and 5% Tween 80. Vortex until the solution is homogenous.

  • Dissolve this compound: Add the calculated amount of this compound powder to the vehicle. Vortex for 5-10 minutes. Gentle warming may be used to aid dissolution, but do not overheat.

  • Add Saline: Add sterile saline to the dissolved drug concentrate to make up the final 45% of the volume. Vortex thoroughly to ensure a homogenous suspension.

  • Final Formulation: The final formulation should be a uniform suspension. Prepare this formulation fresh on the day of dosing.

  • Administration: Before each administration, vortex the suspension vigorously to ensure homogeneity. Administer the formulation via oral gavage at the calculated volume based on the animal's body weight.

Protocol 2: In Vivo Efficacy Assessment in a Rat Model of Acetic Acid-Induced Visceral Hypersensitivity

This protocol is a generalized procedure based on published studies.[6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Acetic acid solution (e.g., 0.6%)

  • This compound formulation

  • Colorectal distension balloon and pressure transducer system

Procedure:

  • Induction of Hypersensitivity: Anesthetize the rats and instill a solution of acetic acid into the colon to induce a transient sensitization of colonic afferents.

  • Drug Administration: Administer this compound or vehicle orally according to the study design (e.g., 10 mg/kg, twice daily for 3.5 days).

  • Visceromotor Response (VMR) Measurement: At the end of the treatment period, assess visceral sensitivity by measuring the VMR to graded colorectal distension (CRD).

    • Insert a balloon catheter into the colon.

    • Apply graded pressures of distension (e.g., 20, 40, 60 mmHg).

    • Quantify the abdominal muscle contractions as a measure of the VMR.

  • Data Analysis: Compare the VMR between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound in reducing visceral hypersensitivity.

Mandatory Visualization

RET_Signaling_Pathway_in_Visceral_Hypersensitivity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Enteric Neuron) GDNF GDNF GFRa1 GFRα1 Co-receptor GDNF->GFRa1 binds RET RET Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK activates PLCg PLCγ Pathway RET->PLCg activates GFRa1->RET activates This compound This compound This compound->RET inhibits Neuronal_Plasticity Changes in Neuronal Plasticity and Excitability PI3K_AKT->Neuronal_Plasticity RAS_MAPK->Neuronal_Plasticity PLCg->Neuronal_Plasticity Visceral_Hypersensitivity Visceral Hypersensitivity Neuronal_Plasticity->Visceral_Hypersensitivity Experimental_Workflow_Troubleshooting start Inconsistent In Vivo Efficacy Observed formulation Step 1: Verify Formulation - Compound integrity - Correct preparation - Homogeneity start->formulation dosing Step 2: Review Dosing & Animal Model - Accurate dosing - Consistent food schedule - Animal health formulation->dosing If formulation is correct pk_pd Step 3: Assess PK/PD - Pilot PK study - Confirm target engagement dosing->pk_pd If dosing is correct refine_protocol Refine Experimental Protocol pk_pd->refine_protocol If PK/PD is understood

References

Validation & Comparative

A Comparative Analysis of GSK3179106 and Vandetanib in Medullary Thyroid Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of GSK3179106 and vandetanib in the context of medullary thyroid cancer (MTC). While direct comparative studies are not available, this document synthesizes existing data to offer insights into their respective mechanisms of action and performance in relevant MTC models.

Introduction

Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC pathogenesis is the activation of the REarranged during Transfection (RET) proto-oncogene. This has made RET a key therapeutic target. Vandetanib is a multi-kinase inhibitor approved for the treatment of advanced MTC, while this compound is a selective RET kinase inhibitor that has been investigated for other indications. This guide compares their efficacy based on available preclinical data.

Mechanism of Action

This compound is a potent and selective inhibitor of RET kinase.[1][2] Its primary mechanism involves blocking the ATP-binding site of the RET kinase, thereby inhibiting its downstream signaling pathways that are crucial for the survival and proliferation of RET-driven cancer cells.[1]

Vandetanib , in contrast, is a multi-kinase inhibitor that targets several tyrosine kinases implicated in tumor growth and angiogenesis.[3][4] Its targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), VEGFR-3, Epidermal Growth Factor Receptor (EGFR), and the RET proto-oncogene.[4][5] By inhibiting these pathways, vandetanib can impede tumor cell proliferation and reduce tumor-associated angiogenesis.[6]

In Vitro Efficacy

The following tables summarize the available in vitro data for this compound and vandetanib in MTC and other relevant cell models.

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
This compound Human RET0.4[1]
Rat RET0.2[1]
Vandetanib VEGFR-240[4]
VEGFR-3108[4]
EGFR500[4]
RET100[4]

Table 2: Anti-proliferative Activity in MTC Cell Lines

CompoundCell LineIC50
This compound TT (RET-dependent)25.5 nM[1]
Vandetanib TT1.5 x 10⁻⁷ M (150 nM)[6]
MZ-CRC-11 x 10⁻⁷ M (100 nM)[6]

Table 3: Effects on Apoptosis in MTC Cell Lines

CompoundCell LineEffect on Apoptosis
Vandetanib TTSignificant increase in early (+805%) and late (+215%) apoptosis compared to control[6]

Data for the effect of this compound on apoptosis in MTC cell lines was not available in the searched literature.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound and vandetanib.

GSK3179106_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RET->Downstream_Signaling Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell Proliferation & Survival This compound This compound This compound->RET Inhibition

Caption: this compound selectively inhibits the RET receptor tyrosine kinase.

Vandetanib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Downstream_Signaling Downstream Signaling RET->Downstream_Signaling VEGFR VEGFR-2/3 VEGFR->Downstream_Signaling EGFR EGFR EGFR->Downstream_Signaling Tumor_Growth Tumor_Growth Downstream_Signaling->Tumor_Growth Tumor Growth, Angiogenesis, Metastasis Vandetanib Vandetanib Vandetanib->RET Vandetanib->VEGFR Vandetanib->EGFR Inhibition

Caption: Vandetanib inhibits multiple tyrosine kinases including RET, VEGFR, and EGFR.

Experimental Protocols

Detailed experimental protocols for the cited studies were not fully available. However, the following are general methodologies for the key assays mentioned.

Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the IC50 of a compound against a specific kinase typically involve incubating the purified kinase enzyme with a substrate (often a peptide) and ATP in a buffer solution. The test compound is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability/Proliferation Assay (MTT Assay)

  • Cell Seeding: MTC cells (e.g., TT, MZ-CRC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (this compound or vandetanib) for a specified period (e.g., 6 days).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: MTC cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.

Summary and Conclusion

Based on the available preclinical data, both this compound and vandetanib demonstrate activity against RET, a key driver in MTC. This compound appears to be a more potent and selective RET inhibitor in biochemical assays. In cellular assays, both compounds show anti-proliferative effects in RET-dependent MTC cell lines, with this compound having a lower IC50 in the TT cell line compared to vandetanib.

Vandetanib's broader kinase inhibition profile, which includes VEGFR and EGFR, suggests it may have additional anti-tumor effects through the inhibition of angiogenesis. This is supported by its ability to induce apoptosis in MTC cell lines.

References

GSK3179106 versus selpercatinib for RET-driven cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to RET Inhibitors: GSK3179106 and Selpercatinib

This guide provides a detailed comparison of two selective RET kinase inhibitors, this compound and selpercatinib, for researchers, scientists, and drug development professionals. While both compounds target the rearranged during transfection (RET) proto-oncogene, their clinical development and intended therapeutic applications appear to differ significantly based on available data. Selpercatinib is an FDA-approved therapeutic for various RET-driven cancers, whereas the clinical development of this compound has been primarily reported in the context of non-oncological indications such as irritable bowel syndrome (IBS).

Biochemical and Preclinical Profile

This compound is a potent and selective RET kinase inhibitor.[1][2][3] In biochemical assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 0.3 nM and 0.4 nM for RET kinase.[1][2] In cellular assays, this compound inhibits RET phosphorylation with an IC50 of 11 nM and demonstrates anti-proliferative effects in RET-dependent cancer cell lines.[1][2] Notably, its development has focused on a gut-restricted formulation for the potential treatment of IBS by attenuating visceral hypersensitivity.[1][2]

Selpercatinib is also a highly selective and potent inhibitor of the RET kinase.[4] It has demonstrated significant anti-tumor activity in various preclinical models of RET-driven cancers, which has been translated into robust clinical efficacy.

Clinical Efficacy and Safety

A direct head-to-head clinical comparison of this compound and selpercatinib in RET-driven cancers is not available, as this compound has not been reported in clinical trials for cancer treatment. The available clinical data for this compound is from a Phase I study in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[5]

In contrast, selpercatinib has undergone extensive clinical evaluation in the pivotal LIBRETTO-001 trial, leading to its approval for the treatment of RET fusion-positive non-small cell lung cancer (NSCLC), thyroid cancer, and other solid tumors.[4][6][7][8][9]

Data Presentation

The following tables summarize the available quantitative data for this compound (preclinical) and selpercatinib (clinical).

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueReference
RET Kinase IC50 (biochemical) 0.3 nM, 0.4 nM[1][2]
RET Phosphorylation IC50 (cellular) 11 nM[1][2]
TT Cell Line (RET-dependent) Proliferation IC50 25.5 nM[2]

Table 2: Clinical Efficacy of Selpercatinib in RET Fusion-Positive NSCLC (from LIBRETTO-001 trial)

PopulationOverall Response Rate (ORR)Duration of Response (DoR) - MedianProgression-Free Survival (PFS) - MedianOverall Survival (OS) - MedianReference
Treatment-Naïve 83% - 85%Not Reached (at time of some analyses)22.0 monthsNot Reached (at time of analysis)[6][10][11]
Previously Treated (Platinum-based chemo) 61% - 64%17.5 - 28.6 months16.5 - 24.9 months47.6 months[6][11][12]
Brain Metastases 85% - 91%10.1 months11.0 months (CNS-PFS)-[6][10]

Table 3: Clinical Efficacy of Selpercatinib in RET-Altered Thyroid Cancer (from LIBRETTO-001 trial)

Cancer TypePopulationOverall Response Rate (ORR)Reference
Medullary Thyroid Cancer (MTC) Treatment-Naïve73%[6]
Medullary Thyroid Cancer (MTC) Previously Treated (cabozantinib or vandetanib)69%[6]
Thyroid Cancer (RET fusion-positive) Previously Treated79%[6]
Safety Profile of Selpercatinib

The most common adverse events of grade 3 or higher associated with selpercatinib include hypertension, increased liver enzymes (AST and ALT), hyponatremia, and lymphopenia.[6][11]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.

RET Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the RET kinase.

  • Materials: Recombinant human RET kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound or selpercatinib) at various concentrations.

  • Procedure:

    • The RET kinase is incubated with the test compound for a predetermined period.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA with an anti-phosphotyrosine antibody).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular RET Phosphorylation Assay

This assay measures the inhibition of RET autophosphorylation within a cellular context.

  • Cell Line: A human cancer cell line with a known RET alteration (e.g., TT cells for RET-mutant MTC).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are then treated with various concentrations of the test compound for a specified duration.

    • Following treatment, cells are lysed to extract proteins.

    • The levels of phosphorylated RET (p-RET) and total RET are determined by Western blotting or ELISA using specific antibodies.

  • Data Analysis: The ratio of p-RET to total RET is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of RET phosphorylation against the compound concentration.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells.

  • Cell Lines: RET-dependent (e.g., TT) and RET-independent (e.g., A549) cancer cell lines.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • After 24 hours, cells are treated with a range of concentrations of the test compound.

    • Cells are incubated for a period of 3 to 8 days.

    • Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the RET signaling pathway and a general workflow for the evaluation of RET inhibitors.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand (GDNF family) Ligand (GDNF family) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF family)->Co-receptor (GFRα) RET RET Co-receptor (GFRα)->RET Binds and activates RET->RET RAS RAS RET->RAS PI3K PI3K RET->PI3K STAT3 STAT3 RET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3->Survival This compound This compound This compound->RET Selpercatinib Selpercatinib Selpercatinib->RET

Caption: Simplified RET signaling pathway and points of inhibition.

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Compound_Screening Compound Screening Biochemical_Assay Biochemical Assay (RET Kinase IC50) Compound_Screening->Biochemical_Assay Cellular_Assay Cellular Assay (p-RET IC50, Proliferation) Biochemical_Assay->Cellular_Assay In_Vivo_Models In Vivo Animal Models (Efficacy & Toxicity) Cellular_Assay->In_Vivo_Models Phase_I Phase I Trial (Safety, PK/PD) In_Vivo_Models->Phase_I Phase_II Phase II Trial (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trial (Comparison to Standard of Care) Phase_II->Phase_III FDA_Approval FDA Approval Phase_III->FDA_Approval

Caption: General workflow for the development of a targeted cancer therapy.

References

Head-to-Head Comparison: GSK3179106 and Pralsetinib in RET Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, inhibitors of the Rearranged during Transfection (RET) proto-oncogene have emerged as a critical treatment modality for various cancers. This guide provides a comparative overview of two such inhibitors: GSK3179106, an investigational agent, and pralsetinib, an approved therapeutic. While both molecules target the RET kinase, their developmental stages, intended therapeutic applications, and the breadth of available data are markedly different. Pralsetinib is a well-characterized, potent, and selective RET inhibitor with established clinical efficacy in RET-altered cancers. In contrast, this compound is an early-stage clinical candidate that has been primarily investigated for its potential in treating irritable bowel syndrome (IBS) due to its gut-restricted properties.

Mechanism of Action: Targeting the RET Signaling Pathway

Both this compound and pralsetinib are small molecule inhibitors that target the ATP-binding site of the RET kinase domain.[1] Aberrant activation of the RET receptor tyrosine kinase, through mutations or chromosomal rearrangements (fusions), leads to the constitutive activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, driving cell proliferation and survival in certain cancers.[1][2] By blocking the kinase activity of RET, these inhibitors aim to halt these oncogenic signals.

Pralsetinib is a highly selective inhibitor of wild-type RET and various oncogenic RET fusions and mutations.[3][4] Preclinical studies have demonstrated its ability to inhibit tumor growth in models harboring RET alterations.[5] this compound is also a potent and selective RET kinase inhibitor.[6][7] However, its development has been focused on a formulation that restricts its activity to the gastrointestinal tract, with the goal of modulating neuronal signaling in the enteric nervous system to treat IBS.[6][8]

RET Signaling Pathway Simplified RET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET_Receptor RET Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) RET_Receptor->Downstream_Signaling Activates Pralsetinib Pralsetinib Pralsetinib->RET_Receptor Inhibits ATP Binding This compound This compound This compound->RET_Receptor Inhibits ATP Binding ATP ATP ATP->RET_Receptor Binds & Activates Gene_Transcription Gene Transcription Downstream_Signaling->Gene_Transcription Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation_Survival

Caption: Simplified diagram of the RET signaling pathway and the inhibitory action of Pralsetinib and this compound.

Preclinical and Pharmacokinetic Profile

The preclinical and pharmacokinetic data available for pralsetinib and this compound reflect their distinct developmental paths.

ParameterThis compoundPralsetinib
Target RET KinaseRET Kinase
Primary Indication Irritable Bowel Syndrome (IBS)[9]RET fusion-positive NSCLC, RET-mutant thyroid cancers[10][11]
Development Stage Phase 1 (in healthy volunteers)[12]Approved and Marketed[10][11]
Potency (IC50) 0.4 nM (human RET), 0.2 nM (rat RET)[7]Sub-nanomolar potency against common RET fusions and mutations[13]
Selectivity Selective for RET; 26 of >300 kinases inhibited at 1 µM[8]~90-fold more potent for RET than VEGFR2[13]
Bioavailability Low and less than dose-proportional with single fasted doses[12]Orally bioavailable[4]
Food Effect Significant food effect observed with a 100-mg QD dose[12]Administered on an empty stomach[10]
Distribution Gut-restricted[6]Systemic

Experimental Protocol: In Vitro Kinase Inhibition Assay (General) A typical in vitro kinase inhibition assay involves incubating the purified recombinant kinase (e.g., RET) with a substrate and ATP in the presence of varying concentrations of the inhibitor (this compound or pralsetinib). The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, using methods like radioisotope incorporation or fluorescence-based detection. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.

Clinical Data and Efficacy

There is a substantial body of clinical data for pralsetinib from the pivotal ARROW trial, which led to its regulatory approvals. In contrast, the clinical data for this compound is limited to a first-in-human study in healthy volunteers, with no efficacy data in a patient population.

Pralsetinib: The ARROW Trial

The ARROW trial (NCT03037385) is a multi-cohort, open-label, phase 1/2 study that evaluated the efficacy and safety of pralsetinib in patients with RET-altered solid tumors.[14][15]

Experimental Protocol: ARROW Clinical Trial The ARROW trial enrolled patients with RET fusion-positive NSCLC and other RET-altered solid tumors.[14] Patients received pralsetinib at a dose of 400 mg once daily.[16] The primary endpoints for the phase 2 portion of the study were overall response rate (ORR) and safety.[16] Tumor responses were assessed by a blinded independent central review according to RECIST v1.1 criteria.[13]

ARROW_Trial_Workflow ARROW Clinical Trial Workflow Patient_Screening Patient Screening (RET fusion-positive solid tumors) Enrollment Enrollment Patient_Screening->Enrollment Treatment Pralsetinib 400 mg QD Enrollment->Treatment Follow_up Follow-up (Tumor assessment, Safety monitoring) Treatment->Follow_up Endpoints Primary Endpoints (ORR, Safety) Follow_up->Endpoints Data_Analysis Data Analysis Endpoints->Data_Analysis

Caption: A high-level workflow of a clinical trial like the ARROW study for pralsetinib.

Efficacy in RET Fusion-Positive NSCLC

Patient PopulationOverall Response Rate (ORR)Median Duration of Response (DOR)
Treatment-Naïve (n=107)78%13.4 months
Previously Treated with Platinum-based Chemotherapy (n=130)63%38.8 months

Data from the ARROW trial.[17]

Safety Profile of Pralsetinib The most common adverse reactions (≥25%) reported in the ARROW trial were musculoskeletal pain, constipation, hypertension, diarrhea, fatigue, edema, pyrexia, and cough.[10][17]

This compound: First-in-Human Studies

The available clinical data for this compound comes from two phase 1, double-blind, randomized, placebo-controlled studies in healthy volunteers (NCT02727283 and NCT02798991).[12] These studies evaluated the safety, tolerability, and pharmacokinetics of single and repeat doses of this compound. The studies found that single doses up to 800 mg and repeat doses up to 400 mg were well-tolerated with no safety concerns in healthy subjects.[12]

Comparative Summary and Future Perspectives

FeatureThis compoundPralsetinib
Target RET KinaseRET Kinase
Primary Indication Irritable Bowel Syndrome (investigational)RET-altered Cancers (approved)
Development Stage Phase 1Approved
Key Characteristic Gut-restrictedSystemic, highly selective
Clinical Efficacy Data Not available in patientsEstablished in RET-altered cancers

References

Unveiling the Kinase Selectivity Profile of GSK3179106: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK3179106 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key signaling protein implicated in various cellular processes and the development of certain cancers.[1][2][3][4] Developed with a unique gut-restricted property, this compound is under investigation as a therapeutic for Irritable Bowel Syndrome (IBS).[1] This guide provides a comprehensive comparison of the cross-reactivity profile of this compound against other kinases, alongside a selection of other RET inhibitors, supported by available experimental data and methodologies.

Executive Summary

This compound demonstrates a favorable kinase selectivity profile, inhibiting a small fraction of the human kinome. At a concentration of 1 µM, it was found to inhibit only 26 out of more than 300 kinases tested.[1][4] Its high potency against RET kinase, with an IC50 of 0.4 nM in biochemical assays and 11 nM in cellular assays, underscores its targeted mechanism of action.[1] However, for a complete understanding of its off-target effects, a detailed list of the 26 inhibited kinases and their corresponding inhibition data is crucial, though not publicly available in its entirety. This guide compiles the accessible data to offer a comparative overview.

Kinase Inhibition Profile of this compound

The primary target of this compound is the RET kinase. In addition to its high on-target potency, studies have identified potential off-target activity against Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2).

Target KinaseIC50 / KdAssay TypeReference
RET 0.4 nM (IC50)Biochemical[1]
RET 11 nM (IC50)Cellular[1]
DDR1 0.04 µM (Kd)Chemoproteomics
DDR2 0.09 µM (Kd)Chemoproteomics

Comparative Kinase Selectivity

To contextualize the selectivity of this compound, this section compares its profile with other notable RET inhibitors. It is important to note that direct comparative studies using identical assay panels and conditions are limited. The data presented here is compiled from various sources.

Multi-Kinase RET Inhibitors

Vandetanib and Cabozantinib are multi-kinase inhibitors with activity against RET, among other kinases. Their broader activity profile can lead to more off-target effects.

InhibitorPrimary TargetsNotable Off-TargetsReference
Vandetanib RET, VEGFR2, EGFRData available in LINCS database
Cabozantinib RET, MET, VEGFR2, AXLBroad off-target profile
Selective RET Inhibitors

Selpercatinib and Pralsetinib are next-generation, highly selective RET inhibitors. They are designed to minimize off-target kinase inhibition.

InhibitorPrimary TargetSelectivity ProfileReference
Selpercatinib RETHighly selective with minimal off-target activity
Pralsetinib RETHighly selective

Note: Comprehensive, publicly available kinome scan data for a direct comparison of all inhibitors is limited. The selectivity profiles are based on published literature.

Experimental Methodologies

The determination of kinase inhibition profiles is crucial for understanding the therapeutic window and potential side effects of a drug candidate. A common and robust method for this is the KINOMEscan™ assay.

KINOMEscan™ Assay Principle

The KINOMEscan™ technology is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

G

In this assay, test compounds are incubated with DNA-tagged kinases and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support. This allows for the determination of binding affinity (Kd) or the percentage of inhibition at a given concentration.

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the RET signaling pathway. The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for cell survival and proliferation.

G

By binding to the ATP-binding pocket of the RET kinase domain, this compound prevents its autophosphorylation and the subsequent activation of downstream pathways. In the context of IBS, where RET signaling is thought to play a role in visceral hypersensitivity, this inhibition is expected to normalize neuronal function.

Conclusion

This compound is a highly potent and selective RET kinase inhibitor with a promising cross-reactivity profile. The available data indicates that it inhibits a limited number of off-target kinases at therapeutic concentrations. However, a complete and detailed public disclosure of its full kinome scan data would be invaluable for a more thorough assessment of its selectivity and for predicting potential clinical side effects. As research progresses, a head-to-head comparison of the kinome-wide selectivity of this compound with other selective RET inhibitors under standardized conditions will provide a clearer picture of its standing in this class of targeted therapies.

References

Confirming the In Vivo Gut-Restricted Activity of GSK3179106: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vivo validation of GSK3179106's gut-restricted properties, with a comparative look at other gut-selective therapeutic agents.

This compound is a first-in-class, potent, and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, developed for the treatment of Irritable Bowel Syndrome (IBS). A key design feature of this compound is its gut-restricted nature, intended to minimize systemic exposure and potential side effects while maximizing therapeutic action within the gastrointestinal tract. This guide provides a comprehensive overview of the in vivo experimental data confirming the gut-restricted activity of this compound and compares its performance with other gut-selective compounds, izencitinib (TD-1473), a Janus kinase (JAK) inhibitor, and (S)-IBD3540, a glutamate carboxypeptidase II (GCPII) inhibitor.

Comparative In Vivo Pharmacokinetics: Gut vs. Plasma Exposure

A hallmark of a gut-restricted drug is a significantly higher concentration in the target gastrointestinal tissues compared to systemic circulation. The following table summarizes the in vivo pharmacokinetic data for this compound and its comparators.

CompoundAnimal ModelDoseCmax (Colon)Cmax (Plasma)Colon:Plasma RatioReference
This compound Rat10 mg/kg (BID for 3.5 days)3358 ng/mL40 ng/mL~84[1]
Izencitinib (TD-1473) Mouse10 mg/kgNot explicitly stated as Cmax, but colon concentrations were significantly higher than plasmaLow plasma exposureColon:plasma AUC ratio of 3883[2]
(S)-IBD3540 Mouse (with colitis)Not explicitly statedNot explicitly statedLow systemic exposureAUCcolon/plasma > 50[3]

In Vivo Efficacy in Preclinical Models

The efficacy of these gut-restricted compounds has been evaluated in various preclinical models of intestinal inflammation and hypersensitivity.

CompoundAnimal ModelDisease ModelKey Efficacy ReadoutOutcomeReference
This compound RatTNBS-induced colonic hypersensitivityAttenuation of visceromotor response to colorectal distensionSignificant reduction in abdominal contractions[4]
Izencitinib (TD-1473) MouseOxazolone-induced colitisImprovement in disease activity index (body weight, stool consistency, blood)Significant improvement compared to vehicle[5]
(S)-IBD3540 MouseDSS-induced and IL-10 knockout colitisImprovement in gross and histologic disease scores, reduced inflammationDose-dependent improvement in colitis symptoms[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

RET_Signaling_Pathway RET Signaling Pathway in the Enteric Nervous System GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RET->Downstream Phosphorylates This compound This compound This compound->RET Inhibits Neuronal_Function Modulation of Neuronal Function (e.g., visceral sensation) Downstream->Neuronal_Function Regulates

Caption: The RET signaling pathway is initiated by the binding of GDNF to its co-receptor GFRα, leading to the activation of the RET kinase and downstream signaling that modulates neuronal function. This compound acts as an inhibitor of the RET kinase.

Experimental_Workflow In Vivo Workflow for Assessing Gut-Restricted Compounds cluster_Preclinical_Model Preclinical Model Induction cluster_Dosing Compound Administration cluster_Assessment Efficacy and PK Assessment Model_Induction Induce Colitis (e.g., TNBS, Oxazolone) or Hypersensitivity Dosing Oral Administration of Test Compound Model_Induction->Dosing Efficacy Efficacy Measurement (e.g., DAI, VMR) Dosing->Efficacy PK Pharmacokinetic Analysis (Colon vs. Plasma) Dosing->PK

Caption: A general experimental workflow for evaluating the in vivo efficacy and gut-restricted properties of a test compound in preclinical models of gastrointestinal disease.

Detailed Experimental Protocols

TNBS-Induced Colitis in Rats

This model is used to induce a Th1-mediated colonic inflammation, sharing some pathological features with Crohn's disease.

  • Animals: Male Wistar rats (200-250 g) are used.

  • Induction:

    • Rats are fasted for 24 hours with free access to water.

    • Under light anesthesia, a catheter is inserted rectally to a depth of 8 cm.

    • A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol is instilled into the colon. A typical dose is 100 mg/kg.[6]

    • The rats are held in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

  • Treatment: Test compounds are typically administered orally once or twice daily, starting either before or after the induction of colitis, depending on the study design (prophylactic or therapeutic).

  • Assessment:

    • Disease Activity Index (DAI): Body weight loss, stool consistency, and the presence of blood in the stool are monitored daily.

    • Macroscopic and Microscopic Scoring: At the end of the study, the colon is excised, and the extent of inflammation, ulceration, and tissue damage is scored.

    • Myeloperoxidase (MPO) Activity: A biochemical marker for neutrophil infiltration into the colonic tissue.

Oxazolone-Induced Colitis in Mice

This model induces a Th2-mediated colitis, which has similarities to ulcerative colitis.

  • Animals: BALB/c mice are commonly used due to their Th2-prone immune response.[7]

  • Induction:

    • Sensitization: A solution of oxazolone (typically 3-5%) in ethanol is applied to a shaved area of the abdomen or back.[1][8]

    • Challenge: After 5-7 days, a lower concentration of oxazolone (e.g., 1%) in 50% ethanol is administered intrarectally via a catheter.[1][8]

  • Treatment: Oral administration of the test compound is performed daily.

  • Assessment:

    • DAI: Similar to the TNBS model, body weight, stool consistency, and rectal bleeding are monitored.

    • Histological Analysis: Colon tissue is collected for histological examination of inflammation, crypt damage, and cellular infiltration.

    • Cytokine Analysis: Colonic tissue can be analyzed for the expression of Th2 cytokines like IL-4, IL-5, and IL-13.[9]

Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats

This is a key model for assessing visceral hypersensitivity, a hallmark of IBS.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Procedure:

    • A flexible balloon attached to a catheter is inserted into the descending colon and rectum.

    • The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a short duration (e.g., 10-20 seconds).[10]

    • The visceromotor response, which is the contraction of the abdominal and hind limb musculature, is quantified. This can be done visually by a trained observer or more objectively by measuring the electromyographic (EMG) activity of the external oblique muscles.[4][11]

  • Treatment: The test compound is administered orally prior to the CRD procedure.

  • Assessment: The primary endpoint is the reduction in the number or magnitude of abdominal contractions in response to graded pressures of colorectal distension, indicating an analgesic effect on visceral pain.[4]

Conclusion

The in vivo data for this compound strongly support its gut-restricted profile, demonstrating high concentrations in the colon with minimal systemic exposure. This characteristic, combined with its proven efficacy in a relevant preclinical model of visceral hypersensitivity, underscores its potential as a targeted therapy for IBS. The comparison with other gut-selective compounds like izencitinib and (S)-IBD3540 highlights a growing trend in drug development towards localized treatment for gastrointestinal disorders. This approach aims to enhance the therapeutic index by maximizing efficacy at the site of action while minimizing the risk of systemic adverse events. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the gut-restricted activity of novel therapeutic agents.

References

Validating the Specificity of RET Inhibitor GSK3179106: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise on-target activity of a kinase inhibitor is paramount. This guide provides a comparative analysis of methodologies used to validate the specificity of GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. While comprehensive preclinical data supports its selectivity, this guide also explores the gold-standard approach of using RET knockout models for definitive validation.

This compound is an orally active and selective RET kinase inhibitor with IC50 values of 0.4 nM and 0.2 nM for human and rat RET, respectively[1]. It was developed as a potential treatment for irritable bowel syndrome (IBS) by targeting RET's role in the enteric nervous system[2][3]. The initial validation of its specificity has been established through a combination of in vitro biochemical assays, cellular assays using RET-dependent and independent cell lines, and chemoproteomics.

Existing Specificity Data for this compound

The following table summarizes the existing experimental data that supports the selectivity of this compound for the RET kinase.

Assay Type Description Key Findings Reference
Biochemical Kinase Assay In vitro assay measuring the direct inhibition of purified recombinant RET kinase activity.Potent inhibition of human RET with an IC50 of 0.4 nM.[1][2]
Cellular Phosphorylation Assay Measurement of RET autophosphorylation in cells treated with this compound.Inhibition of RET phosphorylation in SK-N-AS and TT cells with mean IC50s of 4.6 nM and 11.1 nM, respectively.[1]
Cell Proliferation Assay Comparison of the inhibitor's effect on the growth of RET-dependent (TT) and RET-independent (SK-NAS, A549) cancer cell lines.Potent inhibition of proliferation in the RET-dependent TT cell line (IC50 = 25.5 nM), with minimal effect on RET-independent cell lines (IC50 >10 µM).[1]
Kinome-wide Selectivity Panel Screening of this compound against a large panel of recombinant kinases to identify off-target interactions.At a concentration of 1 µM, only 26 out of over 300 kinases were inhibited.[2][4]
Chemoproteomics Competitive binding assay in rat colon tissue lysates to identify the physiological targets of this compound.RET was identified as the most potent target with a pKdapp of 7.9 (Kd = 0.02 µM). DDR1 and DDR2 were identified as potential off-targets, but with lower affinity.[2][5]

The Gold Standard: Validation Using RET Knockout Models

While the existing data provides strong evidence for the selectivity of this compound, the most definitive method for validating on-target effects is the use of a RET knockout (KO) model. This approach allows researchers to directly compare the inhibitor's effects in the presence and absence of the target protein. Any cellular or physiological effects of the drug that persist in the KO model can be attributed to off-target interactions.

Logical Framework for RET Knockout Validation

The logic behind using a RET knockout model is straightforward: if this compound is truly specific to RET, its biological effects should be absent in cells or animals lacking the RET gene.

cluster_wt Wild-Type (WT) Model cluster_ko RET Knockout (KO) Model cluster_off_target Hypothetical Off-Target Scenario wt_cell WT Cells/Animal (RET Expressed) effect_wt Biological Effect (e.g., reduced proliferation, signaling inhibition) wt_cell->effect_wt On-target effect gsk_wt This compound gsk_wt->wt_cell ko_cell RET KO Cells/Animal (RET Absent) no_effect_ko No Biological Effect ko_cell->no_effect_ko Specificity Confirmed gsk_ko This compound gsk_ko->ko_cell ko_cell_ot RET KO Cells/Animal (RET Absent) effect_ko_ot Biological Effect Persists ko_cell_ot->effect_ko_ot Off-target effect gsk_ko_ot This compound gsk_ko_ot->ko_cell_ot

Figure 1. Logical diagram illustrating the use of RET knockout models to validate inhibitor specificity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays in evaluating this compound specificity.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the growth of RET-dependent and RET-independent cell lines.

Materials:

  • TT (human medullary thyroid carcinoma, RET-dependent), SK-N-AS (human neuroblastoma, RET-independent), and A549 (human lung carcinoma, RET-independent) cell lines.

  • Appropriate cell culture media and supplements.

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with varying concentrations of this compound or DMSO as a vehicle control.

  • Incubate the plates for 3-8 days, depending on the cell line's doubling time.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and plot the data to determine the IC50 value.

CRISPR/Cas9-mediated RET Knockout for Specificity Validation

Objective: To generate a RET knockout cell line to definitively test the on-target activity of this compound.

Materials:

  • Parental cell line (e.g., TT cells).

  • CRISPR/Cas9 system components: Cas9 nuclease and guide RNAs (sgRNAs) targeting the RET gene.

  • Transfection reagent.

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating single-cell clones.

  • PCR primers for genotyping.

  • Antibodies for Western blot analysis of RET protein expression.

Procedure:

  • Design and synthesize sgRNAs targeting an early exon of the RET gene.

  • Co-transfect the parental cells with plasmids encoding Cas9 and the RET-targeting sgRNAs.

  • Isolate single-cell clones by FACS or antibiotic selection.

  • Expand the clones and screen for RET knockout by genomic DNA sequencing and Western blot analysis to confirm the absence of RET protein.

  • Once a validated RET KO clone is established, perform comparative cell proliferation or signaling assays with this compound on both the parental (wild-type) and RET KO cell lines.

start Design sgRNAs targeting RET gene transfect Transfect Parental Cells with CRISPR/Cas9 start->transfect isolate Isolate Single-Cell Clones transfect->isolate expand Expand Clones isolate->expand screen Screen for RET Knockout (Genotyping & Western Blot) expand->screen validate Validated RET KO Cell Line screen->validate compare Comparative Assays: WT vs. KO with this compound validate->compare end Confirm On-Target Specificity compare->end

Figure 2. Experimental workflow for generating and validating a RET knockout cell line for inhibitor specificity studies.

Comparative Analysis of Validation Methods

Method Strengths Limitations
In Vitro Kinase Panel High-throughput; provides a broad overview of kinome-wide selectivity.May not reflect cellular context; affinity does not always correlate with functional inhibition.
Cell-Based Assays (WT vs. Independent) Provides functional data in a cellular context; can indicate on-target effects.Relies on the assumption that the "independent" cell line does not have other sensitivities to the compound.
Chemoproteomics Identifies direct binding targets in a complex biological sample; can reveal unexpected off-targets.Does not directly measure functional inhibition; may be biased towards more abundant proteins.
RET Knockout Model The most definitive method for confirming on-target effects; directly assesses the target's contribution to the drug's activity.Can be time-consuming and technically challenging to generate; does not rule out off-target effects that may be specific to the parental cell line's genetic background.

RET Signaling Pathway

Understanding the RET signaling pathway is crucial for interpreting the effects of inhibitors like this compound. RET activation by its ligands, such as glial cell line-derived neurotrophic factor (GDNF), leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades that regulate cell survival, proliferation, and differentiation.

cluster_downstream Downstream Signaling ligand GDNF Ligand gfra GFRα Co-receptor ligand->gfra ret RET Receptor Tyrosine Kinase gfra->ret dimerization & activation ras_raf RAS/RAF/MEK/ERK Pathway ret->ras_raf pi3k_akt PI3K/AKT Pathway ret->pi3k_akt plc PLCγ Pathway ret->plc gsk This compound gsk->ret inhibition cellular_response Cell Proliferation, Survival, Differentiation ras_raf->cellular_response pi3k_akt->cellular_response plc->cellular_response

Figure 3. A simplified diagram of the RET signaling pathway and the point of inhibition by this compound.

References

A Comparative Analysis of p38 MAPK Inhibition: GSK3179106 vs. SB203580

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK): the well-established research tool SB203580 and the multi-kinase inhibitor GSK3179106, which has recently been identified as a p38 MAPK inhibitor. This document outlines their respective potencies, isoform specificities, and mechanisms of action, supported by experimental data and detailed protocols.

At a Glance: Key Quantitative Data

The following table summarizes the available quantitative data for the inhibition of p38 MAPK by this compound and SB203580. Direct comparison of potency should be approached with caution, as the available data for this compound is in the form of percentage inhibition at a fixed concentration, whereas IC50 values are available for SB203580.

InhibitorTarget IsoformsIC50 / % InhibitionCell-Based PotencyMechanism of Action
This compound p38α, p38β[1]70.4% inhibition of p38α at 1 µM, 81.6% inhibition of p38β at 1 µM[1]Dose-dependently reduces LPS-induced IL-6 expression in macrophages[2]Direct binding to and inhibition of p38 MAPK phosphorylation[2]
SB203580 p38α, p38β[1]IC50: 50 nM for p38α, 500 nM for p38β2IC50: 0.3-0.5 µM in THP-1 cells[3]ATP-competitive inhibitor[4][5]

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammation. Activation of this pathway, typically initiated by cellular stressors or inflammatory cytokines, leads to the phosphorylation of a series of downstream kinases and transcription factors, culminating in cellular responses such as apoptosis, cell cycle regulation, and the production of inflammatory mediators.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., ASK1, TAK1) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis, etc.) MAPKAPK2->CellularResponse TranscriptionFactors->CellularResponse

p38 MAPK signaling cascade.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for determining IC50)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against p38 MAPK in a cell-free system.

Materials:

  • Recombinant active p38α or p38β enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP

  • Substrate (e.g., ATF2)

  • Test inhibitors (this compound, SB203580) at various concentrations

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase assay buffer.

  • Add a fixed amount of recombinant p38 MAPK enzyme to each well of a 96-well plate.

  • Add the serially diluted inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., ATF2) to each well.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for p38 MAPK Inhibition (Western Blot)

This protocol details a method to assess the ability of an inhibitor to block p38 MAPK activity within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Cell line (e.g., macrophages like RAW264.7)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Test inhibitors (this compound, SB203580)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MAPKAPK2, anti-total-MAPKAPK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test inhibitors or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to activate the p38 MAPK pathway.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated downstream target (e.g., phospho-MAPKAPK2) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

  • Quantify the band intensities to determine the extent of inhibition of downstream phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of p38 MAPK inhibitors.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_data Data Analysis kinase_assay Biochemical Kinase Assay (Determine IC50) data_analysis Quantitative Comparison of Inhibitory Potency kinase_assay->data_analysis cell_treatment Cell Treatment with Inhibitor and Stimulant (LPS) western_blot Western Blot for Phospho-p38 Downstream Targets cell_treatment->western_blot elisa ELISA for Inflammatory Cytokine Production (e.g., IL-6) cell_treatment->elisa western_blot->data_analysis elisa->data_analysis

Workflow for comparing p38 MAPK inhibitors.

References

Comparative Efficacy of RET Inhibitors in Models of Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various RET tyrosine kinase inhibitors (TKIs) in preclinical models harboring mutations that confer resistance to current selective RET inhibitors. While direct data on the efficacy of GSK3179106 in these resistant models is not publicly available, this document summarizes its known activity against wild-type RET and presents a detailed comparison of other RET inhibitors against common resistance mutations. This information is intended to provide a framework for understanding the landscape of RET inhibitor resistance and to guide future research and development efforts.

This compound: A Selective RET Kinase Inhibitor

This compound is a potent and selective inhibitor of the RET kinase.[1][2] Preclinical data demonstrates its high affinity for both human and rat RET with IC50 values in the sub-nanomolar range in biochemical assays.[1] In cellular assays, this compound effectively inhibits RET phosphorylation and the proliferation of RET-dependent cancer cell lines.[1] It is currently being investigated primarily for its potential therapeutic application in irritable bowel syndrome (IBS) due to its gut-restricted properties.[3][4] To date, there is no published data evaluating the efficacy of this compound against RET kinase mutations that confer resistance to other selective RET inhibitors used in oncology.

The Landscape of Acquired Resistance to Selective RET Inhibitors

The highly selective RET inhibitors, selpercatinib and pralsetinib, have demonstrated significant clinical activity in patients with RET-altered cancers. However, as with other targeted therapies, acquired resistance is a significant clinical challenge. The predominant mechanisms of on-target resistance involve the emergence of secondary mutations within the RET kinase domain.

Key Resistance Mutations:
  • Solvent Front Mutations (e.g., G810S/R/C): These are among the most frequently observed mutations that confer resistance to both selpercatinib and pralsetinib.[5] The G810 residue is located at the solvent-front of the ATP-binding pocket, and mutations at this site are thought to sterically hinder the binding of these inhibitors.[5]

  • Hinge Region Mutations (e.g., Y806C/N): Mutations in the hinge region of the kinase domain can also lead to resistance against selective RET inhibitors.[5]

  • Gatekeeper Mutations (e.g., V804M/L): While selpercatinib and pralsetinib were designed to be active against the V804M/L gatekeeper mutations that conferred resistance to older multi-kinase inhibitors, novel mutations at this site can still emerge and contribute to resistance.[5][6]

Comparative Efficacy of RET Inhibitors in Resistant Models

The following tables summarize the available preclinical data on the efficacy of various RET inhibitors against wild-type RET and common resistance mutations.

Table 1: In Vitro Efficacy (IC50, nM) of RET Inhibitors Against Wild-Type and Mutant RET Kinase

InhibitorRET Fusion (Wild-Type)RET G810SRET G810RRET V804MRET V804L
This compound 0.4 (biochemical)[1], 11 (cellular)[3]No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Selpercatinib ~1-25~150-500~2580~23-60No Data Available
Pralsetinib ~1-10~200-600~7939~10-40No Data Available
Vandetanib ~100-500Resistant[5]No Data Available~1000-5000Resistant[7]
Cabozantinib ~5-30Resistant[5]No Data Available~500-2000Resistant
TPX-0046 ~1~1-17~17[8]PotentPotent
LOX-18228 0.9[9]5.8[9]No Data Available31[9]No Data Available

Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions. "Resistant" indicates significantly reduced activity as reported in the literature.

Table 2: In Vivo Efficacy of Next-Generation RET Inhibitors in Resistant Xenograft Models

InhibitorXenograft ModelDosingOutcome
TPX-0046 Ba/F3 KIF5B-RET G810R5 mg/kg BIDTumor Regression[10]
LOX-18228 PDX CCDC6-RET G810S≥30 mg/kgComplete Regression[9][11]
LOX-18228 PDX CCDC6-RET V804M60 mg/kg100% Tumor Growth Inhibition[9][11]

Signaling Pathways and Experimental Workflows

RET Signaling Pathway and Points of Inhibition

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor Tyrosine Kinase RAS RAS RET_Receptor->RAS Activates PI3K PI3K RET_Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression RET_Inhibitors RET Inhibitors (this compound, Selpercatinib, etc.) RET_Inhibitors->RET_Receptor

Caption: RET signaling pathway and the inhibitory action of RET TKIs.

Experimental Workflow for Assessing RET Inhibitor Efficacy

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Assay (Kinase Activity) Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Biochemical_Assay->Proliferation_Assay Cell_Lines Generation of RET-dependent and Resistant Cell Lines (e.g., Ba/F3, TT cells) Cell_Lines->Proliferation_Assay Western_Blot Western Blot (p-RET Inhibition) Cell_Lines->Western_Blot Xenograft_Models Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models with RET Mutations Proliferation_Assay->Xenograft_Models Treatment Treatment with RET Inhibitors Xenograft_Models->Treatment Efficacy_Assessment Tumor Volume Measurement and Pharmacodynamic Analysis Treatment->Efficacy_Assessment

Caption: Workflow for evaluating the efficacy of RET inhibitors.

Experimental Protocols

Generation of RET-Dependent and Resistant Cell Lines

Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are a common model system to study oncogenic kinases.

  • Transduction: Ba/F3 cells are transduced with a retroviral or lentiviral vector expressing the desired RET fusion protein (e.g., KIF5B-RET) or mutant RET.

  • Selection: Transduced cells are cultured in the absence of IL-3. Only cells that have successfully integrated the RET oncogene and become dependent on its signaling for survival will proliferate.

  • Generation of Resistant Clones: To generate resistant cell lines, the parental RET-dependent Ba/F3 cells are cultured in the presence of a selective RET inhibitor (e.g., selpercatinib) at a starting concentration around the IC50. The concentration of the inhibitor is gradually increased over several weeks to months to select for cells that have acquired resistance mutations.[12]

Cell Proliferation Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to inhibit cell growth by 50%.

  • Cell Seeding: Cells (e.g., Ba/F3-KIF5B-RET or TT cells) are seeded in 96-well plates at a predetermined density.

  • Inhibitor Treatment: A serial dilution of the RET inhibitor is added to the wells.

  • Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.

  • Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to untreated controls, and the IC50 value is calculated using a non-linear regression curve fit.

Western Blot for RET Phosphorylation

This technique is used to assess the direct inhibitory effect of a compound on RET kinase activity within cells.

  • Cell Treatment: RET-dependent cells are treated with various concentrations of the RET inhibitor for a short period (e.g., 2-4 hours).

  • Cell Lysis: The cells are lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated RET (p-RET) and a loading control protein (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-RET band is normalized to the loading control to determine the extent of inhibition.[13][14][15][16]

Conclusion

While this compound is a potent inhibitor of wild-type RET kinase, its efficacy against acquired resistance mutations that are clinically relevant in oncology remains to be determined. The current landscape of RET inhibitor resistance is primarily driven by on-target mutations in the RET kinase domain. Next-generation RET inhibitors, such as TPX-0046 and LOX-18228, have been specifically designed to overcome these resistance mechanisms and have shown promising preclinical activity. Further investigation is warranted to explore the potential of this compound in RET-driven cancers, particularly in the context of acquired resistance. The experimental protocols outlined in this guide provide a standardized framework for such future evaluations.

References

A Comparative Analysis of Gut-Restricted Kinase Inhibitors: Benchmarking GSK3179106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies for gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD), a new class of molecules, gut-restricted kinase inhibitors, is emerging as a promising strategy to maximize therapeutic efficacy while minimizing systemic side effects. This guide provides a detailed comparison of GSK3179106, a selective RET kinase inhibitor, with other gut-restricted kinase inhibitors, focusing on their mechanisms of action, preclinical and clinical performance, and the experimental methodologies used for their evaluation.

Introduction to Gut-Restricted Kinase Inhibition

The principle behind gut-restricted kinase inhibitors is to deliver a therapeutically active agent directly to the site of action within the gastrointestinal tract, thereby avoiding systemic circulation and the associated adverse events. This is particularly relevant for kinase inhibitors, which can have off-target effects in various organs. By designing molecules with physicochemical properties that limit their absorption from the gut, researchers aim to create safer and more targeted therapies for gut pathologies.

Overview of Compared Kinase Inhibitors

This guide focuses on the following gut-restricted inhibitors:

  • This compound: A potent and selective inhibitor of the Rearranged during Transfection (RET) tyrosine kinase, being investigated for the treatment of IBS.[1]

  • TD-1473 (Izencitinib): A gut-selective pan-Janus Kinase (JAK) inhibitor under development for the treatment of IBD.[2]

  • PTG-200: An oral, gut-restricted peptide antagonist of the IL-23 receptor, which, while not a kinase inhibitor, represents a key gut-targeted therapeutic approach for IBD and serves as a relevant comparator.

Mechanism of Action and Signaling Pathways

This compound targets the RET kinase, a receptor tyrosine kinase crucial for the development and function of the enteric nervous system (ENS). In conditions like IBS, hyperactivity of the ENS is thought to contribute to visceral hypersensitivity and altered gut motility. By inhibiting RET, this compound aims to normalize neuronal signaling in the gut.

cluster_0 Enteric Neuron GDNF Family Ligands GDNF Family Ligands GFRα Co-receptor GFRα Co-receptor GDNF Family Ligands->GFRα Co-receptor RET Receptor Tyrosine Kinase RET Receptor Tyrosine Kinase GFRα Co-receptor->RET Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling RET Receptor Tyrosine Kinase->Downstream Signaling Neuronal Function Neuronal Function Downstream Signaling->Neuronal Function This compound This compound This compound->RET Receptor Tyrosine Kinase Inhibition

Caption: RET Signaling Pathway and Inhibition by this compound.

TD-1473 (Izencitinib) is a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and TYK2. The JAK-STAT signaling pathway is a critical component of the inflammatory response in IBD, mediating the effects of numerous pro-inflammatory cytokines. By inhibiting JAKs within the gut wall, TD-1473 aims to dampen the inflammatory cascade locally.

cluster_1 Immune Cell in Gut Mucosa Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAKs JAKs Cytokine Receptor->JAKs STATs STATs JAKs->STATs Phosphorylation Gene Transcription Gene Transcription STATs->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation TD-1473 TD-1473 TD-1473->JAKs Inhibition cluster_2 Kinase Assay Workflow Prepare Reagents Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add Kinase Add Kinase Dispense Compound->Add Kinase Pre-incubate Pre-incubate Add Kinase->Pre-incubate Initiate Reaction (add Substrate + ATP) Initiate Reaction (add Substrate + ATP) Pre-incubate->Initiate Reaction (add Substrate + ATP) Incubate Incubate Initiate Reaction (add Substrate + ATP)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal (e.g., ADP-Glo) Detect Signal (e.g., ADP-Glo) Stop Reaction->Detect Signal (e.g., ADP-Glo) Analyze Data (IC50) Analyze Data (IC50) Detect Signal (e.g., ADP-Glo)->Analyze Data (IC50) cluster_3 Caco-2 Permeability Assay Workflow Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21 days to form a monolayer Culture for 21 days to form a monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21 days to form a monolayer Measure TEER to confirm monolayer integrity Measure TEER to confirm monolayer integrity Culture for 21 days to form a monolayer->Measure TEER to confirm monolayer integrity Add test compound to apical side Add test compound to apical side Measure TEER to confirm monolayer integrity->Add test compound to apical side Incubate and collect samples from basolateral side Incubate and collect samples from basolateral side Add test compound to apical side->Incubate and collect samples from basolateral side Quantify compound concentration (LC-MS/MS) Quantify compound concentration (LC-MS/MS) Incubate and collect samples from basolateral side->Quantify compound concentration (LC-MS/MS) Calculate Apparent Permeability (Papp) Calculate Apparent Permeability (Papp) Quantify compound concentration (LC-MS/MS)->Calculate Apparent Permeability (Papp) cluster_4 TNBS-Induced Colitis Workflow Acclimatize animals Acclimatize animals Induce colitis via intrarectal TNBS administration Induce colitis via intrarectal TNBS administration Acclimatize animals->Induce colitis via intrarectal TNBS administration Administer test compound or vehicle Administer test compound or vehicle Induce colitis via intrarectal TNBS administration->Administer test compound or vehicle Monitor clinical signs (weight loss, stool consistency) Monitor clinical signs (weight loss, stool consistency) Administer test compound or vehicle->Monitor clinical signs (weight loss, stool consistency) Sacrifice animals and collect colon tissue Sacrifice animals and collect colon tissue Monitor clinical signs (weight loss, stool consistency)->Sacrifice animals and collect colon tissue Assess macroscopic and microscopic damage Assess macroscopic and microscopic damage Sacrifice animals and collect colon tissue->Assess macroscopic and microscopic damage Measure inflammatory markers Measure inflammatory markers Assess macroscopic and microscopic damage->Measure inflammatory markers

References

Safety Operating Guide

Essential Safety and Handling Protocols for GSK3179106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of GSK3179106, a selective RET kinase inhibitor. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesTo prevent direct skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or aerosolized particles.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.To prevent inhalation of the compound, especially when handling powders.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Safe Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Carefully weigh and dispense the compound in a designated area, preferably within a fume hood, to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Avoidance of Contact: Avoid inhalation, and direct contact with eyes and skin.[1]

Storage:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

First Aid and Emergency Procedures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste materials contaminated with this compound should be handled as chemical waste.

  • Segregation: Collect all contaminated materials, including gloves, pipette tips, and empty containers, in a designated and clearly labeled chemical waste container.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Operational Workflow for Handling this compound

prep 1. Preparation - Don appropriate PPE - Prepare workspace in fume hood weigh 2. Weighing & Dispensing - Handle powder in fume hood - Minimize dust generation prep->weigh dissolve 3. Solution Preparation - Add solvent to compound slowly weigh->dissolve experiment 4. Experimental Use - Follow standard lab procedures dissolve->experiment decon 5. Decontamination - Clean workspace and equipment experiment->decon storage 7. Storage - Store under recommended conditions experiment->storage If not all material is used waste 6. Waste Disposal - Segregate contaminated materials - Dispose as chemical waste decon->waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.